N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJYXCRDKLEIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N5O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a versatile, heterotrifunctional linker molecule designed for advanced applications in bioconjugation, chemical biology, and drug development. This reagent incorporates three key chemical moieties: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) dye for sensitive detection, and a carboxylic acid for stable amide bond formation. The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical structure, properties, and detailed experimental protocols for its application.
Core Properties and Chemical Structure
This compound is engineered for sequential or orthogonal conjugation strategies. The azide allows for specific ligation to alkyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules. The fluorescein tag enables real-time monitoring and visualization of the conjugation process and the final labeled product.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Citation(s) |
| Chemical Formula | C36H41N5O12S | [1][2] |
| Molecular Weight | 767.8 g/mol | [1][2] |
| CAS Number | 2086689-04-3 | [1][2] |
| Purity | >95% | [1][2] |
| Appearance | Orange/Yellow Solid | [3] |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Excitation Wavelength | ~494 nm | [4][5] |
| Emission Wavelength | ~521 nm | [4][5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2][4] |
Experimental Protocols
Detailed methodologies for the two primary conjugation reactions involving this linker are provided below. These are representative protocols and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide group on the linker to an alkyne-modified biomolecule (e.g., a peptide or protein).
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Aminoguanidine solution (100 mM in water)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the alkyne-modified biomolecule in the Reaction Buffer to the desired concentration (e.g., 1 mg/mL).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule solution.
-
This compound stock solution (use a 2 to 10-fold molar excess over the alkyne).
-
Aminoguanidine solution (final concentration ~5 mM).[6]
-
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. Add this catalyst solution to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.[6][7]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[6]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by fluorescence.
-
Purification: Purify the resulting fluorescently labeled conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and copper catalyst.
Protocol 2: Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Amine-containing biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dimethylformamide (DMF) or DMSO
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMF or DMSO to a stock concentration of 10 mg/mL.
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[8]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the amine-containing biomolecule in the Coupling Buffer. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point.[8]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[2]
-
Purification: Purify the conjugate using appropriate methods such as dialysis or size-exclusion chromatography to remove unreacted linker and byproducts.
Logical and Experimental Workflows
The trifunctional nature of this linker allows for a structured, multi-step conjugation strategy, as depicted in the following workflow.
Caption: Workflow for sequential amide coupling and click chemistry.
Applications in Research and Drug Development
The unique combination of functionalities in this compound makes it a valuable tool in several research areas:
-
PROTAC® Development: It can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein ligand and an E3 ligase ligand, while allowing for visualization and tracking of the final compound.[9]
-
Fluorescent Labeling: This reagent is ideal for the fluorescent labeling of peptides, proteins, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other imaging applications.[10]
-
Probe Development: It facilitates the construction of multifunctional probes for diagnostic and imaging studies, where one part of the probe can be attached via amide coupling and another via click chemistry, with the fluorescein acting as a reporter.[1]
-
Drug Delivery: The fluorescent tag is useful for monitoring the cellular uptake, distribution, and stability of drug delivery systems and antibody-drug conjugates (ADCs).[1]
This technical guide provides a foundational understanding of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.
References
- 1. Non-Covalent Functionalization of Carbon Nanotubes by Fluorescein-Polyethylene Glycol: Supramolecular Conjugates with pH Dependent Absorbance and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescein PEG, mPEG-FITC [nanocs.net]
- 4. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]
- 10. creativepegworks.com [creativepegworks.com]
An In-depth Technical Guide to the Synthesis of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a heterobifunctional linker valuable in bioconjugation and drug delivery. This molecule incorporates three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) moiety for fluorescent labeling and detection, and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances water solubility and reduces steric hindrance.[1][2][3][4][5]
Proposed Synthetic Pathway Overview
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure the selective modification of the starting materials. The proposed pathway begins with a commercially available, differentially protected amine-containing PEG building block, followed by sequential conjugation of the fluorescein and azido-PEG moieties, and concluding with the deprotection of the carboxylic acid group.
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic workflow.
References
A Technical Guide to the Photophysical Properties of Fluorescein-PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965), a xanthene dye, is a widely utilized fluorophore in biological research and drug development due to its high absorptivity, excellent fluorescence quantum yield, and biocompatibility.[1] Conjugation of fluorescein to polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, further enhances its utility by improving aqueous solubility, reducing immunogenicity, and minimizing non-specific interactions.[2][3] These fluorescein-PEG derivatives are pivotal in a range of applications, including in vivo imaging, drug delivery, and biosensing.[2][4] This guide provides an in-depth overview of the core photophysical properties of fluorescein-PEG derivatives, detailed experimental protocols for their characterization, and visualizations of their application in cellular imaging and interaction studies.
Photophysical Properties
The photophysical characteristics of fluorescein are sensitive to its molecular environment, including solvent polarity, pH, and conjugation to other molecules.[5][6] PEGylation can influence these properties, primarily by affecting the local environment of the fluorescein moiety.
Spectral Characteristics
Fluorescein-PEG derivatives typically exhibit an absorption maximum (λ_abs_) in the blue region of the visible spectrum and an emission maximum (λ_em_) in the green region. These values are generally consistent across various derivatives with different PEG chain lengths and terminal functional groups.
| Compound/Derivative | λ_abs_ (nm) | λ_em_ (nm) | Solvent/Conditions |
| Fluorescein | 498 | 517 | - |
| Fluorescein | 493.5, 460 | 515 | 0.01 M NaOH[5] |
| Fluorescein | 490 | - | pH > 7[6] |
| FITC-PEG-Amine | 494 | 521 | -[2] |
| FITC-PEG-COOH | 494 | 521 | -[7] |
| Fluorescein-PEG6-Amine | 494 | 517 | -[8] |
| FITC-PEG-NHS | 495 | 515-520 | -[9] |
| Fluorescein-PEG/SWNT | 495 | 517 | PBS, pH 7.4[4] |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of photon emission after absorption, while the fluorescence lifetime (τ_f_) is the average time the molecule spends in the excited state. Both are crucial parameters for assessing the performance of a fluorescent probe. The conjugation of PEG can enhance these properties by providing a protective, hydrophilic shell around the fluorophore, which can reduce quenching and other non-radiative decay pathways.[10]
Table 2: Photophysical Properties of Fluorescein Derivatives
| Derivative | Quantum Yield (Φ_f_) | Lifetime (τ_f_) (ns) | Solvent/Conditions |
| Fluorescein | 0.97 | - | Basic ethanol[11] |
| Fluorescein | 0.925 ± 0.015 | ~4.0 | 0.1 N NaOH(aq) |
| Fluorescein | - | 4.0 | 37 °C, pH 7.35[12] |
| Fluorescein Glucuronide | - | 2.3 | 37 °C, pH 7.35[12] |
| 5-Carboxyfluorescein | 0.75 | 4.10 | Water/10 mM PBS[13] |
| 6-Carboxyfluorescein | 0.75 | 4.15 | Water/10 mM PBS[13] |
| Fluorescein-labeled peptide (short linker) | - | Improved with long linker | Solution[10] |
| Fluorescein-labeled peptide ((PEG)10 linker) | Improved | Improved | Solution[10] |
| FITC-labeled PNIPAAm | - | Varies with temp. | PBS, pH 7.4[14] |
Experimental Protocols
Accurate determination of photophysical properties is essential for the evaluation of fluorescent probes. Standardized protocols for measuring fluorescence quantum yield and lifetime are described below.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[15][16][17]
1. Materials and Instrumentation:
- Fluorometer: A steady-state fluorescence spectrometer capable of recording corrected emission spectra.
- UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
- Cuvettes: 1 cm path length quartz cuvettes.
- Standard: A fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., fluorescein in 0.1 M NaOH, Φ_f_ = 0.925).
- Solvent: A high-purity solvent in which both the sample and standard are soluble and stable.
2. Procedure:
- Prepare Stock Solutions: Prepare stock solutions of the fluorescein-PEG derivative and the standard in the chosen solvent.
- Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Measure Fluorescence Emission:
- Set the excitation wavelength on the fluorometer.
- Record the corrected fluorescence emission spectrum for each solution.
- Integrate the area under the emission curve for each spectrum.
- Data Analysis:
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- Determine the slope of the linear fit for both plots.
- Calculate the quantum yield of the sample (Φ_s_) using the following equation:
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[18][19][20]
1. Materials and Instrumentation:
- TCSPC System: Comprising a pulsed light source (e.g., picosecond laser diode or LED), a fast single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
- Sample Holder: A temperature-controlled cuvette holder.
- Cuvettes: 1 cm path length quartz cuvettes.
- Scattering Solution: A solution for measuring the instrument response function (IRF), such as a dilute suspension of non-dairy creamer or silica (B1680970) nanoparticles in water.
2. Procedure:
- Sample Preparation: Prepare a dilute solution of the fluorescein-PEG derivative in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.
- Instrument Setup:
- Select an excitation wavelength that corresponds to the absorption maximum of the sample.
- Set the emission wavelength to the maximum of the fluorescence spectrum.
- Adjust the instrument parameters (e.g., repetition rate of the light source, data acquisition time) to optimize signal-to-noise.
- Measure Instrument Response Function (IRF): Replace the sample with the scattering solution and acquire the IRF. The IRF represents the time response of the instrument itself.
- Measure Fluorescence Decay: Replace the scattering solution with the sample and acquire the fluorescence decay curve.
- Data Analysis:
- The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.
- Use deconvolution software to fit the experimental decay curve to a multi-exponential decay model, taking the IRF into account. The fitting will yield the fluorescence lifetime(s) (τ_f_) and their relative amplitudes.
Visualizations of Applications
Fluorescein-PEG derivatives are extensively used to visualize and probe biological processes. The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling pathway applications.
Cellular Uptake and Trafficking Workflow
Fluorescently labeled molecules are powerful tools for studying the mechanisms of cellular internalization and subsequent intracellular transport.[3][21][22]
References
- 1. Fluorescence spectroscopy of individual semiconductor nanoparticles in different ethylene glycols - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP00443D [pubs.rsc.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailab.stanford.edu [dailab.stanford.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra [ouci.dntb.gov.ua]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]
- 9. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]
- 10. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omlc.org [omlc.org]
- 12. Time-resolved fluorescence properties of fluorescein and fluorescein glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Time-resolved fluorescence and fluorescence anisotropy of fluorescein-labeled poly(N-isopropylacrylamide) incorporated in polymersomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. chem.uci.edu [chem.uci.edu]
- 18. osti.gov [osti.gov]
- 19. chemistry.montana.edu [chemistry.montana.edu]
- 20. Time-resolved fluorescence spectroscopy facilitates medical research [spie.org]
- 21. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Tri-Functional Core of Modern Bioconjugation: A Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action and applications of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a heterotrifunctional chemical linker. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core functionalities of this reagent, offers detailed experimental protocols for its use, and presents quantitative data to illustrate its utility in various bioconjugation strategies.
Core Mechanism of Action
This compound is a versatile molecule engineered with three distinct functional moieties, each playing a critical role in its mechanism of action. These components are an azide (B81097) group, a fluorescein (B123965) reporter, and a terminal carboxylic acid, all interconnected by flexible polyethylene (B3416737) glycol (PEG) spacers.[1] This trifunctional nature allows for a sequential and controlled approach to labeling and conjugating a wide range of biomolecules.
-
Azide Group for Bioorthogonal "Click" Chemistry : The terminal azide group (N₃) is the cornerstone of this linker's ability to participate in bioorthogonal "click" chemistry reactions.[2] Specifically, it readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing terminal alkynes or strained cyclooctynes (like DBCO or BCN), respectively.[1] These reactions are highly efficient, specific, and biocompatible, forming a stable triazole linkage under mild conditions.[2] This functionality is paramount for attaching the linker to modified proteins, nucleic acids, or small molecules with high precision.
-
Carboxylic Acid for Amide Bond Formation : The terminal carboxylic acid (-COOH) provides a classical route for conjugation to primary amines (-NH₂) found in proteins and peptides (e.g., the side chain of lysine (B10760008) residues). Through the use of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or HATU, the carboxylic acid is converted to a more reactive intermediate that readily forms a stable amide bond with amine-containing molecules.[1][3]
-
Fluorescein Moiety for Detection : The integrated fluorescein molecule serves as a robust fluorescent reporter.[1] With an excitation maximum around 494 nm and an emission maximum around 517 nm, it allows for the direct visualization and quantification of the conjugated biomolecule through techniques such as fluorescence microscopy, flow cytometry, and spectrophotometry.[4]
-
PEG Spacers for Enhanced Properties : The PEG2 and PEG3 linkers confer several advantageous properties. They increase the overall hydrophilicity and solubility of the molecule and its conjugates in aqueous buffers.[5][6] Furthermore, the flexible PEG chains reduce steric hindrance between the conjugated molecules and can improve the pharmacokinetic profiles of resulting bioconjugates by reducing immunogenicity and increasing circulation half-life.[5][6]
Key Applications and Experimental Workflows
The unique trifunctional structure of this compound makes it an invaluable tool in various advanced life science applications, including targeted drug delivery, proteomics, and cellular imaging.
Dual-Functional Bioconjugation Workflow
This molecule enables a two-step, orthogonal conjugation strategy. For instance, a small molecule drug containing an alkyne group can first be "clicked" to the azide moiety of the linker. Subsequently, the carboxylic acid on the other end of the linker can be activated to conjugate the entire drug-linker complex to the amine groups on a targeting antibody, creating a fluorescently-tagged Antibody-Drug Conjugate (ADC).
Fluorescent Labeling of Proteins for Cellular Imaging
In a common experimental workflow, a protein of interest (POI) can be metabolically labeled with an alkyne-containing unnatural amino acid. Cells are then fixed, permeabilized, and treated with this compound. The azide group of the linker reacts with the alkyne-modified protein via click chemistry, resulting in a fluorescently tagged POI that can be visualized by microscopy.
Application in PROTAC and ADC Development
This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][7][8] The linker connects a target-binding ligand to an E3 ligase ligand (in PROTACs) or a cytotoxic drug to an antibody (in ADCs), with the fluorescein serving as a valuable tool for tracking the conjugate's distribution and cellular uptake.[7][9]
Quantitative Data Summary
Table 1: Impact of PEG Linkers on Antibody-Drug Conjugate (ADC) Properties (Data is illustrative, based on analogous systems)
| Conjugate Feature | No PEG Linker | With PEG Linker (e.g., 10kDa) | Fold Change | Reference |
| Pharmacokinetics | ||||
| Half-life (in vivo) | Base | ~11.2x longer | +1020% | [10] |
| Efficacy & Toxicity | ||||
| In vitro Cytotoxicity (IC₅₀) | Base | ~22x higher (reduced cytotoxicity) | -95.5% | [10] |
| Maximum Tolerated Dose (MTD) | Base | >4x higher | +300% | [10] |
| Tumor Inhibition Rate | 41.38% | 65.07% | +57% | [10] |
Table 2: Influence of Linker Composition on PROTAC Performance (Data is illustrative, based on analogous systems)
| PROTAC Linker Type | Degradation Max (Dₘₐₓ) | Degradation Conc. (DC₅₀) | Permeability (cm s⁻¹) | Reference |
| PEG-based Linker | 65-70% | 250-300 nM | 1.1 x 10⁻⁷ | [11] |
| Alkyl-based Linker | >90% | <100 nM | Varies | [11] |
Note: The choice of linker (e.g., PEG vs. alkyl) significantly impacts the physicochemical properties and biological activity of PROTACs, affecting degradation efficiency and cell permeability.[11]
Experimental Protocols
The following are generalized protocols for the use of this compound. Note: These protocols should be optimized for specific applications.
Protocol for Amine Conjugation via EDC/NHS Chemistry
Objective: To conjugate the carboxylic acid moiety of the linker to a primary amine on a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody in PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an organic solvent (e.g., DMSO) and then dilute into Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution in Conjugation Buffer. A molar ratio of 10-20 moles of linker per mole of protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add quenching solution to a final concentration of 50-100 mM to quench the reaction by consuming unreacted NHS-esters. Incubate for 30 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the protein-containing fractions. The success of the conjugation can be confirmed by UV-Vis spectroscopy (protein at 280 nm, fluorescein at ~494 nm) and SDS-PAGE.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide moiety of the linker to an alkyne-modified biomolecule.
Materials:
-
Azide-functionalized linker (e.g., the product from Protocol 4.1)
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (or other reducing agent like THPTA)
-
TBTA or other copper-chelating ligand (optional, to improve efficiency and reduce cell toxicity)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions: 10 mM CuSO₄ in water, 100 mM sodium ascorbate in water (freshly prepared), and 10 mM TBTA in DMSO.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-modified biomolecule in the Reaction Buffer.
-
Add the reagents in the following order, vortexing gently after each addition:
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 50 µM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method for the biomolecule of interest (e.g., dialysis, desalting column, or HPLC) to remove the copper catalyst and excess reagents.
-
Conclusion
This compound is a powerful and versatile chemical tool that streamlines the process of creating complex bioconjugates. Its trifunctional design enables orthogonal conjugation strategies, fluorescent tracking, and improved physicochemical properties. This makes it an ideal reagent for developing next-generation therapeutics like ADCs and PROTACs, as well as for advanced bio-imaging and diagnostic applications. The protocols and data presented in this guide provide a framework for the effective implementation of this linker in a variety of research and development settings.
References
- 1. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 9. Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Excitation and Emission Spectra of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
This technical guide provides an in-depth overview of the spectral properties of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a heterobifunctional linker containing a fluorescein (B123965) dye. This document is intended for researchers, scientists, and drug development professionals utilizing this molecule for applications such as bioconjugation, bioorthogonal labeling, and fluorescence-based detection.
Introduction
This compound is a versatile chemical tool that integrates a fluorescent reporter (fluorescein), a bioorthogonal handle (azide), and a reactive group for conjugation (carboxylic acid), all connected through polyethylene (B3416737) glycol (PEG) spacers.[1][2] The PEG linkers enhance solubility and reduce steric hindrance.[2] The fluorescein moiety allows for sensitive detection in various biological and chemical systems. Understanding its excitation and emission characteristics is crucial for designing and interpreting fluorescence-based experiments.
The core fluorescent component of this molecule is fluorescein. The spectral properties of this compound are therefore primarily determined by the fluorescein fluorophore. The azide (B81097) and PEG components are not expected to significantly alter the fundamental excitation and emission wavelengths of fluorescein.
Spectral Properties
The fluorescence of fluorescein is characterized by a distinct excitation and emission profile. The maximum excitation and emission wavelengths can exhibit slight variations depending on the solvent environment and pH.
Table 1: Excitation and Emission Maxima of Fluorescein Derivatives
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~498 | [3][4] |
| Emission Maximum | ~517 | [3][4] |
Note: These values are for the fluorescein core and are the expected approximate maxima for this compound.
Experimental Protocol for Spectral Measurement
The following provides a generalized protocol for determining the excitation and emission spectra of this compound using a fluorescence spectrophotometer.
3.1. Materials and Reagents
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
Fluorescence spectrophotometer
3.2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
3.3. Measurement of Excitation Spectrum
-
Set the emission wavelength of the spectrophotometer to the expected emission maximum of fluorescein (~517 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
Record the fluorescence intensity at each excitation wavelength. The wavelength corresponding to the peak intensity is the excitation maximum.
3.4. Measurement of Emission Spectrum
-
Set the excitation wavelength of the spectrophotometer to the determined excitation maximum (~498 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
Record the fluorescence intensity at each emission wavelength. The wavelength corresponding to the peak intensity is the emission maximum.
3.5. Instrument Settings
-
Excitation and Emission Slits: Set to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Scan Speed: A moderate scan speed should be used to ensure accurate data collection.
-
Detector Voltage: Adjust as necessary to obtain an optimal signal-to-noise ratio without saturating the detector.
Visualizations
Workflow for Spectral Characterization
The following diagram illustrates the general workflow for determining the excitation and emission spectra of a fluorescent compound like this compound.
Caption: Workflow for determining fluorescence spectra.
Conceptual Signaling Pathway Application
This compound can be used to label and track biomolecules. For instance, the azide group can be coupled to an alkyne-modified protein via click chemistry. The following diagram illustrates a conceptual signaling pathway where a labeled protein interacts with a receptor.
Caption: Labeling and interaction of a target protein.
Logical Relationship of Components
The structure of this compound is designed for multifunctional applications. The diagram below shows the logical relationship between its core components.
Caption: Functional components of the molecule.
References
In-Depth Technical Guide to the Solubility of Azide-Fluorescein-PEG Linkers in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of azide-fluorescein-polyethylene glycol (PEG) linkers in aqueous buffers. Understanding the solubility of these critical reagents is paramount for their successful application in bioconjugation, drug delivery, and various bioanalytical assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biochemical pathways and workflows.
Introduction to Azide-Fluorescein-PEG Linkers
Azide-fluorescein-PEG linkers are heterobifunctional molecules that combine the specific reactivity of an azide (B81097) group, the fluorescent properties of fluorescein (B123965), and the biocompatibility and solubility-enhancing characteristics of a polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for covalent conjugation to alkyne-modified biomolecules.[1] Fluorescein provides a readily detectable fluorescent signal for tracking and quantification. The PEG linker is crucial for improving the aqueous solubility of the often hydrophobic fluorescein moiety and for providing a flexible spacer arm that can reduce steric hindrance during conjugation.[1][2][3][4][5]
The solubility of these linkers is a critical parameter that influences their handling, storage, and performance in aqueous environments typical of biological experiments. Factors such as the length of the PEG chain and the pH and composition of the aqueous buffer can significantly impact their solubility.
Quantitative Solubility Data
The aqueous solubility of azide-fluorescein-PEG linkers is directly influenced by the length of the PEG spacer. Longer PEG chains generally impart greater hydrophilicity, leading to higher solubility in aqueous buffers. The fluorescein moiety itself is poorly soluble in water, but the conjugation with PEG overcomes this limitation.[6]
Below is a summary of available quantitative solubility data for various azide-fluorescein-PEG linkers in commonly used aqueous buffers.
| Linker | Aqueous Buffer | Temperature (°C) | Solubility |
| Fluorescein-PEG2-Azide | Phosphate-Buffered Saline (PBS) | Not Specified | ≥10 mg/mL |
| Fluorescein-PEG4-Azide | Phosphate-Buffered Saline (PBS) | Not Specified | >20 mg/mL |
| Azide-PEG-Fluorescein (various MW) | Water | Not Specified | Soluble |
| Azide-PEG-Azide (MW 20k) | Aqueous Buffer | Not Specified | Soluble |
| FITC-PEG-COOH (various MW) | Aqueous Buffer | Not Specified | Soluble |
Note: While many manufacturers state that their azide-fluorescein-PEG products are "soluble in water" or "soluble in aqueous buffers," specific quantitative data across a range of buffer types and pH values is often limited in publicly available datasheets.[3][7][8] The data presented here is based on available information and general principles of PEG chemistry. Researchers are encouraged to perform their own solubility tests for their specific applications and buffer systems.
Factors Influencing Solubility
PEG Chain Length
As demonstrated in the quantitative data table, the most significant factor influencing the aqueous solubility of these linkers is the length of the polyethylene glycol chain. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, rendering the entire molecule more soluble. A longer PEG chain provides more sites for hydration, thus increasing the overall solubility.
pH of the Aqueous Buffer
The fluorescence of the fluorescein moiety is known to be pH-dependent.[9][10][11] While this primarily affects its optical properties, the ionization state of the fluorescein molecule can also influence its solubility. At higher pH values, the phenolic hydroxyl and carboxylic acid groups of fluorescein are deprotonated, increasing its negative charge and potentially its interaction with water molecules. However, detailed quantitative studies on the pH-dependent solubility of the entire azide-fluorescein-PEG linker are not widely available. It is generally recommended to work within a pH range of 7.0-8.5 for optimal performance in bioconjugation reactions.
Buffer Composition
The composition of the aqueous buffer, including the type and concentration of salts, can also affect the solubility of PEGylated compounds. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of macromolecules. Therefore, it is advisable to test the solubility of the linker in the specific buffer that will be used for the downstream application.
Experimental Protocols for Determining Solubility
This section provides a detailed methodology for determining the aqueous solubility of azide-fluorescein-PEG linkers using the widely accepted shake-flask method.
Principle of the Shake-Flask Method
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a substance in a given solvent.[12][13][14][15][16] It involves creating a saturated solution of the compound by agitating an excess amount of the solid in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials
-
Azide-fluorescein-PEG linker (solid form)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES)
-
Co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF))
-
Microcentrifuge tubes
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer or fluorescence plate reader
-
Pipettes and tips
-
Analytical balance
Detailed Protocol
-
Preparation of Stock Solution (Optional, for creating a standard curve):
-
Accurately weigh a small amount of the azide-fluorescein-PEG linker and dissolve it in a known volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
From this stock solution, prepare a series of dilutions in the aqueous buffer of interest to generate a standard curve for concentration determination.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid azide-fluorescein-PEG linker to a series of microcentrifuge tubes. A starting point could be to add 1-2 mg of the solid to 1 mL of the aqueous buffer.
-
Ensure that undissolved solid is visible at the bottom of the tube.
-
-
Equilibration:
-
Tightly cap the tubes and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
-
Quantification of Soluble Linker:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength of fluorescein (around 494 nm) or its fluorescence emission at the maximum emission wavelength (around 517 nm).
-
Determine the concentration of the dissolved linker by comparing the measured absorbance or fluorescence to the standard curve generated in step 1. If a standard curve was not prepared, the concentration can be calculated using the Beer-Lambert law if the molar extinction coefficient of the linker is known.
-
-
Data Analysis:
-
The solubility is reported as the concentration of the dissolved linker in the saturated solution (e.g., in mg/mL or µM).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of azide-fluorescein-PEG linkers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC "click chemistry" reaction mechanism.
Experimental Workflow for Intracellular Protein Labeling
Caption: A typical workflow for labeling intracellular proteins.
G Protein-Coupled Receptor (GPCR) Internalization Pathway
Caption: Tracking GPCR internalization using a fluorescent ligand.
Conclusion
The aqueous solubility of azide-fluorescein-PEG linkers is a critical factor for their effective use in a wide range of biological research and drug development applications. This guide has provided a summary of the available quantitative solubility data, highlighting the positive correlation between PEG chain length and solubility. A detailed experimental protocol for determining solubility using the shake-flask method has been presented to enable researchers to validate solubility in their specific experimental contexts. Furthermore, the provided diagrams offer a clear visual representation of the key chemical reaction and biological workflows where these versatile linkers are employed. As the field of bioconjugation continues to advance, a thorough understanding of the physicochemical properties of these reagents will remain essential for innovation and success.
References
- 1. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 2. dailab.stanford.edu [dailab.stanford.edu]
- 3. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]
- 4. Fluorescein-PEG2-azide, 1146195-72-3 | BroadPharm [broadpharm.com]
- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 6. Fluorescein-PEG2-azide - Ruixibiotech [ruixibiotech.com]
- 7. nanocs.net [nanocs.net]
- 8. Fluorescein PEG Azide, FITC-PEG-N3 [nanocs.net]
- 9. Non-Covalent Functionalization of Carbon Nanotubes by Fluorescein-Polyethylene Glycol: Supramolecular Conjugates with pH Dependent Absorbance and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. It details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates its application in advanced research areas such as targeted protein degradation.
Core Properties and Specifications
This compound is a versatile chemical tool that integrates a bioorthogonal azide (B81097) handle, a fluorescent reporter (fluorescein), and a reactive carboxylic acid, all connected by polyethylene (B3416737) glycol (PEG) spacers.[1][2] This combination of functionalities makes it an invaluable reagent for a wide range of applications in biomedical research and drug development.[2] The PEG spacers enhance the molecule's solubility in aqueous solutions and provide flexibility, which is crucial for minimizing steric hindrance in complex biological systems.[2]
| Property | Value | Source(s) |
| Molecular Formula | C36H41N5O12S | [1][2][3] |
| Molecular Weight | 767.81 g/mol | [1][2][3] |
| CAS Number | 2086689-04-3 | [1][2] |
| Purity | Typically ≥95% | [1][2] |
| Excitation Maximum (Fluorescein) | ~494 nm | |
| Emission Maximum (Fluorescein) | ~517 nm |
Experimental Protocols
This molecule's utility stems from its two primary reactive groups: the azide and the carboxylic acid. The azide group allows for covalent modification using "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[2] The carboxylic acid can be readily coupled with primary amines to form stable amide bonds.[2][3]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the procedure for conjugating this compound to an alkyne-modified biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-modified biomolecule in the degassed reaction buffer to a desired concentration.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add the copper-chelating ligand (TBTA or THPTA) to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the components and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts by purifying the reaction mixture. For proteins, size-exclusion chromatography or dialysis against PBS is recommended.
-
Protocol 2: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
DMSO
-
Purification system
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in the activation buffer to a final concentration of 100 mM each.
-
Add a 5 to 10-fold molar excess of the EDC/NHS solution to the dissolved this compound.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated this compound to the amine-containing molecule solution. The molar ratio should be optimized but typically ranges from a 5 to 20-fold molar excess of the activated linker.
-
Incubate the reaction mixture at room temperature for 2 hours to overnight with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution and incubating for 15 minutes.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted materials.
-
Applications in Drug Development: PROTACs and Signaling Pathways
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The fluorescent nature of this linker allows for the tracking and visualization of the PROTAC molecule in cellular systems.
Experimental Workflow: Synthesis of a Fluorescent PROTAC
The following diagram illustrates a general workflow for the synthesis of a fluorescently labeled PROTAC using this compound.
Signaling Pathway: Targeting the PI3K/AKT/mTOR Pathway with PROTACs
Fluorescently labeled PROTACs can be instrumental in studying their effects on specific signaling pathways. For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer. PROTACs designed to target components of this pathway can be visualized to confirm cellular uptake and localization, while their downstream effects on protein levels are monitored.
References
An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid (CAS: 2086689-04-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trifunctional linker, N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. This molecule incorporates three key chemical moieties: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) dye for sensitive detection, and a carboxylic acid for covalent amide bond formation. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility, making it a versatile tool in bioconjugation, drug delivery, and molecular imaging.
Core Properties and Specifications
This compound is a well-defined chemical entity with consistent properties across various suppliers. The key quantitative data are summarized below, providing researchers with the necessary information for experimental design and execution.
| Property | Value | Citation(s) |
| CAS Number | 2086689-04-3 | [1][2][3] |
| Molecular Formula | C₃₆H₄₁N₅O₁₂S | [1] |
| Molecular Weight | 767.81 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | Orange/Yellow Solid | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [3] |
| Solubility | Soluble in anhydrous DMF and DMSO. | [3] |
| Fluorescein Ex/Em Max | ~495 nm / ~517 nm | [4][5] |
Key Applications
The unique tripartite structure of this linker enables its use in a variety of advanced scientific applications:
-
Bioorthogonal Labeling: The azide group allows for specific covalent attachment to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3]
-
Bioconjugation: This molecule serves as a bridge, linking a fluorescent reporter (fluorescein) to a target molecule through either the azide or the carboxylic acid functionality.[3]
-
PROTAC Synthesis: It can be employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2]
-
Probe Development: Its multifunctional nature is ideal for constructing sophisticated probes for use in diagnostic assays and imaging studies.[3]
-
Drug Delivery: The fluorescent tag facilitates the tracking and monitoring of drug conjugate uptake and distribution within biological systems.[3]
Experimental Protocols & Reaction Workflows
The utility of this compound is realized through three primary types of chemical reactions. Below are generalized protocols for each. Researchers should optimize these conditions for their specific substrates and experimental goals.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction forms a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.
Protocol:
-
Preparation of Reactants:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., water, DMSO, or a mixture).
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule with a slight molar excess (1.1-1.5 equivalents) of the azide-fluorescein linker.
-
Add a copper(II) sulfate (B86663) solution (to a final concentration of ~1 mM).
-
Introduce a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species (to a final concentration of ~5 mM).
-
A copper-stabilizing ligand like THPTA or TBTA can be included to improve reaction efficiency and protect biomolecules.[6][7]
-
-
Incubation:
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting fluorescently labeled conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant, ideal for use in living systems where copper toxicity is a concern. It utilizes a strained alkyne, such as DBCO or BCN, which reacts spontaneously with the azide.
Protocol:
-
Preparation of Reactants:
-
Dissolve the strained alkyne-modified molecule (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in DMSO to create a stock solution.
-
-
Reaction Setup:
-
Add the azide-fluorescein linker solution to the strained alkyne-containing molecule. A 5- to 20-fold molar excess of the azide linker is often used.[8]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to maintain the integrity of biomolecules.
-
-
Incubation:
-
Purification:
-
Remove excess unreacted azide-fluorescein linker via dialysis, size-exclusion chromatography, or spin filtration.
-
Amide Bond Formation via Carboxylic Acid
The terminal carboxylic acid can be coupled to primary amines on a target molecule to form a stable amide bond using carbodiimide (B86325) chemistry.
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an anhydrous aprotic solvent like DMF or DMSO.
-
Add 1.2 equivalents of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
If using EDC, an additive like N-hydroxysuccinimide (NHS) or HOBt can be included to improve efficiency and reduce side reactions.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Coupling to Amine:
-
Add the amine-containing molecule to the activated linker solution.
-
If using HATU, a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is typically added (2-3 equivalents).
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by an appropriate analytical method.
-
-
Purification:
-
Purify the conjugate using chromatography (e.g., reverse-phase HPLC) to remove coupling agents, byproducts, and unreacted starting materials.
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 4. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trifunctional PEG Linkers: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trifunctional polyethylene (B3416737) glycol (PEG) linkers, detailing their key features, applications in bioconjugation and drug delivery, and the experimental protocols for their use.
Trifunctional PEG linkers are a versatile class of molecules that possess three distinct reactive functional groups, enabling the connection of multiple molecular entities. These linkers are pivotal in the development of advanced therapeutics, particularly in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) with dual payloads. Their unique architecture allows for precise control over the final conjugate's structure and function, leading to improved therapeutic efficacy and pharmacokinetics.
Core Features of Trifunctional PEG Linkers
Trifunctional PEG linkers are characterized by a central PEG core that imparts favorable physicochemical properties to the resulting conjugates. The key features include:
-
Multifunctionality: The defining feature is the presence of three reactive termini. This allows for the simultaneous or sequential attachment of different molecules, such as a targeting antibody and two distinct drug payloads, or a targeting moiety, a therapeutic agent, and an imaging agent.[1]
-
Enhanced Solubility and Biocompatibility: The polyethylene glycol backbone is hydrophilic, which significantly improves the aqueous solubility of hydrophobic drugs and reduces aggregation of the final conjugate.[2][3] PEG is also known for its low immunogenicity and toxicity, enhancing the biocompatibility of the conjugated molecule.[2][3]
-
Precise Control over Stoichiometry: The use of trifunctional linkers allows for the creation of conjugates with a well-defined drug-to-antibody ratio (DAR), particularly in dual-payload ADCs. This homogeneity is crucial for consistent efficacy and a predictable safety profile.[1][4]
-
Tunable Pharmacokinetics: The length of the PEG chain can be varied to modulate the pharmacokinetic properties of the conjugate. Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[2]
-
Versatile Chemistry: A wide range of functional groups can be incorporated into trifunctional PEG linkers, enabling a variety of conjugation chemistries. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for reacting with thiols, and alkynes or azides for click chemistry.[5][6]
Quantitative Data of Representative Trifunctional PEG Linkers
The following table summarizes the properties of some commercially available trifunctional PEG linkers, providing a basis for comparison and selection for specific applications.
| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |
| Azide-Amine-PEG-COOH | Azide | Amine | Carboxylic Acid | 2,000 | ~45 | CD Bioparticles |
| Azide-Amine-PEG-OH | Azide | Amine | Hydroxyl | 2,000 | ~45 | CD Bioparticles |
| 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | Amine | Azide | Azide | 683.8 | 5 | BroadPharm |
| α-NHS-ω-Alkynyl(Boc-Amino) PEG | NHS Ester | Alkyne | Boc-protected Amine | 10,000 | ~227 | Rapp Polymere |
| α-NHS-ω-Alkynyl(Fmoc-Amino) PEG | NHS Ester | Alkyne | Fmoc-protected Amine | 10,000 | ~227 | Rapp Polymere |
| Y-NHS-40K | NHS Ester | Methoxy | Methoxy | 40,000 | ~909 | JenKem Technology |
| Y-MAL-40K | Maleimide (B117702) | Methoxy | Methoxy | 40,000 | ~909 | JenKem Technology |
Experimental Protocols
General Protocol for Dual-Payload Antibody-Drug Conjugate (ADC) Synthesis using a Trifunctional PEG Linker
This protocol outlines a general workflow for the synthesis of an ADC carrying two different payloads, using a heterotrifunctional linker with maleimide, azide, and ketone functionalities.[1]
1. Materials and Reagents:
-
Monoclonal antibody (mAb) with engineered cysteine residue (e.g., THIOMAB)
-
Trifunctional PEG linker (e.g., Maleimide-PEG-Azide/Ketone)
-
Payload 1 with an alkyne functional group
-
Payload 2 with a hydroxylamine (B1172632) functional group
-
Reducing agent (e.g., TCEP)
-
Copper(I) catalyst (for click chemistry)
-
Aniline (B41778) (for oxime ligation)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer)
2. Step-by-Step Methodology:
-
Antibody Reduction:
-
Dissolve the mAb in a suitable buffer.
-
Add a molar excess of the reducing agent (e.g., TCEP) to reduce the engineered disulfide bond and expose the free thiol group.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation of Trifunctional Linker to the Antibody:
-
Immediately after reduction, add the trifunctional PEG linker (dissolved in a compatible organic solvent like DMSO) to the antibody solution. The maleimide group of the linker will react with the free thiol on the antibody.
-
Incubate the reaction overnight at 4°C with gentle mixing.
-
The resulting antibody-linker conjugate is then purified to remove unreacted linker, typically by size-exclusion chromatography (SEC).
-
-
Conjugation of Payload 1 (Click Chemistry):
-
To the purified antibody-linker conjugate, add the alkyne-functionalized Payload 1.
-
Add the copper(I) catalyst to initiate the azide-alkyne cycloaddition (click chemistry) reaction.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Conjugation of Payload 2 (Oxime Ligation):
-
To the reaction mixture from the previous step, add the hydroxylamine-functionalized Payload 2.
-
Add aniline as a catalyst for the oxime ligation reaction between the ketone on the linker and the hydroxylamine on the payload.
-
Incubate the reaction for several hours to overnight at room temperature.
-
-
Purification of the Dual-Payload ADC:
-
The final dual-payload ADC is purified using Hydrophobic Interaction Chromatography (HIC). The increasing hydrophobicity with the addition of each payload allows for the separation of unconjugated antibody, single-payload ADCs, and the desired dual-payload ADC.[4]
-
Collect the fractions corresponding to the dual-payload ADC.
-
-
Characterization of the Final Conjugate:
-
UV-Vis Spectroscopy: Determine the antibody concentration and the average drug-to-antibody ratio (DAR).
-
Mass Spectrometry (MS): Confirm the molecular weight of the final conjugate and verify the attachment of both payloads.
-
Size-Exclusion Chromatography (SEC-HPLC): Assess the purity and aggregation of the final ADC product.[7]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to further assess purity and heterogeneity.[7]
-
Visualizations: Experimental Workflows
The following diagrams illustrate common experimental workflows involving trifunctional PEG linkers.
References
- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. purepeg.com [purepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 6. 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bioorthogonal Labeling with Azide Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling utilizing azide (B81097) probes, a cornerstone of modern chemical biology. We will delve into the core principles of the key bioorthogonal reactions involving azides, present comparative quantitative data, offer detailed experimental protocols, and illustrate the underlying mechanisms and workflows through diagrams.
Introduction to Bioorthogonal Chemistry and the Azide Probe
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of mutually reactive functional groups that are abiotic in nature. The azide group (-N₃) has emerged as a premier bioorthogonal chemical reporter due to its small size, stability in physiological conditions, and lack of reactivity with endogenous functional groups.[3] This allows for the metabolic incorporation of azide-functionalized precursors into various biomolecules, including proteins, glycans, lipids, and nucleic acids.[1][2][3] Once incorporated, the azide handle can be selectively targeted with an exogenous probe molecule carrying a complementary reactive group, enabling visualization, purification, and functional analysis of the tagged biomolecule.[3][4]
The primary bioorthogonal reactions involving azides are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] Each of these reactions possesses a unique set of characteristics, making them suitable for different biological applications.
Core Bioorthogonal Reactions Involving Azides
Staudinger Ligation
The Staudinger ligation was the first bioorthogonal reaction to be developed and involves the reaction of an azide with a triarylphosphine.[1][5][6] The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond.[5][7] A key advantage of the Staudinger ligation is that it is a metal-free process.[] However, it is limited by relatively slow reaction kinetics.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole.[9][10] This reaction exhibits exceptionally fast kinetics and high specificity.[9] The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst, which can be mitigated to some extent through the use of stabilizing ligands.[10][11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6] This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a metal catalyst.[6][] The release of ring strain provides the driving force for the reaction.[][14] Various generations of cyclooctynes have been synthesized, each with improved reaction kinetics and stability.[15] SPAAC is currently one of the most widely used bioorthogonal reactions for live-cell imaging and in vivo studies.[12][16]
Quantitative Data on Azide-Based Bioorthogonal Reactions
The efficiency of a bioorthogonal reaction is often evaluated by its second-order rate constant (k₂). A higher rate constant allows for effective labeling at lower, more biologically compatible concentrations of the probe.
Table 1: Comparison of Second-Order Rate Constants for Azide-Based Bioorthogonal Reactions
| Reaction | Reagent Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | Slow kinetics can limit its application.[1] |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Very fast, but requires a copper catalyst. |
| SPAAC | Azide + Cyclooctyne (OCT) | ~0.0024 | First generation cyclooctyne, similar rate to Staudinger ligation.[15] |
| SPAAC | Azide + DIBO/DBCO | 0.1 - 0.9 | Commonly used with good reactivity.[15] |
| SPAAC | Azide + BCN | 0.15 - 1.0 | Excellent kinetics and stability.[15] |
| SPAAC | Azide + BARAC | ~0.9 | One of the fastest cyclooctynes reported.[15] |
Table 2: Second-Order Rate Constants for Various Cyclooctyne Probes in SPAAC
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| Cyclooctyne | OCT | ~0.0024[15] |
| Monofluorinated Cyclooctyne | MOFO | ~0.045[15] |
| Difluorinated Cyclooctyne | DIFO | ~0.3[15] |
| Dibenzocyclooctyne | DIBO/DBCO | 0.1 - 0.9[15] |
| Bicyclo[6.1.0]nonyne | BCN | 0.15 - 1.0[15] |
| Azacyclooctyne | AZA | ~0.1[15] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3[15] |
| Biarylazacyclooctynone | BARAC | ~0.9[15] |
Note: Rate constants are dependent on the specific azide, solvent, and temperature.
Experimental Protocols
General Protocol for Metabolic Labeling of Cellular Proteins with Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of the methionine analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA)
-
Protease inhibitors
Procedure:
-
Culture mammalian cells to the desired confluency in complete medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM).
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.
-
Wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Collect the cell lysate and clarify by centrifugation.
-
The resulting lysate containing AHA-labeled proteins is now ready for downstream bioorthogonal ligation with an alkyne-functionalized probe.
Protocol for Labeling AHA-tagged Proteins in Cell Lysate via CuAAC
This protocol outlines the procedure for labeling AHA-modified proteins in a cell lysate with an alkyne-functionalized fluorescent dye.
Materials:
-
Cell lysate containing AHA-labeled proteins
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Urea
-
SDS-PAGE loading buffer
Procedure:
-
To 50 µg of AHA-labeled cell lysate, add the alkyne-fluorophore probe to a final concentration of 10-50 µM.
-
Prepare a fresh solution of the copper catalyst premix:
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add THPTA to a final concentration of 5 mM.
-
-
Add the copper catalyst premix to the lysate/probe mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
Protocol for Live-Cell Surface Glycan Labeling via SPAAC
This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups with a cyclooctyne-functionalized fluorescent probe.[14]
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-488)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) containing Ca²⁺ and Mg²⁺
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an appropriate concentration of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to ensure its incorporation into cell surface glycans.[14]
-
Cell Preparation: Gently wash the cells three times with PBS to remove any unincorporated azido-sugar.
-
SPAAC Labeling: Add the cyclooctyne-functionalized fluorescent probe to the cells in fresh culture medium or PBS to a final concentration of 10-50 µM.[14]
-
Incubate the cells at 37°C for 30-60 minutes in the dark.[14]
-
Washing: Wash the cells three times with cold PBS to remove the unreacted probe.[14]
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing the Bioorthogonal Labeling Workflow
The general workflow for bioorthogonal labeling with azide probes can be visualized as a multi-step process, from the introduction of the azide handle into a biological system to the final detection and analysis.
Applications in Research and Drug Development
Bioorthogonal labeling with azide probes has become an indispensable tool in a wide range of applications:
-
Proteomics and Glycomics: Azide-based metabolic labeling allows for the temporal analysis of protein and glycan synthesis and turnover.[14]
-
Cellular Imaging: The ability to attach fluorescent probes to specific biomolecules enables high-resolution imaging of their localization and dynamics in living cells.[1][4]
-
Drug Development: This technology is crucial for the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is site-specifically attached to an antibody for targeted delivery to cancer cells.[16][17]
-
Virus Tracking and Targeting: Viral surfaces can be metabolically labeled with azides, allowing for the attachment of imaging agents or targeting ligands.[4]
-
Activity-Based Protein Profiling (ABPP): Azide-functionalized probes can be used to selectively label and identify active enzymes within a complex proteome.[18]
Conclusion
Bioorthogonal labeling with azide probes represents a powerful and versatile strategy for the study of biomolecules in their native environment. The development of a suite of complementary bioorthogonal reactions—Staudinger ligation, CuAAC, and SPAAC—provides researchers with a range of tools to suit various experimental needs, from in vitro protein modification to in vivo imaging in living organisms. As new azide and alkyne probes with enhanced reactivity and functionality continue to be developed, the applications of this technology in basic research, diagnostics, and therapeutics are set to expand even further.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 7. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
The Role of PEG Spacers in Bioconjugation Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, has become a cornerstone of modern biotechnology and medicine. This powerful technique enables the creation of novel therapeutics, diagnostics, and research tools with enhanced properties and functionalities. A critical component in many bioconjugation strategies is the spacer arm or linker that connects the molecules of interest. Among the various types of linkers, those based on Polyethylene Glycol (PEG) have gained prominence due to their unique and highly advantageous properties.
This technical guide provides an in-depth exploration of the role of PEG spacers in bioconjugation reagents. We will delve into the fundamental properties of PEG, its impact on the physicochemical and biological characteristics of conjugates, common chemistries employed, and provide practical experimental protocols.
Core Properties and Advantages of PEG Spacers
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1][2] When used as a spacer in bioconjugation, PEG imparts several beneficial properties to the resulting conjugate, fundamentally altering its behavior in biological systems.[3][4]
The primary advantages of incorporating PEG spacers include:
-
Increased Solubility and Stability: PEG's hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drugs or proteins, preventing aggregation and improving formulation stability.[5][6] This is particularly crucial in the development of Antibody-Drug Conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and loss of efficacy.[7][]
-
Reduced Immunogenicity: The flexible PEG chain creates a hydration shell around the biomolecule, masking its surface epitopes from recognition by the immune system.[1][6] This "stealth" effect reduces the likelihood of an adverse immune response, a critical consideration for therapeutic proteins.[3]
-
Improved Pharmacokinetics (PK): PEGylation dramatically increases the hydrodynamic volume of a molecule.[9][10] This larger size reduces renal clearance, leading to a significantly prolonged circulation half-life in the body.[1][11] This allows for less frequent dosing, improving patient compliance and therapeutic outcomes.[3]
-
Enhanced Bioavailability: By improving solubility and stability, and extending circulation time, PEG spacers optimize the overall bioavailability of the conjugated molecule.[5][12]
-
Steric Hindrance and Protection: The PEG cloud protects the conjugated biomolecule from enzymatic degradation and proteolysis, further enhancing its stability and in vivo lifetime.[1][10]
-
Flexible Spacing: PEG linkers provide a flexible connection between two molecules, minimizing steric hindrance that could otherwise interfere with the biological activity of either component, such as an antibody's ability to bind to its target antigen.[2][6]
dot graph { graph [layout=neato, overlap=false, splines=true, width="7.6", dpi="100"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Central Node PEG [label="PEG Spacer", pos="0,0!", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124", width=2];
// Attribute Nodes Sol [label="Increased\nSolubility & Stability", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK [label="Improved\nPharmacokinetics", pos="2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imm [label="Reduced\nImmunogenicity", pos="-2.5,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bio [label="Enhanced\nBioavailability", pos="2.5,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prot [label="Protection from\nDegradation", pos="0,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Result Node Result [label="Optimized Bioconjugate\n(e.g., ADC, PEG-Protein)", pos="0,-3!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];
// Edges PEG -- Sol [label="Hydrophilicity"]; PEG -- PK [label="Increased Size"]; PEG -- Imm [label="Steric Shielding"]; PEG -- Bio; PEG -- Prot [label="Steric Hindrance"];
Sol -- Result; PK -- Result; Imm -- Result; Bio -- Result; Prot -- Result; } dot Key advantages conferred by PEG spacers in bioconjugation.
Quantitative Impact of PEGylation
The decision to use a PEG spacer is often driven by the significant, measurable improvements it brings to a bioconjugate's performance. The length and structure (linear vs. branched) of the PEG chain are critical parameters that can be tuned to achieve desired pharmacokinetic profiles.[13][14][15]
Table 1: Effect of PEG Molecular Weight on Pharmacokinetics of Dendrimers
| Dendrimer Construct | Molecular Weight (kDa) | Elimination Half-Life (t½) | Key Finding |
| Small Dendrimers | < 20 kDa | 1 - 10 hours | Rapidly cleared from plasma, primarily into the urine.[16] |
| Large Dendrimers | > 30 kDa | 1 - 3 days | Poorly renally cleared, exhibiting extended elimination half-lives.[16] |
This table summarizes data showing that the overall molecular weight of the PEGylated construct, rather than the specific length of individual PEG chains alone, is the dominant factor in determining plasma half-life. Larger constructs show significantly reduced clearance and longer circulation times.[14][16]
Table 2: Impact of PEGylation on Antibody-Drug Conjugate (ADC) Properties
| Property | Non-PEGylated Linker (e.g., SMCC) | PEGylated Linker | Quantitative Improvement/Observation |
| Drug-to-Antibody Ratio (DAR) | Typically limited to 3-4 due to aggregation.[7] | Can achieve higher DAR (>4) without aggregation.[7] | Branched PEG linkers can enable a "doubled payload" approach.[7] |
| In Vivo Potency | Baseline | Can be 10 to 100-fold higher.[7] | Higher drug delivery per antibody binding event enhances potency.[7] |
| Pharmacokinetics | Faster clearance | Prolonged half-life (t½), increased plasma concentration, and increased Area Under the Curve (AUC).[7] | Dramatically improved pharmacokinetic profiles observed in vivo.[7] |
| Solubility | Often hydrophobic, leading to aggregation.[7] | Highly hydrophilic, overcoming aggregation issues.[7][] | Enables conjugation of hydrophobic drugs and use of higher DARs.[7] |
Common Chemistries for Bioconjugation with PEG Spacers
The versatility of PEG spacers is enhanced by the ability to functionalize the ends of the PEG chain with a wide variety of reactive groups. This allows for specific and efficient conjugation to different functional groups on biomolecules like proteins, antibodies, and peptides.
Amine-Reactive PEGylation (via NHS Esters)
This is one of the most common methods for labeling proteins. N-hydroxysuccinimide (NHS) esters react efficiently with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) at neutral to slightly basic pH (7-9) to form stable amide bonds.[4][17]
Thiol-Reactive PEGylation (via Maleimides)
Maleimide groups react with high specificity to sulfhydryl (thiol) groups, found on cysteine residues.[18] This reaction proceeds readily at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[19] This chemistry is often used for site-specific conjugation, as the number of free cysteines on a protein is often limited.
Click Chemistry (e.g., DBCO-Azide)
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful "click chemistry" reaction that involves the coupling of a dibenzocyclooctyne (DBCO) group with an azide. This reaction is extremely fast, highly specific, and occurs under mild, aqueous conditions without the need for a copper catalyst, making it ideal for bioconjugation.[6]
// Edges NHS:f1 -> Protein:f1 [label="Forms Amide Bond\n(pH 7-9)"]; MAL:f1 -> Protein:f2 [label="Forms Thioether Bond\n(pH 6.5-7.5)"]; CLICK:f1 -> Protein:f3 [label="Forms Triazole Ring\n(Copper-Free)"]; } dot Common reactive chemistries for PEG spacer conjugation.
Experimental Protocols
The following are generalized protocols for common PEGylation reactions. Note: These are starting points; optimal conditions (e.g., molar excess of PEG reagent, reaction time, temperature) must be determined empirically for each specific application.
Protocol 1: Amine PEGylation of a Protein using a PEG-NHS Ester
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to primary amines (lysines) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4).[20]
-
PEG-NHS Ester reagent.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[20]
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH ~8.0).
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column).[20]
Procedure:
-
Preparation: Allow the vial of PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[17][20]
-
Protein Solution: Prepare a solution of the target protein (typically 1-10 mg/mL) in the amine-free reaction buffer.[17][21]
-
PEG Reagent Solution: Immediately before use, dissolve the PEG-NHS Ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[20] The NHS-ester moiety hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[17]
-
Conjugation Reaction: Add a calculated molar excess (a 10- to 20-fold excess is a common starting point) of the PEG-NHS Ester solution to the stirring protein solution.[17][21] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[20] The optimal time may vary.
-
Quenching: (Optional but recommended) Add quenching buffer to the reaction mixture to consume any unreacted PEG-NHS Ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a desalting/size-exclusion chromatography column.[17]
-
Characterization: Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight) and other analytical methods (e.g., HPLC, mass spectrometry) to determine the degree of PEGylation.
Protocol 2: Thiol PEGylation of a Protein using a PEG-Maleimide
This protocol is for conjugating a thiol-reactive PEG-Maleimide to free sulfhydryl groups (cysteines) on a protein. If the protein has disulfide bonds, they must first be reduced to generate free thiols.
Materials:
-
Target protein containing free thiol groups.
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS).[18][22]
-
(If needed) Reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or BME as they contain thiols.
-
PEG-Maleimide reagent.
-
Purification system (dialysis, SEC).
Procedure:
-
Protein Preparation (Reduction if necessary): If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes. Remove the excess reducing agent immediately before PEGylation using a desalting column.
-
Prepare Protein Solution: Dissolve the thiol-containing protein in the reaction buffer.
-
PEG Reagent Solution: Prepare a stock solution of the PEG-Maleimide in the reaction buffer or a compatible solvent.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[18][22]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[22][23]
-
Purification: Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted PEG-Maleimide.[18]
-
Characterization: Analyze the conjugate by SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and purity.
// Nodes for the workflow start [label="Start: Prepare Protein\n(e.g., 1-10 mg/mL in PBS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_peg [label="Prepare PEG Reagent\n(e.g., 10mM in DMSO)\nUse immediately", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Combine & React\n(e.g., 20x molar excess PEG)\nRT for 30-60 min", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify Conjugate\n(Dialysis or SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Product\n(SDS-PAGE, HPLC, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified\nPEG-Protein Conjugate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges to show the flow start -> prep_peg; prep_peg -> react; start -> react; react -> purify; purify -> analyze; analyze -> end; } dot General workflow for a protein PEGylation experiment.
Conclusion
PEG spacers are indispensable tools in the field of bioconjugation. Their ability to improve solubility, increase stability, reduce immunogenicity, and extend the pharmacokinetic half-life of biomolecules has revolutionized the development of therapeutic proteins and antibody-drug conjugates.[1][3][12] By providing a flexible, hydrophilic, and protective shield, PEG linkers overcome many of the challenges associated with delivering potent biological drugs effectively and safely. A thorough understanding of the properties of PEG and the chemistries available for its conjugation is essential for researchers and drug developers aiming to design the next generation of advanced biotherapeutics.
References
- 1. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. betalifesci.com [betalifesci.com]
- 6. precisepeg.com [precisepeg.com]
- 7. adcreview.com [adcreview.com]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of molecular weight and PEG chain length on the systemic pharmacokinetics of PEGylated poly l-lysine dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. purepeg.com [purepeg.com]
- 20. broadpharm.com [broadpharm.com]
- 21. confluore.com [confluore.com]
- 22. broadpharm.com [broadpharm.com]
- 23. confluore.com [confluore.com]
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: A Trifunctional Linker for Advanced PROTAC Synthesis and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cellular ubiquitin-proteasome system. The design of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial for their efficacy. The linker, in particular, plays a pivotal role in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase, thereby influencing the potency and selectivity of the PROTAC.
This technical guide focuses on N-(Azido-PEG2)-N-Fluorescein-PEG3-acid , a versatile and trifunctional linker designed to streamline the synthesis and analysis of PROTACs. This advanced linker incorporates three key functionalities:
-
An azide (N3) group for efficient and bioorthogonal "click chemistry" conjugation to an alkyne-modified ligand.
-
A fluorescein moiety, a widely used fluorophore, enabling direct visualization and quantification of the PROTAC in various biochemical and cellular assays.
-
A carboxylic acid (COOH) group for standard amide bond formation with an amine-functionalized ligand.
The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance the solubility and flexibility of the resulting PROTAC, which can improve cell permeability and facilitate optimal ternary complex formation. This guide provides a comprehensive overview of the synthesis of a fluorescent PROTAC using this linker, detailed experimental protocols for its characterization, and representative data.
Core Properties of this compound
A clear understanding of the physicochemical properties of this linker is essential for its effective application in PROTAC synthesis.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₁N₅O₁₂S | Vendor Data |
| Molecular Weight | 767.8 g/mol | Vendor Data |
| Appearance | Yellow to orange solid | Typical |
| Solubility | Soluble in DMSO, DMF, and Methanol | Typical |
| Purity | >95% | Vendor Data |
| Excitation Wavelength | ~494 nm | Fluorescein |
| Emission Wavelength | ~521 nm | Fluorescein |
PROTAC Synthesis Strategy
The synthesis of a fluorescent PROTAC using this compound typically involves a two-step sequential conjugation strategy. This approach allows for the controlled and directional assembly of the final PROTAC molecule.
Caption: A representative workflow for the synthesis of a fluorescent PROTAC.
Detailed Experimental Protocols
The following are representative protocols for the synthesis and characterization of a fluorescent PROTAC. These should be adapted based on the specific properties of the target and E3 ligase ligands.
Protocol 1: Synthesis of a Fluorescent PROTAC
Part A: Amide Coupling of E3 Ligase Ligand to the Linker
-
Dissolution: Dissolve this compound (1.0 eq) and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the azide-functionalized intermediate.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution: Dissolve the azide-functionalized intermediate from Part A (1.0 eq) and an alkyne-functionalized target protein ligand (1.1 eq) in a mixture of tert-butanol (B103910) and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) in water.
-
Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final fluorescent PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of the fluorescent PROTAC to the target protein and the E3 ligase.
Caption: A simplified workflow for a fluorescence polarization binding assay.
-
Reagent Preparation: Prepare a stock solution of the fluorescent PROTAC in DMSO. Prepare serial dilutions of the target protein and E3 ligase in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
Assay Plate Setup: In a black, low-volume 384-well plate, add a constant concentration of the fluorescent PROTAC (typically in the low nanomolar range) to all wells.
-
Protein Titration: Add increasing concentrations of the target protein or E3 ligase to the wells. Include wells with only the fluorescent PROTAC as a control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protocol 3: HiBiT-Based Cellular Degradation Assay
This assay quantifies the degradation of a target protein in live cells.
-
Cell Culture: Culture cells endogenously expressing the target protein tagged with a HiBiT peptide.
-
Cell Plating: Seed the cells in a white, 96-well plate and incubate overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the fluorescent PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of protein degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Quantitative Data Summary
The following tables provide representative, hypothetical quantitative data for a fluorescent PROTAC synthesized with this compound. These values are based on typical ranges observed for effective PROTACs in the literature.
Table 1: Binding Affinities (Kd)
| Binding Partner | Kd (nM) | Assay Method |
| Target Protein A | 50 | Fluorescence Polarization |
| E3 Ligase (VHL) | 250 | Fluorescence Polarization |
Table 2: Cellular Degradation Parameters
| Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) | Assay Method |
| Cell Line X | 25 | 95 | 16 | HiBiT Degradation |
| Cell Line Y | 75 | 88 | 16 | Western Blot |
Table 3: Cellular Permeability
| Assay Method | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| PAMPA | 2.5 | Moderate |
Signaling Pathway and Mechanism of Action
The synthesized fluorescent PROTAC functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome.
Caption: The mechanism of action of a PROTAC.
Conclusion
This compound is a powerful and versatile tool for the synthesis and evaluation of PROTACs. Its trifunctional nature simplifies the generation of fluorescently labeled PROTACs, enabling researchers to perform a wide range of in vitro and in-cell assays to characterize their binding, degradation, and mechanistic properties. The incorporation of a fluorescent tag provides a direct and sensitive readout that can accelerate the optimization of PROTAC candidates. This technical guide provides a framework for the rational design, synthesis, and evaluation of next-generation targeted protein degraders.
A Technical Guide to the Storage and Handling of Fluorescent PEG Reagents
Introduction: Polyethylene (B3416737) glycol (PEG) reagents functionalized with fluorescent dyes are indispensable tools in biomedical research, diagnostics, and drug development. Their applications range from cell labeling and in-vivo imaging to the development of targeted drug delivery systems and biosensors. The efficacy and reproducibility of experiments using these reagents are critically dependent on their structural integrity and chemical reactivity. Improper storage and handling can lead to degradation of the PEG backbone, loss of function of the reactive groups, and photobleaching of the fluorescent tag, ultimately compromising experimental outcomes. This guide provides a comprehensive overview of the best practices for the storage and handling of fluorescent PEG reagents to ensure their stability and performance.
Core Principles of Fluorescent PEG Reagent Stability
The stability of a fluorescent PEG reagent is influenced by four primary environmental factors: temperature, moisture, oxygen, and light.
-
Temperature: Low temperatures are essential to slow down degradation kinetics. Long-term storage at or below -15°C is strongly recommended to maintain the chemical integrity of the reagent.[1]
-
Moisture (Hydrolysis): PEG itself is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This is particularly problematic for reagents with moisture-sensitive functional groups, such as N-hydroxysuccinimide (NHS) esters, which can easily hydrolyze, rendering them inactive.[1][2]
-
Oxygen (Oxidation): Certain functional groups, like thiols, and even the polyether backbone of PEG, are susceptible to oxidation.[1][3] This can lead to a loss of reactivity and the formation of impurities.[4][5] Storing reagents under an inert atmosphere, such as argon or nitrogen, is a critical preventative measure.[1][2]
-
Light (Photodegradation): The fluorescent dyes conjugated to PEG are often light-sensitive. Exposure to ambient or UV light can cause irreversible photobleaching, diminishing the fluorescent signal, or can induce degradation of light-sensitive functional groups like maleimides.[1]
Recommended Storage Conditions
To ensure the long-term stability and performance of fluorescent PEG reagents, it is imperative to adhere to specific storage conditions tailored to the reagent's chemistry. The following table summarizes the recommended conditions.
| Reagent Type | Storage Temperature | Atmosphere | Light Protection | Moisture Protection | Key Considerations |
| General Fluorescent PEGs | ≤ -15°C[1] | Inert Gas (N₂/Ar)[1] | Dark[1] | Desiccated[1] | The hygroscopic nature of PEG requires careful handling to prevent moisture absorption.[2] |
| Moisture-Sensitive (e.g., NHS Esters) | ≤ -15°C[1] | Inert Gas (N₂/Ar)[1] | Dark[1] | Critical: Keep strictly dry/desiccated.[1] | These reagents are highly prone to hydrolysis, which leads to a complete loss of reactivity.[1][2] Use only anhydrous solvents when preparing solutions.[2] |
| Light/Oxygen-Sensitive (e.g., Maleimides, Thiols, Acrylates) | ≤ -15°C[1] | Critical: Inert Gas (N₂/Ar)[1] | Critical: Store in the dark at all times.[1] | Desiccated[1] | These reagents are susceptible to degradation via oxidation and light-induced reactions.[1][2] Solvents should be degassed before preparing solutions.[2] |
Experimental Protocols and Workflows
Proper technique during handling is as crucial as correct storage. The following protocols and workflows are designed to minimize exposure to deleterious environmental factors.
Protocol 1: Handling and Aliquoting of Solid Fluorescent PEG Reagents
This protocol outlines the essential steps for safely accessing and weighing solid PEG reagents while preserving the integrity of the bulk material.
Methodology:
-
Temperature Equilibration: Before opening, remove the reagent container from the freezer (≤ -15°C) and allow it to warm to room temperature on the bench. This process can take 30-60 minutes and is critical to prevent atmospheric moisture from condensing on the cold powder.[1][2][6]
-
Prepare Environment: If possible, perform the next steps in an environment with low humidity, such as a glove box or a desiccator cabinet.
-
Weighing: Once equilibrated, open the container and quickly weigh the desired amount of the reagent. PEGs are highly hygroscopic and will absorb water from the air rapidly.[2]
-
Inert Gas Purge: Immediately after taking the aliquot, flush the headspace of the original container with a gentle stream of dry argon or nitrogen gas to displace any air that has entered.[1][2]
-
Sealing: Tightly recap the container. For additional protection against moisture and air, wrap the cap and neck of the vial with parafilm.[2]
-
Storage: Promptly return the main container to the freezer (≤ -15°C) for long-term storage.[1][2][6]
Protocol 2: Preparation of Stock Solutions
Stock solutions should be prepared with care, using appropriate solvents and handling techniques to ensure stability.
Methodology:
-
Solvent Selection: Choose a high-quality, anhydrous solvent appropriate for the PEG reagent. Anhydrous dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are common choices for moisture-sensitive reagents.[2][6][7]
-
Solvent Preparation (If Necessary): For oxygen-sensitive reagents (e.g., Thiol-PEG), degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes prior to use.[2]
-
Reagent Aliquoting: Obtain the solid fluorescent PEG reagent following the steps outlined in Protocol 1.
-
Dissolution: Add the prepared solvent to the solid reagent. Mix thoroughly by vortexing or brief sonication until fully dissolved.
-
Storage of Stock Solution:
Understanding and Preventing Degradation
Degradation compromises the reagent's functionality. The primary pathways are hydrolysis of reactive groups, oxidation of the PEG backbone or functional groups, and photobleaching of the fluorophore. Oxidative degradation, for instance, can produce reactive impurities such as formaldehyde (B43269) and acrolein, which can lead to unintended side reactions.[4][5] Adherence to the storage and handling protocols described above is the most effective strategy to prevent such degradation.
Quality Control and Characterization
Verifying the quality of fluorescent PEG reagents before use is a crucial step for ensuring experimental success. While comprehensive characterization requires specialized equipment, simple checks can be highly informative.
Analytical Characterization Methods: Manufacturers typically characterize PEG reagents using a suite of analytical techniques, including:
-
Mass Spectrometry (MALDI-MS): To confirm the molecular weight.[2]
-
Chromatography (GPC or HPLC): To assess purity.[2]
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical identity and determine the degree of substitution of functional groups.[2]
-
UV-Vis and Fluorescence Spectroscopy: To confirm the presence and properties of the fluorescent label.[2]
Protocol 3: Basic Quality Control by UV-Vis Spectrophotometry
This protocol provides a straightforward method to estimate the concentration of the fluorescent dye in a PEG reagent solution, which can help verify the labeling and concentration of stock solutions.
Methodology:
-
Prepare a Dilute Solution: Prepare a stock solution as described in Protocol 2. Create a dilution of this stock solution in an appropriate buffer or solvent to a concentration that will have an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Acquire Absorbance Spectrum: Measure the absorbance of the diluted solution across the relevant UV-Vis spectrum.
-
Determine Concentration: Identify the absorbance maximum (A_max) corresponding to the fluorescent dye. Use the Beer-Lambert Law (A = εbc) to calculate the molar concentration of the dye.[8]
-
A is the absorbance at λ_max.
-
ε (epsilon) is the molar extinction coefficient of the dye at that wavelength (a constant provided by the dye manufacturer, in units of M⁻¹cm⁻¹).[8]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in Molarity (M).
-
-
Verification: Compare the calculated concentration to the expected concentration based on how the solution was prepared. A significant discrepancy may indicate reagent degradation, weighing errors, or incomplete dissolution.
Conclusion: The chemical sensitivity of fluorescent PEG reagents necessitates a rigorous and meticulous approach to their storage and handling. By implementing the protocols and best practices outlined in this guide—including storage at low temperatures, under an inert atmosphere, and protected from light and moisture—researchers can significantly mitigate the risk of degradation. These measures are fundamental to preserving the reagent's functionality, ensuring the validity of experimental data, and achieving reliable, reproducible scientific results.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. confluore.com [confluore.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity and Quality Control of Synthetic Fluorescent Probes
Introduction: The Critical Role of Purity in Fluorescent Probe Applications
Synthetic fluorescent probes are indispensable tools in modern biological research and drug development.[1] Their utility in techniques ranging from fluorescence microscopy and flow cytometry to high-throughput screening and in vivo imaging is predicated on their ability to provide specific and reproducible signals. The purity of these probes is a paramount concern, as contaminants can significantly compromise experimental outcomes.[2] Impurities, which can include unreacted starting materials, synthetic byproducts, or degradation products, may exhibit their own fluorescence, alter the photophysical properties of the probe, or interfere with the biological system under investigation.[2][3][4] This can lead to high background signals, reduced sensitivity, and erroneous data interpretation.[5][6] For instance, in quantitative applications like real-time PCR, the purity of dual-labeled probes directly impacts the sensitivity and accuracy of the assay.[5] Therefore, rigorous quality control (QC) is not merely a preliminary step but a fundamental requirement for generating reliable and reproducible data.
This guide provides a comprehensive overview of the methods used to assess and ensure the purity of synthetic fluorescent probes, offering detailed experimental protocols and structured data to aid researchers in implementing robust QC workflows.
Common Impurities in Synthetic Fluorescent Probes
The synthesis of fluorescent probes often involves multi-step organic reactions, which can generate a variety of impurities.[3] Understanding the potential types of contaminants is crucial for selecting appropriate purification and analytical methods.
-
Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or excess reagents in the final product.
-
Synthetic Byproducts: Side reactions occurring during the synthesis can produce structurally related or unrelated fluorescent or non-fluorescent compounds.[4]
-
Isomers: Positional isomers or stereoisomers of the target probe can be formed, which may have different spectral properties or binding affinities.
-
Degradation Products: Probes can degrade over time due to factors like light exposure (photobleaching), pH instability, or oxidation.
-
Residual Solvents and Salts: Solvents and salts used during synthesis and purification may be retained in the final product.
The presence of these impurities can lead to a variety of issues, including altered absorption and emission spectra, reduced quantum yield, and non-specific staining.[2]
Analytical Techniques for Quality Control
A multi-modal approach, combining several analytical techniques, is often necessary to fully characterize the purity of a synthetic fluorescent probe.
Spectroscopic Analysis
Spectroscopy is fundamental for characterizing the essential photophysical properties of a fluorescent probe.[7][8]
3.1.1 UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are used to determine the primary spectral characteristics of a probe.[9]
-
Absorption Spectrum: Identifies the wavelength(s) of maximum absorbance (λ_max,abs_), which is crucial for determining the optimal excitation wavelength.
-
Emission Spectrum: Identifies the wavelength of maximum fluorescence emission (λ_max,em_) when excited at a specific wavelength.
-
Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength. It is essential for accurate concentration determination using the Beer-Lambert law.
-
Quantum Yield (Φ_F_): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.
-
Stokes Shift: The difference in nanometers between the maximum absorption and maximum emission wavelengths. A larger Stokes shift is generally desirable to minimize self-absorption and simplify signal detection.[10]
| Table 1: Key Spectroscopic Parameters for QC | |
| Parameter | Significance |
| Absorption Maximum (λ_max,abs_) | Determines optimal excitation wavelength. |
| Emission Maximum (λ_max,em_) | Determines optimal detection wavelength. |
| Molar Extinction Coefficient (ε) | Required for accurate concentration measurement. |
| Quantum Yield (Φ_F_) | Indicates the brightness of the probe.[10] |
| Stokes Shift | Affects the separation of excitation and emission signals. |
Experimental Protocol: Spectroscopic Characterization
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized probe.
-
Dissolve the probe in a high-purity spectroscopic grade solvent (e.g., DMSO, ethanol, or buffer) to create a concentrated stock solution. The choice of solvent is critical as it can influence spectral properties.
-
From the stock solution, prepare a series of dilutions in the desired final buffer (e.g., PBS) to a concentration range where absorbance is between 0.01 and 0.1 AU (Absorbance Units) to avoid inner filter effects.
-
-
Instrumentation (Spectrofluorometer and UV-Vis Spectrophotometer):
-
Use a quartz cuvette for all measurements.
-
Calibrate the instrument according to the manufacturer's guidelines.
-
-
Measurement:
-
Absorption: Scan the sample across a relevant wavelength range (e.g., 250-750 nm) to record the full absorption spectrum and identify λ_max,abs_.
-
Excitation Spectrum: Set the emission monochromator to λ_max,em_ and scan the excitation wavelengths. The resulting spectrum should be similar in shape to the absorption spectrum.[9]
-
Emission Spectrum: Set the excitation monochromator to λ_max,abs_ and scan the emission wavelengths to record the fluorescence emission spectrum and identify λ_max,em_.
-
-
Data Analysis:
-
Calculate the molar extinction coefficient using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
-
Determine the quantum yield by comparing the integrated fluorescence intensity of the probe to a well-characterized standard with a known quantum yield.
-
Chromatographic Analysis
Chromatography separates the components of a mixture, making it the gold standard for purity assessment.
3.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the most widely used method for determining the purity of fluorescent probes.[11] It separates compounds based on their hydrophobicity.
| Table 2: Typical HPLC Parameters for Probe Analysis | |
| Parameter | Typical Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Triethylammonium Acetate (TEAA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA or TEAA |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) for UV-Vis spectra and/or a fluorescence detector. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a solution of the fluorescent probe in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation (HPLC System):
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Injection and Run:
-
Inject 10-20 µL of the sample.
-
Run the pre-programmed gradient.
-
Monitor the separation at the probe's λ_max,abs_ and, if available, with a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
The use of a DAD allows for the acquisition of the UV-Vis spectrum for each peak, which can help in identifying impurities versus the main product.
-
Mass Spectrometry (MS)
MS is a powerful technique for confirming the identity of a synthetic probe by measuring its mass-to-charge ratio (m/z).[12] It provides an exact molecular weight, which can be compared to the theoretical mass.
-
Electrospray Ionization (ESI-MS): Suitable for a wide range of polar molecules.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Often used for larger molecules and can be less prone to fragmentation.[13]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve the probe in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL.
-
-
Instrumentation (Mass Spectrometer):
-
The sample is introduced into the mass spectrometer, typically via direct infusion or by coupling the MS to an HPLC system (LC-MS). LC-MS is highly advantageous as it provides separation and mass identification simultaneously.[12]
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the probe's chemical nature.
-
-
Data Analysis:
-
Compare the observed m/z value of the major ion with the calculated theoretical mass of the probe. The presence of other significant peaks may indicate impurities or fragmentation.
-
Other Key Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and is used to confirm that the correct molecule has been synthesized.[14] ¹H NMR and ¹³C NMR are standard methods.
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on charge and size, providing a complementary assessment of purity to HPLC.[5]
Purification of Synthetic Fluorescent Probes
If QC analysis reveals significant impurities, further purification is necessary.
-
Preparative HPLC: This is the most common and effective method for purifying fluorescent probes to a high degree.[11] The principles are the same as analytical HPLC, but a larger column is used to handle higher sample loads. Fractions are collected and those containing the pure product are pooled and lyophilized.
-
Flash Chromatography: A faster, lower-pressure alternative to preparative HPLC, suitable for purifying larger quantities of material, often as an intermediate purification step.[15][16]
-
Thin-Layer Chromatography (TLC): Can be used for small-scale purification (preparative TLC) or to quickly identify appropriate solvent systems for column chromatography.[17]
Quality Control Workflow and Data Integration
A systematic workflow ensures that fluorescent probes meet the required standards before use in critical experiments.
Caption: Quality control workflow for synthetic fluorescent probes.
Application: Role of a Purified Probe in Cellular Imaging
Once a fluorescent probe has passed rigorous QC, it can be used with confidence in biological applications. For example, a probe designed to target a specific enzyme can be used to visualize its activity within live cells. Purity is essential to ensure that the observed fluorescence originates solely from the probe interacting with its intended target, rather than from non-specific binding of fluorescent impurities.
Caption: Using a purified probe for specific target visualization.
Conclusion
The quality and purity of synthetic fluorescent probes are foundational to the integrity of a vast range of biological and biomedical research. A probe of questionable purity can waste valuable time and resources by producing misleading or irreproducible results. By implementing the comprehensive analytical and purification strategies outlined in this guide, researchers can ensure the reliability of their fluorescent tools, leading to more accurate and impactful scientific discoveries. The investment in rigorous quality control is a critical step towards achieving robust and high-quality experimental data.
References
- 1. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. The purity of fluorescent dyes: a report delivered to the scientific session of the annual meeting of the Biological Stain Commission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorescent Probes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Spectroscopic analysis using DNA and RNA fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Preparation and chromatographic use of 5'-fluorescent-labelled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. research.uniupo.it [research.uniupo.it]
- 16. Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags [iris.uniupo.it]
- 17. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Heterotrifunctional PEG Linkers in Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation and drug delivery, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] While heterobifunctional linkers, which possess two different reactive groups, are widely utilized, the emergence of heterotrifunctional PEG linkers represents a significant advancement, enabling the creation of more complex and precisely engineered molecular constructs. This technical guide provides a comprehensive overview of heterotrifunctional PEG linkers, detailing their core structure, key properties, and applications, with a particular focus on their role in the development of next-generation antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for the successful implementation of these versatile molecules.
Introduction to PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[2] These properties make it an ideal material for use in biomedical applications.[3] PEG linkers, or PEG spacers, are PEG chains that have been functionalized with reactive groups at their termini, allowing them to covalently connect two or more molecular entities.[2]
The primary advantages of incorporating PEG linkers into bioconjugates include:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly increase the water solubility of hydrophobic drugs or proteins.[2][4]
-
Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce its renal clearance and extend its circulation half-life in the bloodstream.[4]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a protein, reducing its potential to elicit an immune response.[2]
-
Increased Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[2][5]
The Evolution to Heterotrifunctional PEG Linkers
While homobifunctional (two identical reactive groups) and heterobifunctional (two different reactive groups) PEG linkers are well-established, heterotrifunctional linkers offer a higher level of complexity and control in bioconjugation. A heterotrifunctional PEG linker possesses three distinct reactive functional groups, allowing for the sequential and site-specific attachment of three different molecules.[6] This capability is particularly valuable in applications where a multi-component system is required, such as in the development of advanced drug delivery vehicles.
The core structure of a heterotrifunctional PEG linker consists of a central PEG backbone with three arms, each terminating in a unique reactive group. The selection of these reactive groups is critical and is dictated by the functional groups present on the molecules to be conjugated (e.g., amines, thiols, carboxylates, alkynes, azides).[4][7] The use of orthogonal reactive groups, which react specifically with their counterparts without cross-reactivity, is essential for achieving precise control over the conjugation process.[7]
Caption: Core components of a heterotrifunctional PEG linker.
Applications in Advanced Drug Delivery: Dual-Warhead Antibody-Drug Conjugates
A compelling application of heterotrifunctional PEG linkers is in the construction of antibody-drug conjugates (ADCs) carrying two different cytotoxic payloads.[6] The co-delivery of two drugs with distinct mechanisms of action can potentially overcome drug resistance and lead to synergistic anti-cancer effects.[6]
A heterotrifunctional linker can be designed to react with:
-
A monoclonal antibody (mAb) for targeted delivery to cancer cells.
-
A first cytotoxic drug (e.g., a tubulin polymerization inhibitor like monomethyl auristatin E - MMAE).[6]
-
A second cytotoxic drug (e.g., a DNA minor groove alkylator like a pyrrolobenzodiazepine - PBD dimer).[6]
Caption: Logical workflow for assembling a dual-drug ADC.
The resulting dual-drug ADC can then bind to its target antigen on the surface of a cancer cell, be internalized, and release both cytotoxic agents, leading to cell death through multiple pathways.
Quantitative Data Analysis
The use of PEG linkers can significantly impact the pharmacokinetic and cytotoxic properties of bioconjugates. The length of the PEG chain is a critical parameter that can be optimized.
| Conjugate | PEG Linker MW (kDa) | In Vitro Cytotoxicity (IC50, nM) | Circulation Half-Life (t1/2, min) | Reference |
| ZHER2-SMCC-MMAE (HM) | 0 | ~4.4 | 19.6 | [8] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | ~28.6 | ~49 | [8] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | ~99 | ~219.5 | [8] |
This table summarizes data from a study on affibody-drug conjugates, demonstrating the effect of PEG linker length on cytotoxicity and half-life.[8] While this study used a heterobifunctional linker, the principles of how PEG length affects the properties of the conjugate are directly applicable to heterotrifunctional systems. The data illustrates a trade-off: longer PEG chains increase circulation half-life but can also decrease in vitro cytotoxicity.[8]
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and conjugation of a heterotrifunctional PEG linker for ADC development. Specific reaction conditions may need to be optimized for particular molecules.
Synthesis of a Heterotrifunctional Linker
This protocol is adapted from the synthesis of heterobifunctional linkers and can be conceptually extended.[3][9]
Objective: To synthesize a PEG linker with three orthogonal reactive groups (e.g., NHS-ester for amine reaction, Maleimide for thiol reaction, and an Azide for click chemistry).
Materials:
-
α-hydroxyl-ω-carboxyl PEG
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Propargylamine
-
Azidoacetic acid
-
Maleimide-PEG-amine
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Purification equipment (e.g., silica (B1680970) gel chromatography, dialysis tubing)
Methodology:
-
Activation of Carboxyl Group: Dissolve α-hydroxyl-ω-carboxyl PEG, NHS, and DCC in anhydrous DCM. Stir the reaction at room temperature for 4-6 hours. The DCC will activate the carboxyl group to form an NHS ester.
-
Purification: Remove the dicyclohexylurea byproduct by filtration. Purify the NHS-activated PEG by precipitation in cold diethyl ether.
-
Introduction of the Second Functional Group (Azide): React the hydroxyl group of the NHS-activated PEG with azidoacetic acid in the presence of a coupling agent like HATU in DMF.
-
Introduction of the Third Functional Group (Maleimide): This step would typically involve starting with a branched PEG core. For a linear example, one might start with a PEG that has three distinct protected functional groups that can be deprotected and reacted sequentially. A more practical approach involves a branched core.
-
Characterization: Confirm the structure and purity of the final heterotrifunctional linker using NMR and mass spectrometry.
Conjugation to an Antibody and Payloads
Objective: To conjugate the heterotrifunctional linker to a monoclonal antibody and two different drug molecules.
Materials:
-
Monoclonal antibody with available lysine (B10760008) residues
-
Heterotrifunctional PEG linker (NHS-ester, Maleimide, Azide)
-
Thiol-containing drug (Drug 1-SH)
-
Alkyne-containing drug (Drug 2-alkyne)
-
Reaction buffers (e.g., PBS pH 7.4, MES buffer pH 6.0)
-
Reducing agent (e.g., TCEP) for antibody disulfide reduction (if needed for thiol-maleimide conjugation)
-
Copper(I) catalyst for click chemistry
-
Purification system (e.g., size exclusion chromatography)
Methodology:
-
Antibody-Linker Conjugation (NHS-ester reaction):
-
Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 5-10 fold molar excess of the NHS-ester end of the heterotrifunctional linker.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess linker by dialysis or size exclusion chromatography.
-
-
Conjugation of Drug 1 (Maleimide reaction):
-
To the antibody-linker conjugate, add a 3-5 fold molar excess of the thiol-containing drug (Drug 1-SH).
-
React in a thiol-free buffer at pH 6.5-7.5 for 2-4 hours at room temperature.
-
Purify the antibody-linker-drug1 conjugate.
-
-
Conjugation of Drug 2 (Click Chemistry):
-
To the purified conjugate from the previous step, add the alkyne-containing drug (Drug 2-alkyne) and a copper(I) catalyst (e.g., CuSO4/sodium ascorbate).
-
React for 1-2 hours at room temperature.
-
The final dual-drug ADC is then purified using size exclusion chromatography to remove unreacted drug and catalyst.
-
-
Characterization: The final ADC should be characterized to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
Caption: A generalized experimental workflow for ADC synthesis.
Conclusion
Heterotrifunctional PEG linkers represent a sophisticated and powerful tool in the field of bioconjugation. Their ability to connect three different molecular entities with high precision opens up new possibilities for the design of complex therapeutic and diagnostic agents. The development of dual-drug ADCs is a prime example of how these linkers can be leveraged to create next-generation therapies with the potential for improved efficacy and the ability to overcome drug resistance. As our understanding of disease biology grows, the versatility of heterotrifunctional PEG linkers will undoubtedly continue to drive innovation in drug development and personalized medicine.
References
- 1. adcreview.com [adcreview.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
Methodological & Application
Application Note & Protocol: Covalent Labeling of Proteins with N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
Introduction
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a bifunctional, amine-reactive fluorescent labeling reagent. This molecule incorporates a fluorescein (B123965) fluorophore for direct visualization and an azide (B81097) (N3) handle for subsequent bioorthogonal "click" chemistry reactions. The integrated Polyethylene glycol (PEG) linkers enhance solubility and provide spatial separation between the protein and the functional moieties, minimizing potential steric hindrance and preserving protein function.
This reagent is designed to covalently attach to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on proteins and other biomolecules through the formation of a stable amide bond. The protocol herein describes the use of its N-hydroxysuccinimide (NHS) ester form, a common method for efficient and specific protein modification under physiological conditions. The resulting labeled protein can be directly used in fluorescence-based detection applications (e.g., fluorescence microscopy, flow cytometry) or further modified at the azide group for multiplexed analysis or immobilization.
Product Specifications and Handling
| Property | Specification |
| Molecular Formula | C₃₃H₄₁N₅O₁₁ (for the acid form) |
| Molecular Weight | 683.71 g/mol (for the acid form) |
| Excitation Wavelength (Max) | ~494 nm |
| Emission Wavelength (Max) | ~518 nm |
| Reactive Group | Carboxylic Acid (typically activated to NHS ester before use) |
| Bioorthogonal Handle | Azide (N₃) |
| Storage | Store at -20°C, desiccated and protected from light. Allow to warm to room temperature before opening. |
Required Materials
Reagents:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound, NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification resin (e.g., size-exclusion chromatography column like a desalting column)
Equipment:
-
Spectrophotometer or Fluorometer
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Chromatography system
Experimental Protocols
Reagent Preparation
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as 1X PBS, pH 7.4. Buffers containing primary amines (e.g., Tris or glycine) are incompatible with the labeling reaction and must be removed by dialysis or buffer exchange.
-
Labeling Reagent Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
Protein Labeling Workflow
The following diagram outlines the key steps in the protein labeling and purification process.
Caption: Workflow for covalent protein labeling and purification.
Step-by-Step Labeling Protocol
-
Calculate Reagent Volume: Determine the optimal molar excess of the labeling reagent. A 10-20 fold molar excess over the protein is a common starting point. Use the following formula:
Volume of Reagent (µL) = [ (Molar Excess) * (Protein Conc. mg/mL) * (Volume Protein mL) ] / [ (MW Protein g/mol ) ] * [ (MW Reagent g/mol ) ] / [ (Reagent Conc. mg/mL) ]
-
Reaction: Add the calculated volume of the labeling reagent stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature. This step removes any unreacted NHS ester.
-
Purification: Separate the labeled protein from unreacted dye and quenching buffer components using a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., 1X PBS). The labeled protein will elute first.
Characterization of Labeled Protein
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
Protein Conc. (M) = [ A₂₈₀ - (A₄₉₄ * CF) ] / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
CF: Correction factor for fluorescein absorbance at 280 nm (~0.30).
-
-
Calculate the dye concentration:
Dye Conc. (M) = A₄₉₄ / ε_dye
-
ε_dye: Molar extinction coefficient of fluorescein at 494 nm (~75,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
DOL = Dye Conc. (M) / Protein Conc. (M)
Quantitative Data Summary
The following table provides representative data for labeling Bovine Serum Albumin (BSA) with a similar fluorescein-NHS ester reagent at different molar excess ratios.
| Molar Excess (Dye:Protein) | Degree of Labeling (DOL) | Labeling Efficiency (%) | Fluorescence Signal (Relative Units) |
| 5:1 | 1.8 | 36% | 18,500 |
| 10:1 | 3.5 | 35% | 36,200 |
| 20:1 | 6.1 | 30.5% | 62,800 |
| 40:1 | 8.9 | 22.3% | 75,100 (potential quenching) |
Note: Over-labeling (high DOL) can lead to protein precipitation and fluorescence quenching. The optimal DOL is application-dependent and should be determined empirically.
Application: Utilizing the Bifunctional Label
The dual functionality of this reagent enables a two-stage experimental design.
Caption: Two-stage modification using the bifunctional reagent.
This labeled protein can be used to track its localization within a cell. For example, a labeled growth factor (e.g., EGF) can be used to visualize its binding to receptors on the cell surface and subsequent internalization, a key step in receptor tyrosine kinase (RTK) signaling pathways.
Caption: Example: Tracking a labeled ligand in the EGFR pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL / No Labeling | Incompatible buffer (contains amines). | Perform buffer exchange into an amine-free buffer (e.g., PBS). |
| Reagent was hydrolyzed. | Prepare reagent stock solution immediately before use in anhydrous solvent. | |
| Insufficient molar excess of reagent. | Increase the molar excess of the labeling reagent. | |
| Protein Precipitation | Over-labeling (DOL is too high). | Reduce the molar excess of the labeling reagent or shorten the reaction time. |
| Protein is not stable at reaction pH. | Perform labeling at a lower pH (e.g., 7.5), but note that efficiency may decrease. | |
| High Background Signal | Incomplete removal of unreacted dye. | Ensure thorough purification using size-exclusion chromatography. Collect only the initial protein peak. |
Application Notes and Protocols for Azide-Fluorescein Linkers in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A significant advancement in this field is the use of bioorthogonal chemistry, which allows for the specific labeling of biomolecules in their native environment without interfering with cellular functions.[1] Azide-fluorescein linkers are key reagents in this approach, enabling the fluorescent tagging of various biomolecules, including proteins, glycans, lipids, and nucleic acids.[2][3]
This document provides detailed application notes and protocols for the use of azide-fluorescein linkers in live cell imaging, focusing on the two most common bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Technology
The core principle involves a two-step labeling strategy. First, a biomolecule of interest is metabolically, enzymatically, or genetically engineered to incorporate a small, bioorthogonal chemical reporter, either an azide (B81097) or an alkyne.[4] Subsequently, a complementary fluorescent probe, in this case, a fluorescein (B123965) derivative bearing either an alkyne or an azide, is introduced. The azide and alkyne groups selectively react with each other, forming a stable covalent bond and thereby attaching the fluorescent label to the target biomolecule.[5]
Some azidofluorescein (B1206550) derivatives are fluorogenic, meaning their fluorescence is quenched in the unreacted state and significantly increases upon cycloaddition with an alkyne.[6][7] This property is highly advantageous for live-cell imaging as it reduces background fluorescence from unreacted probes, enabling no-wash imaging.[8][9]
Key Applications
-
Visualization of Newly Synthesized Proteins: Metabolic labeling with the methionine analog, azidohomoalanine (AHA), allows for the fluorescent tagging and imaging of proteins synthesized within a specific timeframe.[1]
-
Glycan Imaging: Azido (B1232118) sugars, such as N-azidoacetylmannosamine (ManNAz), can be metabolically incorporated into cellular glycans and subsequently visualized with fluorescein-alkyne probes.[3]
-
Tracking Drug Distribution: Azide- or alkyne-functionalized drugs can be tracked in real-time within living cells to study their uptake, distribution, and target engagement.
-
Virus and Nucleic Acid Labeling: Azide-modified nucleosides can be incorporated into DNA or RNA for visualization of viral particles or cellular nucleic acids.[10]
Data Presentation
Table 1: Physicochemical Properties of Common Fluorescein Derivatives for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Fluorescein (in 0.1 M NaOH) | 490 | 515 | 0.95 | 75,000 |
| 5-FAM-Azide | 495 | 520 | ~0.9 | 75,000 |
| 6-FAM-Azide | 495 | 520 | ~0.9 | 75,000 |
| Fluorescein Isothiocyanate (FITC) | 494 | 518 | 0.75 | 75,000 |
Note: The quantum yield of fluorescein and its derivatives is highly dependent on pH and the local environment.[11]
Table 2: Comparison of Bioorthogonal Labeling Strategies
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very Fast | Fast |
| Biocompatibility | Potential cytotoxicity due to copper catalyst.[12] | Excellent, no cytotoxic catalyst required.[11] |
| Reagents | Terminal Alkyne + Azide, Cu(I) catalyst, Ligand (e.g., THPTA) | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Ideal Application | Fixed cells, cell surface labeling, in vitro studies. | Live cell imaging, in vivo studies. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with AHA and CuAAC Detection
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using AHA, followed by fluorescent detection via CuAAC with a fluorescein-alkyne probe.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Fluorescein-alkyne (e.g., 5-FAM-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Methionine Starvation: Gently wash the cells with pre-warmed methionine-free medium and then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
AHA Labeling: Replace the medium with methionine-free medium containing 50-100 µM AHA. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each cell type and experimental goal.
-
Cell Fixation: After AHA incubation, wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a final volume of 500 µL, add the following in order:
-
PBS (to final volume)
-
Fluorescein-alkyne (final concentration 1-10 µM)
-
CuSO₄ (from a 50 mM stock, final concentration 1 mM)
-
THPTA (from a 50 mM stock, final concentration 5 mM)
-
-
Immediately before adding to the cells, add freshly prepared sodium ascorbate (from a 500 mM stock, final concentration 10 mM).
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~495/520 nm).
Protocol 2: Live-Cell Imaging of Glycans using Azido Sugars and SPAAC
This protocol details the metabolic labeling of cellular glycans with an azido sugar and subsequent visualization in live cells using a strain-promoted click reaction with a fluorescein-DBCO conjugate.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Fluorescein-DBCO (or other strained alkyne conjugate)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes.
-
Metabolic Labeling: Add Ac₄ManNAz to the complete culture medium at a final concentration of 25-50 µM. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into glycans.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.
-
SPAAC Reaction:
-
Prepare a staining solution of Fluorescein-DBCO in live-cell imaging medium at a final concentration of 5-20 µM.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with live-cell imaging medium to remove excess probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use the appropriate filter set for fluorescein.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tudelft.nl [pure.tudelft.nl]
- 3. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitation and emission spectra of common dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a versatile fluorescent probe designed for the detection and quantification of alkyne-modified biomolecules in flow cytometry. This reagent incorporates a terminal azide (B81097) group, which enables its covalent attachment to alkyne-containing targets via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3][4] The presence of a bright and photostable fluorescein (B123965) dye allows for sensitive detection in the green channel of a flow cytometer.[5][6] The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility and biocompatibility of the molecule while reducing steric hindrance, facilitating efficient labeling of cellular targets.[2][5][7] The terminal carboxylic acid provides an additional functional group for potential conjugation to other molecules, although for the primary application described here, the azide group is the key reactive moiety.[4][8][9][10]
These application notes provide a detailed protocol for using this compound in a common flow cytometry application: the detection of cell proliferation using the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay.
Principle of the Assay
The Click-iT™ EdU assay is a modern alternative to the traditional BrdU assay for measuring DNA synthesis and cell proliferation.[11][12] Cells are first incubated with EdU, a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA by proliferating cells.[11][12][13] Following fixation and permeabilization, the alkyne group of the incorporated EdU is detected through a click reaction with the azide group of this compound. This covalent reaction results in highly specific and stable fluorescent labeling of proliferating cells, which can then be quantified by flow cytometry.[11][14]
Data Presentation
The following tables are templates for presenting quantitative data obtained from a cell proliferation assay using this compound.
Table 1: Flow Cytometry Gating Strategy and Population Percentages
| Sample ID | Treatment | Total Events Acquired | Gated Cell Population | Percentage of Parent Gate (%) |
| 1 | Negative Control (Unlabeled) | 50,000 | P1: Cells | 95.2 |
| P2: Singlets | 90.5 | |||
| P3: Fluorescein-Negative | 99.8 | |||
| 2 | Positive Control (EdU-labeled) | 50,000 | P1: Cells | 96.1 |
| P2: Singlets | 91.3 | |||
| P3: Fluorescein-Positive | 45.7 | |||
| 3 | Experimental (Drug X) | 50,000 | P1: Cells | 94.8 |
| P2: Singlets | 89.9 | |||
| P3: Fluorescein-Positive | 12.3 |
Table 2: Median Fluorescence Intensity (MFI) of Fluorescein-Positive Cells
| Sample ID | Treatment | Median Fluorescence Intensity (Fluorescein Channel) |
| 1 | Negative Control (Unlabeled) | 150 |
| 2 | Positive Control (EdU-labeled) | 25,600 |
| 3 | Experimental (Drug X) | 23,450 |
Experimental Protocols
Materials and Reagents
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in H₂O)
-
Reducing agent (e.g., 1 M sodium ascorbate (B8700270) in H₂O, freshly prepared)
-
Bovine serum albumin (BSA)
-
DNA stain (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
-
Flow cytometer
Protocol: Cell Proliferation Assay using EdU and this compound
1. Cell Seeding and EdU Labeling
1.1. Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. 1.2. The following day, treat the cells with the desired experimental compounds (e.g., drugs, growth factors). 1.3. Add EdU to the cell culture medium at a final concentration of 10 µM. 1.4. Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA (e.g., 2 hours). The optimal incubation time may vary depending on the cell type and proliferation rate.
2. Cell Fixation and Permeabilization
2.1. Harvest the cells and wash them once with 3 mL of 1% BSA in PBS. 2.2. Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant. 2.3. Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature, protected from light. 2.4. Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant. 2.5. Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
3. Click Reaction
3.1. Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
- Click reaction buffer: 43 µL
- This compound (1 mM stock in DMSO): 1 µL (final concentration ~20 µM, may require optimization)
- Copper (II) sulfate (100 mM): 2 µL
- Sodium ascorbate (1 M): 4 µL 3.2. Wash the permeabilized cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant. 3.3. Resuspend the cell pellet in 50 µL of the click reaction cocktail. 3.4. Incubate for 30 minutes at room temperature, protected from light. 3.5. Wash the cells with 3 mL of permeabilization buffer, centrifuge, and discard the supernatant.
4. DNA Staining and Flow Cytometry Analysis
4.1. (Optional) If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) and incubate according to the manufacturer's instructions. 4.2. Resuspend the final cell pellet in 500 µL of PBS for analysis. 4.3. Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for fluorescein excitation and appropriate emission filters (e.g., 530/30 nm).
Visualizations
Caption: Experimental workflow for cell proliferation analysis.
Caption: Click chemistry bio-conjugation process.
References
- 1. FAM-PEG-Azide, FAM-PEG-N3 - Biopharma PEG [biochempeg.com]
- 2. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 3. nanocs.net [nanocs.net]
- 4. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 6. Fluorescein PEG Azide, FITC-PEG-N3 [nanocs.net]
- 7. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. This compound, 2086689-04-3 | BroadPharm [broadpharm.com]
- 10. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]
- 11. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Peptides with Fluorescent PEG Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides with fluorescent Polyethylene (B3416737) Glycol (PEG) acid is a widely utilized strategy in research and drug development to enhance the therapeutic properties of peptides and enable their visualization in biological systems. PEGylation, the process of attaching PEG chains, improves peptide solubility, stability, and circulation half-life by increasing hydrodynamic volume and protecting against proteolytic degradation.[1][2][] The incorporation of a fluorescent dye allows for sensitive detection and quantification, facilitating studies in cellular imaging, biodistribution, and pharmacokinetics.
This document provides detailed application notes and protocols for the successful bioconjugation of peptides with fluorescent PEG acid, purification of the resulting conjugates, and their subsequent characterization.
Reaction Principle
The most common method for conjugating fluorescent PEG acid to a peptide is through the reaction of an amine-reactive N-Hydroxysuccinimide (NHS) ester of the fluorescent PEG acid with a primary amine on the peptide.[4][5][6][7] This reaction targets the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, forming a stable amide bond. The reaction is pH-dependent, with optimal labeling typically occurring in a slightly basic buffer (pH 7.2-8.5).[6][7]
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
Fluorescent PEG Acid NHS Ester (e.g., FITC-PEG-NHS, Cy5-PEG-NHS)
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[4][5]
-
Quenching Reagent: 1 M Tris-HCl or glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) or Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Characterization Instruments: UV-Vis spectrophotometer, Mass Spectrometer (e.g., LC-MS or MALDI-TOF)
Protocol 1: Bioconjugation of Peptide with Fluorescent PEG Acid NHS Ester
This protocol outlines the steps for labeling a peptide with a fluorescent PEG acid NHS ester.
-
Peptide Preparation: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.[5][7]
-
Fluorescent PEG Acid NHS Ester Preparation: Immediately before use, dissolve the fluorescent PEG acid NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[4][5] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[4][5]
-
Reaction Incubation: Add a 5 to 20-fold molar excess of the dissolved fluorescent PEG acid NHS ester to the peptide solution.[4][5] The optimal molar ratio may need to be determined empirically. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][6]
-
Reaction Quenching: To stop the reaction, add a quenching reagent (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Protocol 2: Purification of the Fluorescently PEGylated Peptide
Purification is crucial to remove unreacted fluorescent PEG acid, hydrolyzed dye, and any unlabeled peptide.
Method A: Size-Exclusion Chromatography (SEC) / Desalting
This method is suitable for removing smaller, unreacted fluorescent PEG acid molecules from the larger peptide conjugate.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with the storage buffer. The fluorescently labeled peptide will typically elute first, followed by the smaller, unreacted labeling reagent.
-
Collect fractions and monitor the absorbance at the wavelength corresponding to the peptide (typically 280 nm) and the fluorescent dye.
Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides higher resolution and is effective for separating the labeled peptide from the unlabeled peptide and impurities.[]
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the elution profile at the absorbance maxima of the peptide and the fluorescent dye.
-
Collect the fractions corresponding to the fluorescently PEGylated peptide.
-
Lyophilize the purified fractions to obtain the final product.
Protocol 3: Characterization of the Fluorescently PEGylated Peptide
1. Purity Analysis by HPLC:
-
Analyze the purified product by analytical RP-HPLC to assess its purity. A single, sharp peak corresponding to the fluorescently labeled peptide should be observed.
2. Molecular Weight Confirmation by Mass Spectrometry:
-
Determine the molecular weight of the conjugate using LC-MS or MALDI-TOF mass spectrometry to confirm the successful conjugation of the fluorescent PEG acid to the peptide.[8][9]
3. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of fluorescent PEG molecules per peptide, can be determined using UV-Vis spectrophotometry.[10]
-
Measure the absorbance of the conjugate solution at the protein absorbance maximum (A280) and the dye absorbance maximum (Amax).
-
Calculate the concentration of the peptide and the dye using the Beer-Lambert law and their respective molar extinction coefficients.
-
The DOL is the molar ratio of the dye to the peptide.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the bioconjugation of peptides with fluorescent PEG acid.
Table 1: Typical Reaction Conditions for NHS Ester-Based Fluorescent PEGylation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for amine reactivity; lower pH reduces reaction rate, higher pH increases NHS ester hydrolysis.[6][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubation times to minimize side reactions. |
| Reaction Time | 30 minutes - Overnight | Shorter times at room temperature, longer times at 4°C.[4][6] |
| Molar Excess of Fluorescent PEG Acid | 5 - 20 fold | The optimal ratio depends on the peptide and the desired degree of labeling.[4][5] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5][7] |
Table 2: Purification and Characterization of Fluorescently PEGylated Peptides
| Parameter | Method | Typical Result |
| Purity | RP-HPLC | >95% |
| Molecular Weight Confirmation | Mass Spectrometry (LC-MS, MALDI-TOF) | Observed mass should correspond to the theoretical mass of the peptide + (mass of fluorescent PEG x DOL).[8][9] |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | Typically 1-3 for peptides, depending on the number of available amines and reaction conditions. |
| Yield | Varies | Dependent on peptide sequence, reaction conditions, and purification method. |
Visualizations
Caption: Experimental workflow for the bioconjugation of peptides with fluorescent PEG acid.
Caption: Signaling pathway of the NHS ester reaction for peptide bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Amide Bond Formation using N-(Azido-PEG2)-N-Fluorescein-PEG3-acid and EDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid to primary amine-containing molecules via a stable amide bond. This reaction is facilitated by the carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The this compound is a versatile heterobifunctional linker. It possesses a terminal carboxylic acid that can be activated by EDC to react with primary amines.[1][2] The molecule also features a terminal azide (B81097) group, which allows for subsequent conjugation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4][5] The integrated fluorescein (B123965) dye provides a convenient method for the detection and quantification of the conjugated product. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[6]
This methodology is broadly applicable for the labeling and modification of a wide range of molecules, including proteins, peptides, antibodies, and small molecules, making it a valuable tool in drug development, diagnostics, and life science research.[6][7]
Principle of the Reaction
The EDC-mediated amide bond formation is a two-step process that covalently links a carboxyl group to a primary amine.[6][8]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6]
-
Amine Reaction and Amide Bond Formation: This reactive intermediate can then directly react with a primary amine on the target molecule to form a stable amide bond, releasing an N-substituted urea (B33335) byproduct.[9] To improve efficiency and stability, NHS or Sulfo-NHS is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][10] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.0) to form the desired amide bond.[6]
Visualization of Key Processes
Caption: General workflow for EDC-mediated amide bond formation.
Caption: Carbodiimide-mediated amide coupling mechanism.
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule of interest
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine (B1172632), pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns, or other appropriate chromatography media)
Note: EDC is moisture-sensitive.[9] Always allow it to warm to room temperature before opening to prevent condensation. Prepare EDC solutions immediately before use.
Protocol 1: Two-Step EDC/NHS Coupling to a Protein/Antibody
This two-step protocol is recommended for conjugating to proteins or other biomolecules that contain both carboxyl and amine groups to minimize self-polymerization.[11]
1. Reagent Preparation: a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[9] b. Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.[6] c. Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in Activation Buffer. d. Dissolve the this compound in DMF or DMSO to a desired concentration (e.g., 10 mM). e. Prepare the protein/antibody solution in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
2. Activation of this compound: a. In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. Refer to Table 1 for recommended molar ratios. b. The reaction volume should be kept as small as practical. c. Incubate the mixture for 15-30 minutes at room temperature.
3. Conjugation to the Protein/Antibody: a. Immediately after activation, add the activated this compound solution to the protein/antibody solution in Coupling Buffer.[6] b. The pH of the final reaction mixture should be between 7.2 and 8.0.[6] c. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction: a. Add Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any unreacted NHS esters.[9] b. Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate: a. Remove excess, unreacted reagents and byproducts by dialysis, size-exclusion chromatography (desalting column), or another suitable purification method.[9]
Protocol 2: One-Pot EDC/NHS Coupling to a Small Molecule
This protocol is suitable for amine-containing small molecules that do not possess a carboxyl group.
1. Reagent Preparation: a. Dissolve the this compound (1 equivalent) in anhydrous DMF or DCM. b. In a separate vial, dissolve the amine-containing small molecule (1-1.2 equivalents) in anhydrous DMF or DCM.
2. Reaction Setup: a. To the solution of this compound, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents).[6] b. Stir the reaction mixture at room temperature for 1-4 hours to pre-activate the carboxylic acid. The progress can be monitored by TLC or LC-MS. c. Add the amine-containing small molecule solution to the activated mixture. d. Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.[6] e. Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification: a. Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure conjugate.
Data Presentation
Table 1: Recommended Molar Ratios for Protein Conjugation
| Reagent | Molar Excess over Protein | Purpose |
| This compound | 5-20 fold | To drive the reaction towards the desired labeled product. |
| EDC | 2-10 fold excess over the acid | To ensure efficient activation of the carboxylic acid.[6] |
| NHS/Sulfo-NHS | 2-5 fold excess over the acid | To stabilize the activated intermediate and improve coupling efficiency.[6] |
Note: The optimal molar ratios may vary depending on the specific application and the number of available primary amines on the target molecule. It is recommended to perform a titration experiment to determine the optimal ratio for your specific molecule.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[6][9] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[6] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation.[6] | |
| Presence of primary amine-containing buffers (e.g., Tris) in the protein solution. | Buffer exchange the protein into an amine-free buffer like PBS or MES before starting the reaction. | |
| Precipitation of Protein | High concentration of organic solvent from the linker stock. | Keep the volume of the added linker solution low, ideally less than 10% of the total reaction volume. |
| Protein instability at the reaction pH. | Ensure the protein is stable in the chosen Coupling Buffer. |
Subsequent Click Chemistry Reaction
Following successful amide bond formation and purification, the azide-functionalized, fluorescein-labeled molecule is ready for the next step of conjugation via click chemistry. The azide group can readily react with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (CuAAC) or with a strained alkyne without a catalyst (SPAAC) to form a stable triazole linkage.[12][13] This dual-functionality allows for the precise and modular assembly of complex bioconjugates.
Conclusion
The use of this compound in conjunction with EDC-mediated amide bond formation provides a robust and versatile method for the fluorescent labeling and functionalization of amine-containing molecules. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully implement this powerful bioconjugation technique in their research and development endeavors. Careful optimization of reaction conditions, particularly molar ratios and pH, is crucial for achieving high yields and desired product purity.
References
- 1. This compound-西安齐岳生物 [0qy.com]
- 2. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. interchim.fr [interchim.fr]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Illuminating Biology: A Guide to Fluorescent Labeling of Alkyne-Modified Biomolecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biomolecules in their native environment is paramount to advancing our understanding of complex biological processes and accelerating drug discovery. The advent of bioorthogonal chemistry, particularly the "click chemistry" reaction between azides and alkynes, has revolutionized the field of fluorescent labeling. This powerful technique allows for the specific and efficient attachment of fluorescent probes to alkyne-modified biomolecules, enabling a wide range of applications from in vitro assays to live-cell imaging.
This document provides detailed application notes and experimental protocols for the fluorescent labeling of alkyne-modified proteins, nucleic acids, and glycans. It includes a comparative analysis of the two main types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. Quantitative data on labeling efficiency and the photophysical properties of common fluorescent probes are presented to aid in experimental design.
Key Concepts and Chemistries
The foundation of this labeling strategy lies in the introduction of a small, inert alkyne functional group into a biomolecule of interest. This can be achieved through various methods, including metabolic labeling with alkyne-containing precursors (e.g., amino acids, sugars, or nucleosides) or chemical modification.[1] Once incorporated, the alkyne serves as a handle for covalent attachment of an azide-functionalized fluorescent dye.
Two primary "click" reactions are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile reaction utilizes a copper(I) catalyst to form a stable triazole linkage between a terminal alkyne and an azide (B81097).[1] While robust, the potential cytotoxicity of the copper catalyst can be a concern for live-cell applications.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the limitations of CuAAC in living systems, SPAAC was developed. This reaction employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a toxic catalyst.[2] SPAAC is generally more biocompatible but may exhibit slower reaction kinetics compared to CuAAC.[3]
Quantitative Data Presentation
Table 1: Comparative Analysis of CuAAC and SPAAC Labeling Reactions.
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
| Reaction Rate | Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹) | Moderate to Fast (k ≈ 10⁻³–1 M⁻¹s⁻¹) | [2],[3] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell imaging | [2],[4] |
| Reagents | Terminal alkyne, azide, Cu(I) catalyst, reducing agent, ligand | Strained cyclooctyne (e.g., DBCO, BCN), azide | [2] |
| Typical Applications | In vitro labeling, fixed cells, proteomics | Live-cell imaging, in vivo studies | [2],[5] |
| Labeling Efficiency | Generally higher and more efficient in vitro | Can be highly efficient, dependent on cyclooctyne reactivity | [5],[6] |
Table 2: Photophysical Properties of Common Azide- and Alkyne-Modified Fluorescent Dyes.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |
| Alexa Fluor 488 Azide/Alkyne | 495 | 519 | 0.92 | 71,000 | [7] |
| Alexa Fluor 594 Azide/Alkyne | 590 | 617 | 0.66 | 92,000 | [5],[7] |
| Alexa Fluor 647 Azide/Alkyne | 650 | 668 | 0.33 | 239,000 | [5],[7] |
| AZDye 568 Alkyne | 578 | 602 | N/A | 88,000 | [8] |
| AZDye 594 Alkyne | 590 | 617 | N/A | N/A | [9] |
| Cy3 Alkyne | 550 | 570 | 0.15 | 150,000 | [10] |
| Cy5 Alkyne | 649 | 670 | 0.28 | 250,000 | [10] |
| Tide Fluor™ 2 (TF2) Azide | 503 | 525 | 0.90 | 75,000 | [6] |
| Tide Fluor™ 3 (TF3) Azide | 554 | 578 | 0.85 | 75,000 | [6] |
| SeTau-647-DBCO | 649 | 690 | 0.60 | 200,000 | [11] |
Experimental Protocols
Here, we provide detailed protocols for three common applications of fluorescently labeling alkyne-modified biomolecules.
Protocol 1: Metabolic Labeling and Fluorescent Detection of Nascent Proteins in Cultured Cells (CuAAC)
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins, followed by fluorescent labeling using CuAAC.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction buffer kit (or individual components: CuSO₄, fluorescent azide, reducing agent)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Aspirate the growth medium and wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium containing 25-50 µM HPG.
-
Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail includes the fluorescent azide (1-10 µM), CuSO₄ (50-100 µM), and a reducing agent (e.g., sodium ascorbate, 1-5 mM) in a reaction buffer.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Stain the cell nuclei with a nuclear stain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Caption: A streamlined workflow for labeling newly synthesized proteins.
Protocol 2: Fluorescent Labeling of Alkyne-Modified DNA via SPAAC
This protocol details the labeling of alkyne-modified DNA, for instance, DNA generated by PCR using alkyne-modified dNTPs, with a fluorescent DBCO-dye conjugate.
Materials:
-
Alkyne-modified DNA
-
Fluorescent DBCO-dye conjugate (e.g., DBCO-PEG4-5-TAMRA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DNA purification method (e.g., spin column or ethanol (B145695) precipitation)
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-modified DNA in the reaction buffer to a final concentration of 10-50 µM.
-
Prepare a stock solution of the fluorescent DBCO-dye conjugate in a compatible solvent like DMSO (e.g., 10 mM).
-
Add the fluorescent DBCO-dye conjugate to the DNA solution. A 2-5 fold molar excess of the dye over the DNA is typically recommended. The final DMSO concentration should be kept below 10% to avoid DNA precipitation.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight for higher efficiency, protected from light. The optimal reaction time may vary depending on the specific DBCO derivative and the DNA sequence.
-
-
Purification:
-
Purify the labeled DNA from the unreacted dye using a suitable method.
-
For short oligonucleotides, a DNA purification spin column can be effective.
-
For larger DNA fragments, ethanol precipitation is a common method. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2), mix, and incubate at -20°C for at least 1 hour. Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in nuclease-free water or buffer.
-
-
Quantification and Analysis:
-
Determine the concentration and labeling efficiency of the fluorescently labeled DNA using a spectrophotometer (measuring absorbance at 260 nm for DNA and the excitation maximum of the dye).
-
The labeled DNA is now ready for downstream applications such as fluorescence in situ hybridization (FISH) or gel electrophoresis.
-
Caption: A simple and efficient workflow for fluorescently labeling DNA.
Protocol 3: Metabolic Glycan Labeling and Live-Cell Imaging with SPAAC
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans and subsequent fluorescent labeling of live cells using SPAAC.
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Fluorescent DBCO-dye conjugate (cell-permeable)
-
Live-cell imaging medium
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-modified sugar directly to the culture medium. For Ac₄ManNAz, a final concentration of 25-50 µM is typically used.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into the cellular glycans.
-
-
Live-Cell Labeling (SPAAC):
-
Prepare a stock solution of the cell-permeable fluorescent DBCO-dye conjugate in DMSO.
-
On the day of imaging, wash the cells twice with warm PBS or live-cell imaging medium.
-
Dilute the DBCO-dye conjugate in pre-warmed live-cell imaging medium to the desired final concentration (typically 5-20 µM).
-
Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
Aspirate the labeling medium and wash the cells three times with warm live-cell imaging medium to remove excess dye.
-
Image the live cells using a confocal microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Use the appropriate laser lines and emission filters for the chosen fluorophore.
-
Caption: Visualizing glycans in living cells through metabolic labeling and SPAAC.
Application in Studying Cellular Signaling
Fluorescently labeled biomolecules are invaluable tools for dissecting complex cellular signaling pathways. By tracking the localization, movement, and interactions of labeled proteins, researchers can gain insights into signal transduction cascades. For example, a protein involved in a signaling pathway can be metabolically labeled with an alkyne analog, fluorescently tagged, and its translocation from the cytoplasm to the nucleus upon pathway activation can be visualized by live-cell microscopy.
Caption: Visualizing signal-induced protein translocation.
Conclusion
The fluorescent labeling of alkyne-modified biomolecules via click chemistry offers a versatile and powerful approach for a wide range of biological investigations. The choice between CuAAC and SPAAC depends on the specific experimental requirements, with SPAAC being the preferred method for live-cell and in vivo applications due to its superior biocompatibility. By carefully selecting the appropriate labeling strategy and fluorescent probe, researchers can achieve high labeling efficiency and specificity, enabling the detailed study of biomolecular function in complex biological systems. The protocols and data presented in this document provide a solid foundation for the successful implementation of this transformative technology in your research.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. setabiomedicals.com [setabiomedicals.com]
Applications of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in Drug Delivery Research
Abstract
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a heterotrifunctional linker molecule meticulously engineered for advanced applications in drug delivery research. This innovative reagent integrates three key functionalities into a single, flexible polyethylene (B3416737) glycol (PEG) backbone: a terminal azide (B81097) (N₃) group for bioorthogonal "click" chemistry, a fluorescein (B123965) moiety for sensitive and real-time fluorescent tracking, and a carboxylic acid (-COOH) group for stable amide bond conjugation. The incorporation of PEG spacers enhances aqueous solubility and biocompatibility while minimizing steric hindrance.[1] These attributes make it an invaluable tool for the development of sophisticated drug delivery systems, enabling researchers to conjugate a wide array of molecules, track their cellular uptake and biodistribution, and construct multifunctional nanocarriers. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research.
Introduction
The targeted delivery of therapeutic agents to specific sites of action is a paramount objective in modern pharmacology. The development of precision drug carriers requires sophisticated chemical tools that allow for the stable conjugation of drugs, targeting ligands, and imaging agents. This compound is a versatile linker designed to meet these needs. Its three functional groups provide a modular approach to the construction of complex drug delivery systems.
-
Azide Group (N₃): Enables covalent conjugation to alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.[2][3] This allows for the attachment of the linker to drug molecules, nanoparticles, or targeting ligands that have been functionalized with an alkyne group.
-
Fluorescein Moiety: A widely used and well-characterized fluorophore that allows for the direct visualization and quantification of the drug delivery system's localization in in vitro and in vivo models using fluorescence microscopy and flow cytometry.[4][5][6]
-
Carboxylic Acid Group (-COOH): Provides a reactive handle for the formation of stable amide bonds with primary or secondary amines present on drug molecules, proteins, antibodies, or other components of the delivery system.[1]
The hydrophilic PEG spacers not only improve the solubility of the entire conjugate but also can reduce non-specific interactions with biological components, potentially leading to improved in vivo circulation times.[7][8]
Applications in Drug Delivery
The unique trifunctional nature of this compound lends itself to a variety of applications in the field of drug delivery:
-
Fluorescent Labeling of Drug Carriers: The linker can be conjugated to nanoparticles, liposomes, polymers, or other drug carriers to enable their visualization and tracking.
-
Monitoring Cellular Uptake and Intracellular Trafficking: By incorporating this fluorescent linker into a drug delivery system, researchers can quantitatively and qualitatively assess its uptake into cells and monitor its journey through various cellular compartments.[9][10][11][12][13]
-
Development of Theranostic Agents: The ability to simultaneously carry a therapeutic agent and an imaging agent makes this linker ideal for the construction of theranostic platforms that combine treatment and diagnosis.[6]
-
Construction of Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to an antibody, while the azide group can be used to conjugate a cytotoxic drug, with the fluorescein enabling visualization of the ADC's binding and internalization.
-
Probing Drug Release: In certain constructs, the linker can be part of a system where fluorescence is initially quenched and then restored upon drug release, allowing for real-time monitoring of payload delivery.[4][5]
Experimental Protocols
Protocol for Conjugation of a Drug Molecule and a Targeting Ligand
This protocol describes a general two-step procedure for conjugating an amine-containing drug molecule and an alkyne-containing targeting ligand to this compound.
Step 1: Amide Bond Formation with an Amine-Containing Drug
-
Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS, 1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.). Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Conjugation to Amine-Containing Drug: Dissolve the amine-containing drug (1 eq.) in anhydrous DMF. Add the activated linker solution dropwise to the drug solution. Add triethylamine (B128534) (TEA, 2 eq.) to act as a base. Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: Purify the resulting conjugate (Drug-Amide-PEG-Fluorescein-PEG-Azide) using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and coupling reagents. Lyophilize the pure fractions to obtain the product as a solid.
Step 2: Click Chemistry Conjugation with an Alkyne-Containing Targeting Ligand
-
Reaction Setup: Dissolve the Drug-Amide-PEG-Fluorescein-PEG-Azide conjugate (1 eq.) and the alkyne-containing targeting ligand (1.1 eq.) in a mixture of water and a co-solvent such as DMSO or t-butanol.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (B86663) (CuSO₄, 0.1 eq.) with a reducing agent such as sodium ascorbate (B8700270) (0.2 eq.) in water. A ligand like Tris(benzyltriazolylmethyl)amine (TBTA) can be added to stabilize the Cu(I) catalyst.
-
Click Reaction: Add the catalyst solution to the reaction mixture containing the azide and alkyne. Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final tripartite conjugate (Drug-Amide-PEG-Fluorescein-PEG-Triazole-Ligand) using RP-HPLC or size exclusion chromatography. Characterize the final product by mass spectrometry and NMR.
Protocol for Cellular Uptake Study using Flow Cytometry
This protocol provides a method for the quantitative analysis of the cellular uptake of a drug delivery system labeled with this compound.
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Incubation with Fluorescent Conjugate: Prepare a series of concentrations of the fluorescently labeled drug delivery system in complete cell culture medium. Remove the old medium from the cells and add the medium containing the fluorescent conjugate. Incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized conjugate.
-
Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.1% sodium azide). Analyze the cells using a flow cytometer equipped with a 488 nm laser for fluorescein excitation and a 525/50 nm emission filter.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity (MFI) of the cell population for each concentration and time point. The MFI is directly proportional to the amount of internalized conjugate.
Protocol for Fluorescence Microscopy of Intracellular Localization
This protocol details the visualization of the intracellular localization of the fluorescently labeled drug delivery system.
-
Cell Seeding: Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with the fluorescent conjugate at a predetermined concentration for a specific time period.
-
Washing: Wash the cells three times with PBS to remove the extracellular conjugate.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If staining intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining of Organelles (Optional): Stain specific organelles using appropriate fluorescent dyes (e.g., DAPI for the nucleus, LysoTracker Red for lysosomes).
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the samples using a confocal or widefield fluorescence microscope with the appropriate filter sets for fluorescein and any other dyes used.[14]
Data Presentation
Quantitative data from cellular uptake experiments can be summarized in tables for easy comparison.
Table 1: Cellular Uptake of Fluorescently Labeled Nanoparticles in HeLa Cells
| Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
|---|---|---|
| 10 | 1 | 150 ± 12 |
| 10 | 4 | 450 ± 35 |
| 10 | 12 | 980 ± 76 |
| 50 | 1 | 620 ± 48 |
| 50 | 4 | 1850 ± 140 |
| 50 | 12 | 4100 ± 320 |
| 100 | 1 | 1100 ± 95 |
| 100 | 4 | 3500 ± 280 |
| 100 | 12 | 7800 ± 610 |
Table 2: Kinetic Parameters of Nanoparticle Uptake
| Cell Line | Vmax (nanoparticles/cell/hour) | Km (µg/mL) |
|---|---|---|
| HeLa | 8.2 x 10⁴ | 25.5 |
| MCF-7 | 6.5 x 10⁴ | 32.1 |
| A549 | 9.1 x 10⁴ | 21.8 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Workflow for conjugation and cellular analysis.
Caption: Functional components of the linker.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of drug delivery. Its trifunctional nature allows for the straightforward construction of complex, trackable drug delivery systems. The protocols outlined in this document provide a starting point for the application of this linker in various research contexts, from the synthesis of novel conjugates to the detailed analysis of their interaction with biological systems. The ability to fluorescently label and track drug carriers with high sensitivity is crucial for optimizing their design and ultimately improving therapeutic outcomes.
References
- 1. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. cris.ariel.ac.il [cris.ariel.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, enabling the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and stereospecificity.[1][4] These features make it an invaluable tool in drug discovery, bioconjugation, materials science, and medicinal chemistry.[1][2][][6] The resulting triazole core is not merely a linker but can act as a bioisostere for the amide bond and participate in hydrogen bonding and dipole-dipole interactions, often imparting favorable biological properties to the target molecule.[3]
The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[4] It can be performed in various solvents, including water, and across a broad pH range (4-12), making it highly compatible with biological systems.[4][7] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4][8] Ligands are often employed to stabilize the Cu(I) oxidation state and enhance reaction efficiency.[9][10]
Reaction Mechanism
The generally accepted mechanism for the CuAAC reaction involves the following key steps:
-
Formation of the Cu(I) catalyst: In the most common protocol, a Cu(II) salt is reduced to the active Cu(I) species by a reducing agent, typically sodium ascorbate.[4][7]
-
Formation of a copper-acetylide intermediate: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[][11]
-
Cycloaddition: The azide then reacts with the copper-acetylide intermediate in a concerted or stepwise fashion to form a six-membered copper-containing ring.[][12]
-
Ring contraction and protonation: This intermediate rearranges and undergoes protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[]
Some studies suggest the involvement of a binuclear copper mechanism, which may be more active than the monomeric species, particularly with certain ligands.[7][12]
Data Presentation: Typical Reaction Parameters
The following tables summarize typical quantitative data for CuAAC reactions, providing a starting point for reaction optimization.
Table 1: General Small Molecule Synthesis
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion.[10] |
| Cu(II) Catalyst | 0.01 - 5 mol% | Lower catalyst loading is often possible with highly reactive substrates.[13] |
| Reducing Agent | 0.1 - 10 mol% (vs. Azide) | Sodium ascorbate is the most common choice.[14] |
| Ligand | 0.05 - 25 mol% (vs. Azide) | The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[10] |
| Solvent | Water, t-BuOH/H₂O, DMF, DMSO | Solvent choice depends on substrate solubility.[15] |
| Temperature | Room Temperature to 60°C | Most reactions proceed efficiently at room temperature.[10][16] |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by TLC or LC-MS.[3] |
Table 2: Bioconjugation Reactions
| Parameter | Recommended Concentration | Notes |
| Biomolecule | 10 µM - 1 mM | |
| Labeling Reagent | 1.1 - 10 equivalents | A slight excess of the smaller molecule is generally used. |
| CuSO₄ | 50 µM - 1 mM | |
| Sodium Ascorbate | 1 - 5 mM | A freshly prepared solution should be used.[17] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Water-soluble ligands are essential to protect the biomolecule.[10] |
| Buffer | Phosphate (B84403) buffer (pH 7.4) | |
| Temperature | Room Temperature | |
| Reaction Time | 30 - 60 minutes |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol is a general starting point for the synthesis of small molecule triazoles.
Materials:
-
Terminal alkyne (1.0 eq)
-
Azide (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water)
Procedure:
-
To a reaction vessel, add the terminal alkyne and the azide.
-
Add the solvent and stir the mixture at room temperature to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.[3]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Bioconjugation of an Azide-Modified Protein with an Alkyne-Containing Dye
This protocol is designed for the labeling of biomolecules and incorporates a ligand to protect the protein from oxidative damage.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Alkyne-containing dye (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in phosphate buffer.
-
Add the alkyne-containing dye stock solution to the protein solution to achieve the desired final concentration.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[3]
-
Add the catalyst premix to the reaction tube containing the protein and dye.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.[3]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The labeled protein can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[3]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. organic chemistry - Stubborn CuAAC reaction as derivatization for ESI-MS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Fluorescein Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with fluorescein-based probes for the labeling and detection of biomolecules.
Introduction to SPAAC with Fluorescein (B123965) Probes
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent ligation of an azide-modified molecule with a cyclooctyne-bearing probe.[1][2] This reaction is characterized by its high specificity, efficiency, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][3] When combined with fluorescein, a widely used fluorophore, SPAAC provides a robust method for attaching a fluorescent label to a variety of biomolecules, including proteins, glycans, nucleic acids, and lipids.[1][4]
The key advantages of using SPAAC with fluorescein probes in biological research and drug development include:
-
Biocompatibility: The absence of a copper catalyst minimizes cellular toxicity, making it ideal for live-cell imaging and in vivo studies.[1][3]
-
High Specificity: The azide (B81097) and cyclooctyne (B158145) groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring highly specific labeling.[1]
-
Mild Reaction Conditions: SPAAC reactions proceed efficiently at physiological temperature and pH, preserving the native structure and function of biomolecules.[1]
-
"Turn-On" Fluorescence: Some fluorescein-based SPAAC probes are designed to be "fluorogenic," meaning they exhibit a significant increase in fluorescence upon reaction with the target azide, reducing background noise and eliminating the need for wash steps.[5][6]
Quantitative Data for SPAAC Reactions
The efficiency and kinetics of SPAAC reactions can be influenced by the specific cyclooctyne and azide reactants used. The following tables summarize key quantitative data from the literature for representative SPAAC reactions.
| Parameter | Value | Biomolecule | Cell Type | Reference |
| Final Concentration | 10-50 µM | Cell Surface Glycans | - | [7] |
| Incubation Time | 30-60 minutes | Cell Surface Glycans | - | [7] |
| Temperature | 37°C | Cell Surface Glycans | - | [7] |
| Labeling Efficiency | Approaching 100% | RNA | - | [8][9] |
| Second-Order Rate Constant (k2) | 3.6 M⁻¹s⁻¹ (with tetra-fluorinated aromatic azide) | - | - | [10] |
Table 1: Typical Reaction Conditions for SPAAC Labeling of Cell Surface Glycans.
| Probe Component | Target Component | Reaction Time | Molar Excess of DBCO-Probe | Yield | Reference |
| DBCO-Cy3 | Azido-riboSAM | 2-90 min | 1 to 1000-fold | Approaching 100% | [8][9] |
| DBCO-Cy5 | Azido-riboA | Not Specified | 1000-fold | Approaching 100% | [8] |
| TAMRA-DIBO | AHA-labeled protein | 0-24 h chase | Not Specified | Not Specified | [11][12] |
Table 2: Reaction Parameters for SPAAC Labeling of RNA and Proteins.
Experimental Protocols
The following are detailed protocols for common applications of SPAAC with fluorescein probes.
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by SPAAC ligation with a DBCO-functionalized fluorescein probe.[7]
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescein probe
-
Phosphate-buffered saline (PBS) with Ca²⁺ and Mg²⁺
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an appropriate concentration of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for its incorporation into cell surface glycans.[7]
-
Cell Preparation: Gently harvest the cells and wash them twice with cold PBS (containing Ca²⁺ and Mg²⁺) to remove any unincorporated azide sugar. Resuspend the cells in fresh cell culture medium or PBS at a density of 1 x 10⁶ cells/mL.[7]
-
SPAAC Labeling: Add the DBCO-functionalized fluorescein probe to the cell suspension to a final concentration of 10-50 µM.[7] Incubate the cells at 37°C for 30-60 minutes in the dark.[7]
-
Washing: Wash the cells three times with cold PBS to remove any unreacted probe.[7]
-
Analysis: Analyze the labeled cells using a flow cytometer or fluorescence microscope.
This protocol allows for the determination of protein half-life by metabolically labeling newly synthesized proteins with an azide-containing amino acid analog, followed by a "chase" and subsequent SPAAC ligation to a fluorescein probe.[11][12]
Materials:
-
Cultured cells
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium (containing methionine)
-
Cell lysis buffer
-
Immunoprecipitation reagents (antibodies, beads)
-
DBCO-functionalized fluorescein probe (e.g., TAMRA-DIBO)
-
SDS-PAGE and immunoblotting reagents
Procedure:
-
Pulse Labeling: Culture cells in methionine-free medium and "pulse" label with L-azidohomoalanine (AHA), a methionine analog with a reactive azide group.[11][12]
-
Chase: Remove the AHA-containing medium, wash the cells, and "chase" with complete medium containing methionine for desired time points (e.g., up to 24 hours).[11][12]
-
Cell Lysis and Immunoprecipitation: Collect and lyse the cells at each time point. Immunoprecipitate the protein of interest using specific antibodies.[11]
-
SPAAC Reaction: React the AHA-labeled proteins with a DBCO-functionalized fluorescein probe to form a stable triazole conjugate.[11]
-
Analysis: Analyze the labeled protein at each time point by SDS-PAGE and in-gel fluorescence detection or by immunoblotting.
Visualizations
The following diagrams illustrate key workflows and concepts related to SPAAC with fluorescein probes.
Caption: General workflow of a SPAAC reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. jcmarot.com [jcmarot.com]
- 3. What is SPAAC? | AxisPharm [axispharm.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 12. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to use N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in fluorescence microscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the use of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a trifunctional reagent designed for fluorescence microscopy applications. This molecule incorporates a fluorescein (B123965) fluorophore for detection, an azide (B81097) group for bioorthogonal "click" chemistry, and a terminal carboxylic acid for traditional bioconjugation. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and minimize steric hindrance, making it an ideal tool for labeling and visualizing biomolecules in complex biological systems.[1][2][3] This document outlines the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and provides a detailed protocol for labeling and imaging alkyne-modified biomolecules in fixed cells.
Product Information and Specifications
This compound is a versatile linker that combines a fluorescent dye, a bioorthogonal handle, and a reactive group for covalent conjugation.[2] The fluorescein moiety provides a strong green fluorescent signal, while the azide group allows for highly specific covalent labeling of alkyne-containing molecules via click chemistry.[1][4][5] The terminal carboxylic acid can be conjugated to primary amines through standard amide bond formation.[2]
| Property | Value | Reference |
| Molecular Formula | C36H41N5O12S | [6] |
| Molecular Weight | 767.8 g/mol | [6] |
| Excitation Maximum (λex) | ~494 - 498 nm | [4][7][8] |
| Emission Maximum (λem) | ~517 - 520 nm | [7][8][9] |
| Appearance | Orange/Yellow Solid | [5] |
| Solubility | Soluble in Water, DMSO, DMF | [4][5] |
| Storage | Store at -20°C, protect from light. | [5] |
Note: Fluorescein's fluorescence is pH-dependent and can be susceptible to photobleaching.[8][9][10]
Principle of the Method
The primary application detailed here is the fluorescent labeling of biomolecules using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is highly specific and efficient, occurring only between an azide and a terminal alkyne, without interfering with other functional groups found in biological systems.[11]
The process involves two main stages:
-
Introduction of an Alkyne Handle: A target biomolecule (e.g., protein, glycan, or nucleic acid) is first metabolically, enzymatically, or chemically modified to incorporate a terminal alkyne group.
-
Click Reaction: The azide group on the this compound molecule is then covalently attached to the alkyne-modified biomolecule. This reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[12] A chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is used to stabilize the Copper(I) ion and improve reaction efficiency and biocompatibility.[12][13]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Detailed Experimental Protocol
This protocol provides a general method for labeling alkyne-modified proteins in fixed and permeabilized mammalian cells. Optimization may be required depending on the cell type and specific target.
Materials Required
-
Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (e.g., 16% stock, methanol-free)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
-
Equipment:
-
Cell culture supplies for cells grown on coverslips
-
Fluorescence microscope with a standard FITC/GFP filter set
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Preparation of Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| Azide-Fluorescein Probe | 1 mM | Anhydrous DMSO | -20°C, desiccated, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 300 mM | Deionized Water | -20°C in aliquots. Must be prepared fresh for use. |
Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh from powder for each experiment for optimal results.[14]
Experimental Workflow
The overall workflow consists of cell preparation, fixation, permeabilization, the click labeling reaction, and finally, imaging.
Caption: Experimental workflow for fluorescent labeling in fixed cells.
Step-by-Step Staining Protocol
This protocol assumes cells have already been cultured on coverslips and metabolically labeled with an appropriate alkyne-containing molecule.
-
Cell Fixation: a. Gently aspirate the culture medium. b. Wash the cells twice with PBS. c. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
-
Cell Permeabilization: a. Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction Staining: a. Important: Prepare the Click Reaction Cocktail immediately before use and add components in the specified order to prevent premature reaction. The volumes below are for one coverslip; scale as needed. b. In a microcentrifuge tube, combine:
- 90 µL PBS
- 10 µL of 100 mM THPTA solution (Final: 10 mM)
- 10 µL of 20 mM CuSO₄ solution (Final: 2 mM) c. Vortex the mixture briefly. d. Add 10 µL of 1 mM Azide-Fluorescein Probe stock solution (Final: 10 µM). Vortex briefly. The final concentration of the probe can be optimized and may range from 2 µM to 40 µM.[14] e. To initiate the reaction, add 10 µL of 300 mM Sodium Ascorbate solution (Final: 30 mM). Vortex immediately.[12][14] f. Immediately add the complete cocktail to the coverslip, ensuring the cells are fully covered. g. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Aspirate the click reaction cocktail. b. Wash the cells three times with PBS for 5 minutes each. c. (Optional) If nuclear counterstaining is desired, incubate with a DAPI solution according to the manufacturer's instructions. d. Wash twice more with PBS.
-
Mounting and Imaging: a. Briefly rinse with deionized water. b. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. c. Seal the edges of the coverslip with nail polish and allow it to dry. d. Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~495 nm, emission ~519 nm).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Inefficient metabolic labeling with the alkyne analog. | Optimize concentration and incubation time of the alkyne precursor. Confirm incorporation by a different method if possible. |
| Degraded sodium ascorbate solution. | Always use a freshly prepared solution of sodium ascorbate. | |
| Incomplete permeabilization. | Increase permeabilization time or try a different detergent (e.g., Saponin for reversible permeabilization). | |
| Photobleaching of fluorescein. | Minimize light exposure during incubation and imaging. Use an antifade mounting medium. Reduce laser power or exposure time. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps after fixation, permeabilization, and the click reaction. |
| Probe concentration is too high. | Titrate the concentration of the Azide-Fluorescein Probe down (e.g., start at 20 µM and decrease to 2-5 µM).[14] | |
| Non-specific binding of the probe. | Add a blocking agent like 1% BSA to the wash buffers and the click reaction cocktail. |
References
- 1. Fluorescein-PEG2-Azide | Benchchem [benchchem.com]
- 2. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 3. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 4. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 5. nanocs.net [nanocs.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 8. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Fluorescein - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. broadpharm.com [broadpharm.com]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Labeling Oligonucleotides with a Fluorescein-Azide-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Applications ranging from in-situ hybridization and PCR to targeted drug delivery rely on the precise attachment of a fluorescent reporter to a nucleic acid sequence. This document provides a detailed protocol for the covalent labeling of an alkyne-modified oligonucleotide with a fluorescein-azide-polyethylene glycol (PEG) linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
The use of a PEG linker offers several advantages, including increased hydrophilicity of the labeled oligonucleotide and reduced steric hindrance between the fluorescein (B123965) molecule and the oligonucleotide, which can be crucial for subsequent biological applications. Click chemistry is a highly efficient and specific conjugation method, ensuring high yields and a stable triazole linkage.[1][2][3]
Principle of the Reaction
The core of this labeling protocol is the CuAAC reaction, which forms a stable triazole ring by covalently joining an alkyne and an azide (B81097).[1][2][3] In this application, an oligonucleotide functionalized with a terminal alkyne group is reacted with a fluorescein molecule that has been modified with an azide group via a PEG linker. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate).[1][2] A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2][3]
Materials and Methods
Required Materials
-
Alkyne-modified Oligonucleotide: Custom synthesis with a 5' or 3' terminal alkyne modification.
-
Fluorescein-Azide-PEG Linker: Commercially available.
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate: To be prepared fresh.
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl Sulfoxide (DMSO)
-
Triethylammonium Acetate (TEAA) Buffer
-
Nuclease-free Water
-
Lithium Perchlorate (B79767) (LiClO₄) in Acetone (B3395972)
-
Acetone, HPLC grade
-
Acetonitrile (B52724), HPLC grade
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Thermomixer or heat block
-
Inert gas (Argon or Nitrogen)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (optional)
Experimental Workflow
The overall workflow for the labeling, purification, and characterization of the fluorescein-labeled oligonucleotide is depicted below.
Detailed Experimental Protocol
This protocol is optimized for labeling 10 nmol of an alkyne-modified oligonucleotide.
Preparation of Stock Solutions
-
Alkyne-modified Oligonucleotide (1 mM): Dissolve the lyophilized oligonucleotide in the appropriate volume of nuclease-free water to achieve a 1 mM concentration.
-
Fluorescein-Azide-PEG (10 mM): Dissolve the linker in DMSO to a final concentration of 10 mM.
-
Copper (II) Sulfate (CuSO₄) (100 mM): Dissolve in nuclease-free water.
-
TBTA (100 mM): Dissolve in DMSO.
-
Sodium Ascorbate (1 M): Prepare a fresh solution in nuclease-free water immediately before use.
-
Triethylammonium Acetate (TEAA) (2 M, pH 7.0): Prepare and adjust the pH.
-
Lithium Perchlorate in Acetone (3% w/v): Prepare by dissolving LiClO₄ in acetone.
Click Reaction
-
In a microcentrifuge tube, combine the following reagents:
-
10 µL of 1 mM alkyne-modified oligonucleotide (10 nmol)
-
20 µL of 2 M TEAA buffer (pH 7.0)
-
Variable volume of nuclease-free water to bring the final reaction volume to 100 µL.
-
50 µL of DMSO
-
-
Vortex the mixture thoroughly.
-
Add 2 µL of 10 mM Fluorescein-Azide-PEG solution (20 nmol, 2 equivalents). Vortex again.
-
Prepare the Cu(I)-TBTA catalyst complex in a separate tube by mixing 1 µL of 100 mM CuSO₄ with 1 µL of 100 mM TBTA.
-
Add the 2 µL of the Cu(II)-TBTA mixture to the main reaction tube.
-
Initiate the reaction by adding 2 µL of freshly prepared 1 M sodium ascorbate.
-
Flush the tube with an inert gas (argon or nitrogen) for a few seconds and cap it tightly.
-
Incubate the reaction at room temperature for 1-4 hours or overnight with gentle shaking. The reaction can be accelerated by incubating at a slightly elevated temperature (e.g., 37-45°C).[4]
Precipitation of the Labeled Oligonucleotide
-
To the 100 µL reaction mixture, add 400 µL of 3% lithium perchlorate in acetone (a 4-fold excess).[5]
-
Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 500 µL of cold acetone, vortexing briefly, and centrifuging again for 5 minutes.
-
Decant the supernatant and allow the pellet to air dry for 10-15 minutes to remove residual acetone.
Purification by HPLC
The crude labeled oligonucleotide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the labeled product from unlabeled oligonucleotide and excess dye.[6][7][8]
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in nuclease-free water
-
Buffer B: Acetonitrile
-
-
Column: C18 column
-
Procedure:
-
Resuspend the dried pellet in 100 µL of Buffer A.
-
Inject the sample onto the HPLC column.
-
Elute with a linear gradient of acetonitrile (e.g., 5% to 60% Buffer B over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~495 nm (for fluorescein).[6]
-
The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the fluorescein dye.
-
Collect the peak corresponding to the dual-absorbance signal.
-
-
Lyophilize the collected fraction to obtain the purified fluorescein-labeled oligonucleotide.
Data Presentation: Quantitative Analysis
The efficiency of the labeling reaction can be assessed at various stages. The following table provides representative data for a typical labeling reaction.
| Parameter | Method | Typical Value |
| Starting Oligonucleotide | UV Absorbance at 260 nm | 10 nmol |
| Crude Labeling Efficiency | HPLC Peak Area Ratio (495 nm / 260 nm) | > 90% |
| Purified Yield | UV Absorbance at 260 nm | 7-9 nmol (70-90%) |
| Purity of Final Product | HPLC Analysis | > 95% |
| Labeling Ratio (Dye:Oligo) | UV-Vis Spectroscopy | ~1.0 |
Note: These are typical values and may vary depending on the specific oligonucleotide sequence, linker, and reaction conditions.
Characterization and Quality Control
UV-Vis Spectroscopy
The concentration and labeling efficiency of the final product can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 495 nm (for fluorescein).[9] The degree of labeling can be calculated using the Beer-Lambert law and the extinction coefficients of the oligonucleotide and the fluorescein dye.
Mass Spectrometry
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the identity and purity of the final product by verifying the expected mass of the labeled oligonucleotide.[10]
Logical Relationship of Key Reaction Components
The success of the CuAAC reaction depends on the interplay of several key components.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. metabion.com [metabion.com]
- 5. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 6. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 7. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tracking Nanoparticles in Cells using N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise tracking of nanoparticles within cellular environments is crucial for advancing nanomedicine, particularly in the fields of drug delivery, diagnostics, and cellular imaging. N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a versatile, trifunctional linker designed to facilitate the fluorescent labeling and subsequent tracking of nanoparticles. This molecule incorporates a fluorescein (B123965) moiety for sensitive fluorescence detection, an azide (B81097) group for covalent attachment to alkyne-modified nanoparticles via "click chemistry," and a carboxylic acid for potential conjugation to other biomolecules.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and minimize non-specific interactions, making it an ideal tool for biological applications.[1]
These application notes provide detailed protocols for the labeling of nanoparticles with this compound and their subsequent use in cellular tracking studies.
Data Presentation
Table 1: Recommended Reagent Concentrations for Nanoparticle Labeling
| Reagent | Stock Concentration | Final Concentration (in reaction) | Molar Excess (relative to alkyne-nanoparticles) |
| Alkyne-Modified Nanoparticles | 1-10 mg/mL in aqueous buffer | Dependent on nanoparticle | 1 |
| This compound | 10 mM in DMSO | 100-500 µM | 10-50 fold |
| Copper(II) Sulfate (CuSO4) | 100 mM in water | 1 mM | 100 fold |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 200 mM in water | 2 mM | 200 fold |
| Sodium Ascorbate (B8700270) | 100 mM in water (freshly prepared) | 5 mM | 500 fold |
Table 2: Example Parameters for Cellular Uptake Studies of Fluorescently Labeled Nanoparticles
| Cell Line | Nanoparticle Concentration | Incubation Time | Imaging Modality | Key Findings |
| HeLa | 100 µg/mL | 4 hours | Fluorescence Microscopy | Significant nanoparticle uptake observed.[5] |
| J774A.1 (Macrophage) | 0.4 - 14 nM | 1 - 8 hours | Flow Cytometry | Rapid uptake within 1 hour, temperature-dependent.[6] |
| A549 (Lung Carcinoma) | 12.5 µg/mL | 2 - 24 hours | Flow Cytometry, Time-Lapse Imaging | Uptake rate highest in the first 2 hours.[7] |
| NIH/3T3 (Fibroblast) | 12.5 µg/mL | 2 - 24 hours | Flow Cytometry, Time-Lapse Imaging | More efficient uptake compared to A549 cells.[7] |
| RAW 264.7 (Macrophage) | 1 - 15 µM (equivalent R6G conc.) | 4, 24, 48 hours | MTT Assay, Fluorescence Measurement | Concentration-dependent, saturable internalization.[8] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Nanoparticles with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the covalent attachment of the fluorescent linker to nanoparticles functionalized with alkyne groups.
Materials:
-
Alkyne-modified nanoparticles
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (appropriate molecular weight cut-off) or size exclusion chromatography column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, disperse the alkyne-modified nanoparticles in an appropriate aqueous buffer (e.g., PBS).
-
Add the this compound stock solution to the nanoparticle dispersion. The final concentration should be in the range of 100-500 µM, representing a 10-50 fold molar excess over the alkyne groups on the nanoparticles.
-
Prepare the copper-THPTA catalyst by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and vortexing for several minutes.
-
Add the copper-THPTA solution to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove unreacted fluorescent linker and catalyst by either dialysis against PBS or by using size exclusion chromatography.
-
Confirm the removal of free dye by measuring the fluorescence of the dialysis buffer or the column eluate until it reaches background levels.
-
-
Characterization:
-
Characterize the fluorescently labeled nanoparticles using techniques such as UV-Vis spectroscopy (to confirm the presence of the fluorescein dye) and dynamic light scattering (DLS) to assess any changes in nanoparticle size and stability.
-
Protocol 2: In Vitro Tracking of Fluorescently Labeled Nanoparticles in Cultured Cells
This protocol outlines the procedure for incubating cells with the fluorescently labeled nanoparticles and visualizing their uptake.
Materials:
-
Fluorescently labeled nanoparticles
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) or other suitable fixative
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Seeding:
-
Seed the cells of interest onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Nanoparticle Incubation:
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing the fluorescently labeled nanoparticles at the desired concentration (e.g., 10-100 µg/mL).
-
Incubate the cells with the nanoparticles for a predetermined time course (e.g., 1, 4, 12, 24 hours) at 37°C.
-
-
Washing and Fixation:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with warm PBS to remove any non-internalized nanoparticles.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope or a confocal microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm) and the nuclear stain.
-
Quantify nanoparticle uptake by measuring the fluorescence intensity per cell using image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle labeling and cellular tracking.
Caption: Major endocytic pathways for nanoparticle uptake and trafficking.
References
- 1. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 2086689-04-3 | BroadPharm [broadpharm.com]
- 5. Precise Quantification of Nanoparticle Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Developing Imaging Probes with Multifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted imaging probes is a cornerstone of modern molecular imaging and drug development. These probes enable the non-invasive visualization and quantification of biological processes at the molecular level, providing invaluable insights into disease mechanisms and therapeutic efficacy. Multifunctional polyethylene (B3416737) glycol (PEG) linkers are critical components in the design of advanced imaging probes. PEGylation, the process of attaching PEG chains to molecules, enhances the solubility, stability, and pharmacokinetic profile of imaging agents.[1][2] Multifunctional PEG linkers further allow for the precise conjugation of various moieties, including targeting ligands, imaging reporters (e.g., fluorescent dyes, radioisotopes), and therapeutic payloads, onto a single molecular scaffold.
These application notes provide a comprehensive overview and detailed protocols for the development and application of imaging probes featuring multifunctional PEG linkers. The information is intended to guide researchers in the synthesis, characterization, and utilization of these powerful tools for preclinical and translational research.
Advantages of Multifunctional PEG Linkers in Imaging Probes
The incorporation of multifunctional PEG linkers into imaging probes offers several key advantages:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the probe, reducing renal clearance and prolonging circulation half-life, which allows for better tumor accumulation.[3]
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic imaging agents and protects the probe from enzymatic degradation.[1]
-
Reduced Immunogenicity: PEG chains can mask immunogenic epitopes on the surface of the probe, minimizing the risk of an immune response.[1]
-
Multifunctionality: These linkers possess multiple reactive groups, enabling the attachment of different functional units to a single probe for multimodal imaging or theranostic applications.
-
Steric Hindrance Reduction: The flexible PEG spacer minimizes steric hindrance between the targeting ligand and the imaging agent, preserving the biological activity of the targeting moiety.[1]
Key Applications
Imaging probes functionalized with multifunctional PEG linkers are utilized in a wide array of research and drug development areas:
-
Oncology: For targeted imaging of tumors, assessing treatment response, and guiding drug delivery.[4]
-
Neurology: To visualize neuroreceptors and pathological protein aggregates.
-
Cardiovascular Disease: For imaging atherosclerotic plaques and myocardial infarction.
-
Immunology: To track immune cell trafficking and inflammation.
Section 1: Synthesis and Bioconjugation Protocols
This section provides detailed protocols for the synthesis of multifunctional PEG linkers and their conjugation to targeting ligands and imaging agents.
Protocol 1.1: Synthesis of an ICG-PEG-Antibody Probe for Optical Imaging
This protocol describes the synthesis of a near-infrared (NIR) fluorescent imaging probe by conjugating the dye indocyanine green (ICG) to a monoclonal antibody (mAb) via a PEG linker. This type of probe is often used for in vivo tumor imaging.[5]
Materials:
-
ICG-Sulfo-OSu (N-hydroxysulfosuccinimide ester)
-
Amino-dPEG®-acid (e.g., Amino-dPEG®4-acid or Amino-dPEG®8-acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Dimethylformamide (DMF)
-
Sodium sulfate (B86663) (Na2SO4)
-
Monoclonal antibody (e.g., Panitumumab)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
Part A: Synthesis of ICG-PEG-Acid [5]
-
Dissolve ICG-Sulfo-OSu and a molar excess of Amino-dPEG®-acid in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Add chloroform to the reaction mixture and wash with water three times.
-
Wash the organic layer with saturated NaCl solution and dry over Na2SO4.
-
Remove the solvent in vacuo and purify the residue by silica (B1680970) gel column chromatography to obtain the ICG-PEG-Acid.
Part B: Synthesis of ICG-PEG-Sulfo-OSu [5]
-
Dissolve the ICG-PEG-Acid and Sulfo-NHS in DMF.
-
Cool the solution to 0°C and add DCC.
-
Stir the reaction mixture at 0°C overnight.
-
Add additional DCC and Sulfo-NHS and stir at 4°C for 2 days.
-
Remove the dicyclohexylurea precipitate by filtration.
-
Concentrate the filtrate and precipitate the product by adding diethyl ether.
Part C: Conjugation of ICG-PEG-Sulfo-OSu to Antibody [5]
-
Dissolve the monoclonal antibody in PBS.
-
Add a molar excess of ICG-PEG-Sulfo-OSu to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Purify the ICG-PEG-mAb conjugate by dialysis against PBS to remove unconjugated dye.
-
Determine the dye-to-antibody ratio by measuring the absorbance at the maximum absorbance wavelengths for the dye and the protein (e.g., 780 nm for ICG and 280 nm for the antibody).
Protocol 1.2: Preparation of PEGylated Gold Nanoparticles for SPECT/CT Imaging
This protocol details the synthesis of PEGylated gold nanoparticles (AuNPs) and their functionalization with a targeting peptide (e.g., cyclic RGD) and a radioisotope (e.g., Iodine-125) for in vivo tumor imaging.[6]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl4)
-
Thiol-PEG-NHS
-
Cyclic RGD peptide
-
Sodium Iodide (Na125I)
-
Chloramine-T
-
Sodium metabisulfite
-
PD-10 desalting columns
Procedure:
-
Synthesis of Gold Nanoparticles:
-
Heat a solution of HAuCl4 to boiling with vigorous stirring.
-
Quickly add a solution of trisodium citrate to the boiling HAuCl4 solution.
-
Continue heating and stirring until the solution color changes to a deep red, indicating the formation of AuNPs.
-
Cool the solution to room temperature.
-
-
PEGylation of Gold Nanoparticles:
-
Add Thiol-PEG-NHS to the AuNP solution and stir overnight at room temperature.
-
Remove excess PEG by centrifugation and resuspend the PEGylated AuNPs in buffer.
-
-
Conjugation of Targeting Peptide:
-
Add the cyclic RGD peptide to the PEGylated AuNP solution and incubate for 2 hours at room temperature to allow the NHS ester to react with the amine groups on the peptide.
-
Purify the cRGD-PEG-AuNPs by centrifugation.
-
-
Radiolabeling with Iodine-125 (B85253):
-
To a solution of cRGD-PEG-AuNPs, add Na125I followed by Chloramine-T to initiate the radioiodination reaction.
-
After 1-2 minutes, quench the reaction with sodium metabisulfite.
-
Purify the 125I-cRGD-PEG-AuNPs using a PD-10 desalting column.
-
Section 2: Characterization of PEGylated Imaging Probes
Thorough characterization is essential to ensure the quality, stability, and performance of the synthesized imaging probes.
Table 1: Key Characterization Techniques and Parameters
| Characterization Technique | Parameter Measured | Typical Expected Results |
| UV-Vis Spectroscopy | Absorbance spectra, Dye-to-protein ratio | Confirms conjugation and allows quantification of labeling efficiency.[5] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI), Zeta potential | Determines the size distribution and surface charge of nanoparticle-based probes.[7] |
| Transmission Electron Microscopy (TEM) | Morphology, Core size of nanoparticles | Visualizes the shape and size of the nanoparticle core. |
| High-Performance Liquid Chromatography (HPLC) | Purity, PEGylation efficiency | Separates and quantifies the components of the probe mixture.[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the successful conjugation and provides the molecular weight of the probe.[9] |
| In Vitro Stability Assays | Probe integrity over time in serum or buffer | Assesses the stability of the probe under physiological conditions. |
Protocol 2.1: Characterization of Probe Size and Stability using DLS
-
Dilute the PEGylated probe solution in an appropriate buffer (e.g., PBS).
-
Transfer the solution to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Acquire the data and analyze the size distribution and zeta potential.
-
To assess stability, incubate the probe in serum-containing media at 37°C and measure the size at different time points. Aggregation will be indicated by a significant increase in the hydrodynamic diameter.
Section 3: In Vitro and In Vivo Imaging Protocols
This section provides generalized protocols for evaluating the performance of PEGylated imaging probes in cell culture and animal models.
Protocol 3.1: In Vitro Cellular Uptake and Targeting Specificity
Materials:
-
Target-positive (e.g., HER2-positive) and target-negative cancer cell lines
-
Cell culture medium and supplements
-
PEGylated imaging probe
-
Blocking agent (e.g., unconjugated targeting ligand)
-
Fluorescence microscope or flow cytometer
-
DAPI stain (for nuclear counterstaining)
Procedure:
-
Seed the target-positive and target-negative cells in appropriate culture vessels (e.g., chamber slides for microscopy, 96-well plates for flow cytometry).
-
Allow the cells to adhere overnight.
-
For blocking experiments, pre-incubate a set of target-positive cells with a high concentration of the unconjugated targeting ligand for 1 hour.
-
Add the PEGylated imaging probe to the cells at a predetermined concentration and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Wash the cells with cold PBS to remove unbound probe.
-
Fix the cells (e.g., with 4% paraformaldehyde) if required for microscopy.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify probe uptake.
Protocol 3.2: In Vivo Tumor Imaging in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., HER2-positive breast cancer cells)
-
PEGylated imaging probe
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS for optical imaging, microSPECT/CT for nuclear imaging)
Procedure:
-
Inoculate the mice subcutaneously with tumor cells.
-
Allow the tumors to grow to a suitable size (e.g., 5-10 mm in diameter).
-
Administer the PEGylated imaging probe to the tumor-bearing mice via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging modality.
-
Acquire images and quantify the signal intensity in the tumor and other organs of interest (e.g., liver, kidneys) to determine the tumor-to-background ratio.
-
For specificity studies, a cohort of mice can be co-injected with a blocking dose of the unconjugated targeting ligand.
Section 4: Data Presentation and Visualization
Clear presentation of quantitative data and visualization of experimental workflows and biological pathways are crucial for interpreting results.
Table 2: Comparative Performance of Different PEGylated Imaging Probes
| Probe ID | Targeting Ligand | Imaging Agent | PEG Linker Length | Binding Affinity (Kd) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| Probe A | Anti-HER2 Peptide | 177Lu | Non-PEGylated | 48.4 ± 1.4 nM | ~1.5 (at 3h) | 8.42 ± 0.04 (at 3h) | [10] |
| Probe B | Anti-HER2 Peptide | 177Lu | PEG4 | 55.7 ± 12.3 nM | ~2.0 (at 3h) | 15.69 ± 2.06 (at 3h) | [10] |
| Probe C | Panitumumab (anti-EGFR) | ICG | Non-PEGylated | - | - | ~2.5 (at 3d) | [5] |
| Probe D | Panitumumab (anti-EGFR) | ICG | PEG4 | - | - | ~7.0 (at 3d) | [5] |
| Probe E | Panitumumab (anti-EGFR) | ICG | PEG8 | - | - | ~6.5 (at 3d) | [5] |
%ID/g: percentage of injected dose per gram of tissue.
Diagrams of Workflows and Signaling Pathways
Visual representations of experimental procedures and biological mechanisms can significantly enhance understanding.
Conclusion
The use of multifunctional PEG linkers represents a powerful strategy for the development of sophisticated imaging probes with improved performance characteristics. By carefully selecting the appropriate linker chemistry, targeting ligand, and imaging agent, researchers can design probes tailored for specific biological targets and imaging modalities. The protocols and data presented in these application notes serve as a valuable resource for scientists and developers in the field of molecular imaging and drug development, facilitating the creation of novel tools for advancing our understanding of disease and accelerating the development of new therapies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor targeting and imaging using cyclic RGD-PEGylated gold nanoparticle probes with directly conjugated iodine-125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Surface Labeling Using Fluorescent Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise visualization of biomolecules on the cell surface is crucial for understanding complex biological processes, including cell-cell communication, signal transduction, and disease progression.[1][2] Traditional labeling methods, such as immunofluorescence, can be limited by the large size of antibodies, which may cause steric hindrance and affect the function of the target molecule.[3] Click chemistry offers a powerful and versatile alternative for labeling cell surface molecules with minimal perturbation.[4][5] This bioorthogonal chemical ligation strategy involves the reaction of two mutually reactive and inert functional groups, an azide (B81097) and an alkyne, to form a stable covalent bond.[6][7] This technique allows for the specific and efficient attachment of fluorescent probes to various cell surface biomolecules, including glycans, proteins, and lipids.[2][8]
Principle of the Technology
Click chemistry encompasses a group of reactions that are rapid, selective, and high-yielding.[6] For cell surface labeling, the two most common types of click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10]
1. Bioorthogonal Functional Group Incorporation:
The first step in cell surface labeling is the introduction of a bioorthogonal handle (either an azide or an alkyne) onto the target biomolecule. This can be achieved through two primary strategies:
-
Metabolic Labeling: Cells are incubated with a precursor molecule containing the desired functional group. For example, cells can be treated with azide-modified sugars, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or N-azidoacetylgalactosamine (Ac4GalNAz), which are metabolized and incorporated into cell surface glycans.[1][11][12] Similarly, azide- or alkyne-modified amino acids can be incorporated into proteins.[13]
-
Genetic Code Expansion: This technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs) bearing azide or alkyne functionalities into a protein of interest.[4][9] This is achieved by introducing a unique codon (e.g., an amber stop codon) at the desired location in the gene encoding the protein and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and inserts the ncAA.[4][9]
2. The Click Reaction:
Once the bioorthogonal handle is present on the cell surface, a fluorescent probe containing the complementary reactive group is added.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of a terminal alkyne and an azide, catalyzed by Cu(I) ions.[6][7] While highly efficient, the potential cytotoxicity of copper has been a concern for live-cell imaging.[8] However, the use of copper-chelating ligands like tris(hydroxypropyltriazolyl)methylamine (THPTA) can both accelerate the reaction and mitigate copper toxicity.[11][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO) that reacts spontaneously with an azide.[8][9] This copper-free click chemistry is highly suitable for live-cell imaging.[8][15]
Applications in Research and Drug Development
The ability to specifically label cell surface molecules with fluorescent probes using click chemistry has a wide range of applications:
-
Imaging and Tracking: Visualize the localization, trafficking, and dynamics of specific cell surface proteins and glycans in living cells.[14][16]
-
Glycan Profiling: Characterize changes in cell surface glycosylation associated with development, disease, and therapeutic interventions.[1][17]
-
Drug Target Identification and Validation: Label and track the interaction of small molecule drugs with their cell surface targets.
-
High-Throughput Screening: Develop cell-based assays for screening compound libraries that modulate the expression or localization of cell surface molecules.
-
Super-Resolution Microscopy: The small size of the fluorescent probes used in click chemistry makes this technique compatible with advanced imaging techniques like STED and dSTORM, enabling visualization of cell surface architecture at the nanoscale.[13][18]
Experimental Protocols
Protocol 1: Live-Cell Surface Glycan Labeling using Copper-Free Click Chemistry (SPAAC)
This protocol describes the metabolic labeling of cell surface sialic acids with an azide-modified sugar and subsequent fluorescent labeling via SPAAC.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Antifade mounting medium (optional)
Procedure:
-
Metabolic Labeling:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 10-50 µM.[11][14]
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[11]
-
-
Fluorescent Labeling:
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.
-
Dilute the fluorescent dye in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM).
-
Wash the cells twice with warm PBS to remove unincorporated Ac4ManNAz.
-
Add the fluorescent dye solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with PBS to remove excess fluorescent dye.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
For long-term storage, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, washed with PBS, and mounted with an antifade mounting medium.
-
Protocol 2: Fixed-Cell Surface Protein Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of a cell surface protein containing a genetically encoded alkyne-bearing non-canonical amino acid in fixed cells.
Materials:
-
Cells expressing the protein of interest with an incorporated alkyne-ncAA
-
Complete cell culture medium
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Quenching solution: 100 mM glycine (B1666218) or 100 mM ammonium (B1175870) chloride in PBS
-
Wash buffer: PBS with 0.1% Tween-20 (PBST)
-
Blocking buffer: 3% BSA in PBST
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 546)
-
Click reaction cocktail:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation and Permeabilization (Optional):
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench the fixation reaction by incubating with a quenching solution for 10 minutes.
-
Wash the cells three times with PBS.
-
(Optional) If labeling intracellular domains, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. For cell surface labeling, this step should be omitted.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding of the fluorescent dye.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, mix the following in order:
-
PBS
-
Azide-functionalized fluorescent dye (final concentration 1-10 µM)
-
Copper(II) sulfate (final concentration 50-100 µM)[11]
-
Copper ligand (e.g., THPTA, final concentration 250-500 µM)[11]
-
Freshly prepared sodium ascorbate (B8700270) (final concentration 2.5-5 mM)[11]
-
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBST.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the cells using a fluorescence or confocal microscope.
-
Quantitative Data
Table 1: Comparison of Common Click Chemistry Reactions for Cell Surface Labeling
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Catalyst | Copper(I) | None (Copper-free)[8] |
| Biocompatibility | Potentially cytotoxic, but can be mitigated with ligands[8][11][14] | Highly biocompatible, ideal for live-cell imaging[8][9] |
| Reaction Speed | Very fast with catalyst and ligand | Generally slower than catalyzed reactions |
| Primary Application | Fixed-cell labeling, in vitro conjugation[19] | Live-cell and in vivo imaging[9][15] |
Table 2: Recommended Reagent Concentrations for Cell Labeling
| Reagent | Typical Concentration Range | Reference |
| Metabolic Precursors | ||
| Ac4ManNAz | 10 - 50 µM | [11][14] |
| Ac4GalNAz | 25 - 50 µM | [1] |
| Click Reaction Components (CuAAC) | ||
| Fluorescent Alkyne/Azide | 1 - 25 µM | [11][19] |
| CuSO4 | 50 - 100 µM | [11][14] |
| THPTA Ligand | 250 - 500 µM | [11][14] |
| Sodium Ascorbate | 2.5 - 5 mM | [11][14] |
| Click Reaction Components (SPAAC) | ||
| DBCO-Fluorophore | 1 - 10 µM |
Visualizations
Caption: General workflow for cell surface labeling using click chemistry.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collection - Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing signal-to-noise ratio for N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile, trifunctional linker with three key reactive groups:
-
An azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne "click chemistry" reactions.[1][2][3]
-
A fluorescein (B123965) moiety for fluorescent detection and imaging.[1]
-
A carboxylic acid group for forming stable amide bonds with primary amines, often facilitated by carbodiimide (B86325) chemistry (e.g., EDC, NHS).[1][4]
The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance the molecule's solubility in aqueous buffers and reduce steric hindrance during conjugation.[1][5] Its multifunctional nature makes it ideal for applications such as creating fluorescently labeled bioconjugates, developing targeted imaging probes, and synthesizing PROTACs.[1][2]
Q2: I am observing high background fluorescence in my imaging experiment. What are the common causes?
High background fluorescence is a frequent issue in fluorescence microscopy and can originate from several sources:
-
Autofluorescence: Biological samples often contain endogenous fluorophores that emit light upon excitation.[6][7] An unstained control sample can help determine the level of autofluorescence.
-
Non-specific binding: The fluorescent probe may bind to cellular components or surfaces in a non-specific manner.[8] This can be exacerbated by hydrophobic interactions of the fluorescein dye. The PEG chains on the molecule are designed to minimize such non-specific interactions.[5][9]
-
Excess probe concentration: Using too high a concentration of the fluorescent linker can lead to a high background signal from unbound molecules.[7][10]
-
Contaminated reagents: Buffers or other solutions may be contaminated with fluorescent impurities or microbes.[6]
Q3: My fluorescence signal is weaker than expected. What could be the reason?
Low fluorescence signal can be attributed to several factors:
-
Fluorescence Quenching: At high concentrations, fluorescein is prone to self-quenching, where excited molecules interact and lose energy without emitting photons.[11][12] Other quenching mechanisms include dynamic quenching (e.g., by molecular oxygen) and static quenching (formation of non-fluorescent complexes).[13][14]
-
Inefficient Conjugation: If the fluorescent linker is not efficiently conjugated to the target molecule, the washing steps will remove most of the probe, resulting in a weak signal.
-
pH Sensitivity of Fluorescein: The fluorescence intensity of fluorescein is highly dependent on pH and is significantly reduced at acidic pH. The optimal pH range for fluorescein fluorescence is typically above 7.
-
Photobleaching: Prolonged exposure of the sample to excitation light can lead to the irreversible destruction of the fluorophore, resulting in signal loss.
Q4: How does the PEG linker in this compound help in optimizing the signal-to-noise ratio?
The PEG spacers contribute to an improved signal-to-noise ratio in several ways:
-
Increased Solubility: PEG chains enhance the hydrophilicity of the molecule, which can reduce aggregation and non-specific binding to hydrophobic surfaces.[4]
-
Reduced Self-Quenching: By creating distance between the fluorescein moieties after conjugation to a target with multiple binding sites, the PEG linkers can help mitigate self-quenching effects.[5]
-
Minimized Non-Specific Interactions: The hydrophilic nature of PEG helps to shield the fluorescent dye from non-specific interactions with biomolecules, thereby reducing background signal.[5][9]
Troubleshooting Guides
Guide 1: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | 1. Image an unstained control sample to assess the intrinsic fluorescence of your cells or tissue.[6] 2. If autofluorescence is high, consider using a fluorophore with excitation/emission wavelengths in a different spectral region where autofluorescence is lower. 3. For fixed cells, treatment with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS for 10-15 minutes) can reduce aldehyde-induced autofluorescence.[6] |
| Non-Specific Binding | 1. Optimize the concentration of the fluorescent probe by performing a titration to find the lowest concentration that still provides a specific signal.[7] 2. Include a blocking step in your protocol. For cell staining, use a blocking buffer containing serum (e.g., 5-10% normal donkey serum) or a protein like bovine serum albumin (BSA).[6] 3. Increase the number and duration of washing steps after incubation with the fluorescent probe to more effectively remove unbound molecules.[6][10] |
| Excess Probe Concentration | 1. Perform a concentration gradient experiment to determine the optimal probe concentration that yields the best signal-to-noise ratio.[7] 2. Ensure thorough washing to remove any unbound excess probe. |
| Contaminated Reagents | 1. Prepare fresh buffers and solutions using high-purity water and reagents.[6] 2. Filter buffers, especially those used for the final washing and imaging steps. |
Guide 2: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Conjugation | 1. For Click Chemistry (CuAAC): Ensure the freshness of the copper (I) catalyst. Use a copper-protecting ligand like TBTA. Degas solutions to remove oxygen, which can oxidize Cu(I). 2. For Amide Coupling: Verify the activity of your EDC and NHS reagents. These are moisture-sensitive and should be stored in a desiccator. Perform the reaction in an amine-free buffer (e.g., MES buffer) at the optimal pH (typically 4.5-6.0 for EDC/NHS chemistry). |
| Fluorescence Quenching | 1. Self-Quenching: If you suspect high labeling density is causing self-quenching, reduce the molar ratio of the fluorescent probe to your target molecule during the conjugation reaction.[12] 2. Environmental Quenching: Ensure your imaging buffer is at an optimal pH for fluorescein (pH > 7). De-gas your imaging buffer to minimize quenching by dissolved oxygen.[14] |
| Incorrect Filter Sets | 1. Verify that the excitation and emission filters on your microscope are appropriate for fluorescein (Excitation max ~494 nm, Emission max ~521 nm).[15] A mismatch can lead to a significant loss of signal.[15] |
| Photobleaching | 1. Minimize the exposure time and intensity of the excitation light.[16] 2. Use an anti-fade mounting medium for fixed samples. 3. Acquire images efficiently, and avoid unnecessarily prolonged focusing on the sample. |
Data Presentation
Table 1: Factors Influencing Fluorescein Fluorescence
| Parameter | Effect on Signal | Recommendation |
| pH | Fluorescence intensity is significantly reduced at acidic pH. | Maintain a pH between 7.0 and 9.0 for optimal fluorescence. |
| Concentration | High concentrations can lead to self-quenching and a decrease in fluorescence quantum yield.[11][12] | Titrate the probe to find the optimal concentration for your application. |
| Molecular Oxygen | Dissolved oxygen can cause dynamic quenching of fluorescence.[14] | For sensitive measurements, de-gas buffers prior to use. |
| Solvent | The polarity and viscosity of the solvent can influence fluorescence lifetime and intensity. | Maintain consistent buffer conditions throughout your experiments for reproducible results. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-containing molecule (e.g., a protein).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a copper (I) source, such as copper (II) sulfate (B86663) (CuSO₄).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand, such as TBTA, in DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine your alkyne-containing molecule with this compound. A molar excess of the fluorescent probe (e.g., 5-10 fold) is often used.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the copper (II) sulfate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted fluorescent probe and catalyst using a desalting column, dialysis, or size exclusion chromatography, depending on the nature of your target molecule.
-
-
Characterization:
-
Confirm successful conjugation by measuring the absorbance at ~494 nm (for fluorescein) and ~280 nm (for protein) or by using SDS-PAGE and in-gel fluorescence imaging.
-
Protocol 2: EDC/NHS-Mediated Amide Coupling to a Protein
This protocol provides a general method for conjugating the carboxylic acid group of the fluorescent probe to primary amines on a protein.
-
Reagent Preparation:
-
Dissolve your protein in an amine-free buffer, such as MES buffer (pH 4.5-6.0).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of EDC and NHS in the same amine-free buffer or water.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, dissolve this compound in the reaction buffer.
-
Add a molar excess of EDC and NHS to the fluorescent probe solution to activate the carboxylic acid.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to Protein:
-
Add the activated fluorescent probe solution to your protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the primary amines on the protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) or a small molecule like hydroxylamine.
-
Purify the fluorescently labeled protein using a desalting column or dialysis to remove unreacted probe and coupling reagents.
-
Visualizations
Caption: Chemical structure and reaction pathways for this compound.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 14. nathan.instras.com [nathan.instras.com]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Photobleaching of Fluorescein-Labeled Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the photobleaching of fluorescein-labeled molecules in your fluorescence microscopy experiments.
Troubleshooting Guide
Rapid signal loss of your fluorescein-labeled molecules can be a significant obstacle to acquiring high-quality, quantifiable data. This guide provides a systematic approach to troubleshooting and resolving common issues related to photobleaching.
Problem: My fluorescein (B123965) signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] The following steps will help you identify the cause and implement a solution.
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Reduce the intensity of the excitation light by using the lowest laser power or illumination setting that provides an adequate signal-to-noise ratio.[1] Decrease the camera exposure time and use neutral density filters to attenuate the light source.[1][2] |
| Suboptimal Imaging Protocol | Locate the region of interest using transmitted light before switching to fluorescence imaging.[3] Acquire images only when necessary and avoid prolonged, continuous exposure. For time-lapse experiments, increase the interval between image acquisitions.[1] |
| Absence of Antifade Reagents | Incorporate a commercial or homemade antifade reagent into your mounting medium.[1] These reagents work by scavenging reactive oxygen species that damage the fluorophore. |
| Incompatible or Ineffective Antifade Reagent | Not all antifade reagents are equally effective for all fluorophores. If you are already using an antifade reagent and still observing significant photobleaching, consider trying a different formulation.[4] For example, p-phenylenediamine (B122844) (PPD) is highly effective but can be incompatible with cyanine (B1664457) dyes.[5] |
| Fluorophore Choice | Fluorescein is known to be susceptible to photobleaching.[6] If the above measures are insufficient, consider using a more photostable fluorophore, such as Alexa Fluor 488, which has been shown to have greater photostability.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and what causes it in fluorescein-labeled molecules?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, rendering it unable to fluoresce.[1] When a fluorescein molecule absorbs light, it is excited to a short-lived singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a long-lived, highly reactive triplet state.[9] In this triplet state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically and irreversibly damage the fluorescein molecule, preventing further fluorescence.[1][10]
Q2: How can I determine if the signal loss in my experiment is due to photobleaching?
A2: A hallmark of photobleaching is a progressive decrease in fluorescence intensity specifically in the area being illuminated by the excitation light.[1] Regions of your sample that have not been exposed to the light will remain bright. To confirm this, you can generate a photobleaching curve by continuously imaging a single area and plotting the fluorescence intensity over time.[1][2]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[11] Most antifade reagents are reactive oxygen species (ROS) scavengers.[5] They protect the fluorophore by neutralizing the harmful ROS that are generated during the excitation of the fluorophore.[1] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[11]
Q4: Are there differences in the effectiveness of various antifade reagents for fluorescein?
A4: Yes, the effectiveness of antifade reagents can vary. The choice of reagent can impact both the initial fluorescence intensity and the rate of fading. Some reagents may slightly quench the initial signal but provide longer-term stability.[12]
Quantitative Comparison of Antifade Reagents for Fluorescein
The following table summarizes data from a study comparing the photostability of fluorescein in the presence of different antifade reagents. The half-life is the time it takes for the fluorescence intensity to decrease by 50%.
| Mounting Medium | Fluorescein Half-life (seconds) | Reference |
| 90% Glycerol (B35011) in PBS (pH 8.5) | 9 | [13] |
| Vectashield | 96 | [13] |
Note: Vectashield is a commercial mounting medium that contains an antifade reagent.
Experimental Protocols
Below are detailed protocols for preparing common homemade antifade mounting media.
Protocol 1: p-Phenylenediamine (PPD) Mounting Medium
p-Phenylenediamine is an effective antifade agent, but it is toxic and should be handled with care. It is also light-sensitive.[14]
Materials:
-
p-phenylenediamine (PPD)
-
Glycerol
-
1X Phosphate-Buffered Saline (PBS)
-
Carbonate-Bicarbonate Buffer (pH 9.2)
-
Glass scintillation vial
-
Small stir bar
-
Aluminum foil
Procedure:
-
Wrap a glass scintillation vial with aluminum foil to protect it from light and add a small stir bar.[14]
-
Add 9 ml of glycerol to the vial.[14]
-
Add 1 ml of 1X PBS to the vial.[14]
-
Place the vial on a stirrer and begin mixing.[14]
-
Carefully weigh out 10 mg of PPD and add it to the vial. Caution: PPD is toxic. Wear gloves and avoid inhalation. [14]
-
Stir until the PPD is completely dissolved (this may take 1-2 hours). The solution should be colorless or have a slight yellow tint. A dark yellow or orange color indicates that the PPD may be oxidized and should not be used.[14]
-
Adjust the pH of the mounting medium to 8.0-9.0 using the Carbonate-Bicarbonate buffer.[14]
-
Aliquot the mounting medium and store at -70°C.[14]
Protocol 2: n-Propyl Gallate (NPG) Mounting Medium
n-Propyl gallate is another widely used antifade reagent.
Materials:
-
n-propyl gallate (NPG)
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl formamide (B127407) or dimethyl sulfoxide (B87167) (for NPG stock solution)
Procedure:
-
Prepare a 10X PBS stock solution.[15]
-
Prepare a 20% (w/v) stock solution of NPG in either dimethyl formamide or dimethyl sulfoxide. (Note: NPG does not dissolve well in aqueous solutions).[15]
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[15]
-
Slowly add 0.1 part of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.[15]
-
Store the final solution in a light-protected container at -20°C.
Protocol 3: 1,4-Diazabicyclo[2.2.2]octane (DABCO) Mounting Medium
DABCO is a less toxic alternative to PPD, though it may be slightly less effective at preventing the fading of fluorescein.[5]
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
1X Phosphate-Buffered Saline (PBS)
-
Diluted HCl for pH adjustment
Procedure:
-
To make a 2.5% DABCO solution, dissolve 625 mg of DABCO in a mixture of 22.5 ml of glycerol and 2.5 ml of 1X PBS.[16]
-
Gently heat and/or rock the mixture to aid in dissolving the DABCO.[16]
-
Adjust the pH of the solution to 8.6 with diluted HCl.[16]
-
Store the final solution in a dark bottle at 4°C.
References
- 1. benchchem.com [benchchem.com]
- 2. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 16. imb.uq.edu.au [imb.uq.edu.au]
Technical Support Center: Troubleshooting Low Click Chemistry Yield with PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during click chemistry reactions involving polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a PEG linker is showing low to no yield. What are the most common causes?
Low yields in CuAAC reactions are frequently due to issues with the catalyst, reagents, or reaction conditions. Here's a breakdown of the most common culprits and how to address them:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1]
-
Solution: Always use a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1][2] It is also highly recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[3][4]
-
-
Ligand Issues: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[1][5]
-
Solution: The choice of ligand depends on the solvent system. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[1] Ensure the optimal ligand-to-copper ratio is used, typically ranging from 1:1 to 5:1.[1][6] It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]
-
-
Impure Reagents or Solvents: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction's success.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[1]
-
-
Incorrect Stoichiometry: The ratio of your azide and alkyne is a critical parameter.
-
Solution: While a 1:1 ratio is a common starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less valuable one) can help drive the reaction to completion.[1]
-
Q2: Could the PEG linker itself be the cause of the low yield?
While PEG linkers are often used to improve solubility and reduce steric hindrance, they can also present challenges:[2][7]
-
Steric Hindrance: Although PEG linkers can mitigate steric hindrance, a very short linker might not be sufficient to overcome the bulk of the molecules you are trying to conjugate.[3] Conversely, a very long and flexible PEG chain could potentially fold back and sterically shield the reactive azide or alkyne group.
-
Aggregation: PEGylated molecules can sometimes aggregate, especially at higher concentrations, which can reduce the accessibility of the reactive groups and lower the reaction yield.
-
Solution: Try optimizing the concentration of your reactants. Running the reaction at a lower concentration might prevent aggregation. You can also screen different solvent systems to improve the solubility of your PEGylated starting material.[3]
-
Q3: I'm observing multiple spots on my TLC and a complex mixture in my LC-MS analysis. What are the possible side reactions?
Several side reactions can occur in CuAAC, leading to a complex product mixture and reduced yield of the desired product:
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and a copper catalyst, terminal alkynes can couple with each other to form a diyne.[4]
-
Reaction with Other Functional Groups: Some functional groups on your substrates, such as thiols or boronic acids, can interact with the copper catalyst and inhibit the reaction.[1]
-
Solution: If your substrate contains functional groups that can coordinate with copper, you may need to increase the concentration of the copper-ligand complex or add sacrificial metals.[1]
-
-
Degradation of Starting Materials: Azides and some alkynes can be unstable under certain conditions. For instance, some strained cyclooctynes used in copper-free click chemistry can be unstable in acidic environments.[7]
Troubleshooting Guides
Systematic Troubleshooting Workflow for Low CuAAC Yield
When faced with a low-yielding click reaction, a systematic approach to troubleshooting can help identify the root cause efficiently. The following diagram outlines a logical workflow to diagnose and resolve common issues.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Data Presentation: Optimizing Reaction Conditions
Systematic optimization of key reaction parameters is often necessary to achieve high yields. The following tables provide a template for organizing your optimization experiments.
Table 1: Optimization of Stoichiometry and Catalyst Loading
| Entry | Azide (equiv.) | Alkyne (equiv.) | CuSO₄ (mol%) | Sodium Ascorbate (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 1.0 | 1.0 | 5 | 10 | 10 | |
| 2 | 1.2 | 1.0 | 5 | 10 | 10 | |
| 3 | 1.0 | 1.2 | 5 | 10 | 10 | |
| 4 | 1.2 | 1.0 | 10 | 20 | 20 | |
| 5 | 1.2 | 1.0 | 2 | 4 | 4 |
Table 2: Solvent and Temperature Screening
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOH/H₂O (1:1) | 25 | 12 | |
| 2 | DMF | 25 | 12 | |
| 3 | DMSO | 25 | 12 | |
| 4 | t-BuOH/H₂O (1:1) | 40 | 12 | |
| 5 | DMF | 40 | 12 |
Experimental Protocols
Protocol 1: General Procedure for a Trial CuAAC Reaction with a PEG Linker
This protocol provides a starting point for the copper-catalyzed click reaction of a PEG-azide with an alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of your PEG-azide in the same solvent.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Prepare a 100 mM stock solution of a suitable ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vial, add the alkyne-containing molecule (1.0 equivalent).
-
Add the PEG-azide (1.2 equivalents).
-
Add the reaction solvent (e.g., a mixture of t-BuOH and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, pre-mix the CuSO₄ solution (0.1 equivalents) and the ligand solution (0.12 equivalents).
-
To the reaction mixture, add the freshly prepared sodium ascorbate solution (0.2 equivalents).
-
Add the pre-mixed copper/ligand solution to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Visualizing Key Concepts
The CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction.
Caption: The catalytic cycle of the CuAAC reaction.
Potential Side Reactions in Click Chemistry
This diagram illustrates the main reaction pathway versus a common side reaction, alkyne homocoupling.
Caption: Desired CuAAC pathway versus the Glaser coupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving solubility of azide-PEG-fluorescein in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of azide-PEG-fluorescein in aqueous solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is azide-PEG-fluorescein and why is its solubility in aqueous solutions important?
A1: Azide-PEG-fluorescein is a fluorescent labeling reagent used in bioconjugation, particularly in "click chemistry" reactions.[1][2] It consists of three key components:
-
Fluorescein (B123965): A fluorescent dye that allows for the detection and imaging of labeled molecules.[1]
-
Polyethylene (B3416737) Glycol (PEG): A hydrophilic polymer chain that enhances the water solubility and biocompatibility of the molecule.[2][3][4]
-
Azide group (-N3): A reactive group that specifically reacts with alkyne-functionalized molecules in the presence of a copper(I) catalyst.[1]
Proper dissolution in aqueous buffers is critical for successful and efficient labeling of biomolecules, such as proteins and nucleic acids, in their native environment. Poor solubility can lead to aggregation, reduced reactivity, and inaccurate quantification in experimental assays.
Q2: What factors influence the aqueous solubility of azide-PEG-fluorescein?
A2: Several factors can impact the solubility of azide-PEG-fluorescein:
-
PEG Chain Length (Molecular Weight): Generally, a longer PEG chain (higher molecular weight) increases the overall hydrophilicity and, therefore, the aqueous solubility of the compound.[4][5]
-
pH of the Solution: The fluorescein moiety contains ionizable groups, and its solubility and fluorescence are highly pH-dependent.[6][7][8] Fluorescein is most soluble and exhibits the strongest fluorescence in basic conditions (pH > 8).[9] In acidic conditions (pH < 6), its solubility and fluorescence decrease significantly.[6][8]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence the solubility of PEGylated compounds. High concentrations of certain salts can lead to a "salting-out" effect, potentially reducing solubility.
-
Temperature: While many PEG derivatives are more soluble at room temperature, the effect of temperature can be complex and should be considered.
-
Purity of the Reagent: Impurities can affect the solubility characteristics of the reagent. It is recommended to use high-purity azide-PEG-fluorescein.
Q3: What are the recommended solvents for dissolving azide-PEG-fluorescein?
A3: Azide-PEG-fluorescein is generally soluble in water and other common laboratory solvents.[1][3][10] For aqueous applications, it is often recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.[11]
-
Organic Solvents for Stock Solutions: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions.[11][12]
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a common choice for final dilutions, though the optimal pH may be higher for maximum solubility and fluorescence.[6]
Q4: How does the molecular weight of the PEG linker affect solubility?
A4: The polyethylene glycol (PEG) linker is the primary determinant of the aqueous solubility of the entire molecule.[2][4] As the molecular weight of the PEG chain increases, the overall solubility in aqueous solutions generally improves.[5] This is because the repeating ethylene (B1197577) oxide units of the PEG chain are hydrophilic and interact favorably with water molecules.[4] For poorly soluble compounds, conjugation with a higher molecular weight PEG can significantly enhance their dissolution.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the reagent directly in an aqueous buffer. | The fluorescein moiety can have low solubility at neutral or acidic pH. The overall concentration may be too high for direct dissolution. | Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF. Vortex or gently warm to ensure complete dissolution. Dilute the stock solution into your aqueous buffer to the final desired concentration immediately before use. |
| Precipitation or cloudiness is observed after diluting the DMSO/DMF stock solution into the aqueous buffer. | The final concentration in the aqueous buffer is above the solubility limit. The buffer pH is too low, causing the fluorescein to become less soluble. "Salting out" effect due to high salt concentration in the buffer. | Decrease the final concentration of the azide-PEG-fluorescein. Increase the pH of the aqueous buffer to 8.0 or higher to improve the solubility of the fluorescein component. Reduce the salt concentration of the buffer if possible, or test alternative buffer systems. |
| Low fluorescence signal in the final solution. | The pH of the solution is acidic or neutral, which quenches the fluorescence of fluorescein. The concentration of the reagent is too low. The reagent has degraded due to improper storage. | Adjust the pH of the final solution to be in the basic range (pH 8-9) for optimal fluorescence.[6] Confirm the concentration of your stock solution and final dilution. Always store the solid reagent and stock solutions at -20°C, protected from light and moisture.[1] |
| Inconsistent results in click chemistry reactions. | Aggregation of the azide-PEG-fluorescein in the reaction mixture is reducing its availability. The reagent has hydrolyzed or degraded. | Ensure the reagent is fully dissolved before adding it to the reaction. Consider increasing the PEG chain length of the reagent for better solubility in your system. Use freshly prepared solutions for each experiment. |
Data Presentation
Table 1: Qualitative Solubility of Azide-PEG-Fluorescein
| Solvent | Solubility | Reference |
| Water | Soluble | [1][3][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3][10] |
| Dimethylformamide (DMF) | Soluble | [3][10] |
| Dichloromethane (DCM) | Soluble | [3][10] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
Note: Specific quantitative solubility (e.g., in mg/mL) for various molecular weights of azide-PEG-fluorescein in different aqueous buffers is not extensively reported in the available literature. It is recommended to experimentally determine the solubility for your specific application and conditions.
Table 2: pH-Dependent Ionic Forms and Fluorescence of Fluorescein
| pH Range | Predominant Ionic Form | Relative Fluorescence Intensity | Reference |
| > 9 | Dianion | High | [6] |
| 6.4 - 9 | Monoanion and Dianion | Moderate to High | [6][8] |
| < 6.4 | Neutral and Cationic | Low to Very Low | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Azide-PEG-Fluorescein
Objective: To prepare a stable, concentrated stock solution for easy dilution into aqueous buffers.
Materials:
-
Azide-PEG-fluorescein (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid azide-PEG-fluorescein to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the solid reagent into a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a ready-to-use aqueous solution of azide-PEG-fluorescein for experimental use.
Materials:
-
Concentrated stock solution of azide-PEG-fluorescein in DMSO or DMF
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4 or Tris buffer, pH 8.0)
-
Vortex mixer
Procedure:
-
Determine the final concentration of azide-PEG-fluorescein needed for your experiment.
-
Calculate the volume of the stock solution required to achieve this final concentration in your desired final volume of aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer. Important: Add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with your experimental system (typically <1%).
-
Use the freshly prepared aqueous working solution immediately for the best results.
Visualizations
Caption: Workflow for preparing azide-PEG-fluorescein solutions.
Caption: Logical steps for troubleshooting solubility problems.
References
- 1. nanocs.net [nanocs.net]
- 2. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 3. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Minimizing Non-Specific Binding of Fluorescent PEG Probes
Welcome to the technical support center for fluorescent PEG probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to non-specific binding and high background fluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my experiments with fluorescent PEG probes?
High background fluorescence can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself is a common culprit. Components like collagen, elastin, NADH, and flavins naturally fluoresce, particularly in the blue-green part of the visible spectrum.[1][2][3][4] This intrinsic fluorescence can mask the signal from your probe.[4]
-
Non-specific Binding: The fluorescent PEG probe may bind to unintended targets within the sample.[3][5] This can be caused by hydrophobic interactions or charge-based interactions between the probe and cellular components.[6][7][8]
-
Reagent and Material Issues: Several components of your experimental setup can contribute to background fluorescence, including:
-
Cell Culture Media: Media containing phenol (B47542) red or high concentrations of serum (>5%) can increase autofluorescence.[9]
-
Plasticware: Plastic-bottom dishes used for cell culture can be highly fluorescent.[10]
-
Mounting Media: Some mounting media can have inherent fluorescent properties.[10]
-
Contamination: Microbial contamination in buffers or solutions can be a source of unwanted fluorescence.[3]
-
-
Experimental Procedure Issues:
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by creating Schiff bases.[1]
-
Insufficient Washing: Inadequate washing steps can leave unbound fluorescent probes in the sample, leading to high background.[10][11]
-
Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased non-specific binding and background.[10][12]
-
Q2: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is the best way to identify the source of high background.
-
Unstained Control: Image an unstained sample (cells or tissue treated with all reagents except the fluorescent PEG probe) using the same imaging parameters as your experimental samples.[3]
-
Secondary Antibody Only Control (for immunofluorescence): If you are using a secondary antibody, a control with only the secondary antibody can help determine if it is binding non-specifically.[1]
-
Reagent Blanks: Image your buffers, media, and mounting solutions alone to check for inherent fluorescence or contamination.
Troubleshooting Guides
This section provides systematic guides to address specific issues you may encounter.
Guide 1: High Autofluorescence
If you've determined that autofluorescence is the main contributor to your high background, here are several strategies to mitigate it.
Troubleshooting Workflow for High Autofluorescence
Caption: A logical workflow to diagnose and address high autofluorescence.
Strategies to Reduce Autofluorescence:
| Strategy | Description | Key Considerations |
| Strategic Fluorophore Selection | Choose fluorescent dyes that emit in the red or far-red spectrum (e.g., CoralLite 647).[1][2] Autofluorescence is often more prominent in the blue and green channels.[2][12] | Brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) can also improve the signal-to-background ratio.[2] |
| Chemical Quenching | Use chemical reagents to reduce autofluorescence before labeling. | See Experimental Protocol 1 for details on using Sodium Borohydride for aldehyde-induced autofluorescence and Experimental Protocol 2 for Sudan Black B for lipofuscin-related autofluorescence.[1][13] |
| Photobleaching | Expose the sample to high-intensity light before staining to "burn out" endogenous fluorophores.[13] | This method can take from several minutes to a few hours.[13] |
| Optimize Sample Preparation | Modify fixation and handling protocols. For instance, use the lowest effective concentration and duration for aldehyde fixatives or switch to an organic solvent like ice-cold methanol.[2] Perfuse tissues with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[1] | Over-fixation can increase autofluorescence.[14] |
| Use Specialized Reagents | Commercially available reagents like TrueVIEW can reduce autofluorescence from multiple sources.[1] For live-cell imaging, use media with low autofluorescence, such as Gibco FluoroBrite DMEM.[9][10] | |
| Computational Removal | Use image analysis software to subtract the background signal measured from the unstained control.[13] | This is a post-acquisition method and may not be suitable for all applications. |
Guide 2: Non-Specific Binding of the Fluorescent PEG Probe
If your unstained control is dark but your stained sample has high background, the issue is likely non-specific binding of the probe.
Troubleshooting Workflow for Non-Specific Probe Binding
Caption: A workflow for troubleshooting non-specific binding of fluorescent probes.
Strategies to Reduce Non-Specific Binding:
| Strategy | Description | Key Considerations |
| Optimize Probe Concentration | Titrate the fluorescent PEG probe to find the lowest concentration that still provides a strong specific signal.[10][12] | High probe concentrations can lead to increased non-specific binding.[15] |
| Effective Blocking | Incubate the sample with a blocking agent to cover non-specific binding sites before adding the probe.[5][16] | See the table below for a comparison of common blocking agents. Increase blocking time or concentration if necessary.[3] |
| Thorough Washing | Increase the number and duration of wash steps after probe incubation to remove unbound probes.[10][11][14] | Use a generous amount of wash buffer and gentle agitation.[11][12] Adding a mild detergent like Tween-20 to the wash buffer can also help.[15] |
| Modify Buffer Composition | Adjusting the pH or increasing the salt concentration of your buffers can reduce charge-based non-specific interactions.[8][17] Adding non-ionic surfactants can mitigate hydrophobic interactions.[8] | The optimal buffer composition will depend on the specific characteristics of your probe and sample.[8] |
| PEG Probe Design | The properties of the PEG itself can influence non-specific binding. Consider the following: | |
| PEG Chain Length: The length of the PEG chain is crucial. Longer chains can provide better shielding but may also hinder access to the target if too long.[18][19][20] An optimal length needs to be determined empirically. For some nanoparticle systems, a PEG-3000 was found to be optimal.[18] | Increasing PEG molecular weight generally decreases protein adsorption.[21] | |
| PEG Architecture: Y-shaped PEG has been shown to be effective at reducing non-specific interactions.[17][22] | ||
| "PEG-Fluorochrome Shielding": The PEG can be strategically placed to shield the fluorochrome, reducing its non-specific interactions with biomolecules and improving quantum yield.[23][24][25] | This is a probe design consideration that can significantly reduce background. | |
| Hydrophobicity of the Dye: The choice of fluorescent dye conjugated to the PEG is important. Hydrophobic dyes have a greater tendency for non-specific binding.[6] | Select more hydrophilic dyes where possible.[6] |
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Effective for many applications, particularly for phosphoprotein detection.[16] | Can be expensive; some antibodies may cross-react with BSA.[16] |
| Non-fat Dry Milk | 1-5% | Cost-effective and widely available.[16] | Not suitable for detecting phosphoproteins or biotinylated conjugates due to inherent phosphoproteins and biotin.[16] |
| Normal Serum (e.g., Donkey, Goat) | 5-10% | Recommended when the secondary antibody was raised in that species to block non-specific binding of the secondary antibody.[3] | Species-specific. |
| Fish Gelatin | 0.1-0.5% | Low cross-reactivity with mammalian antibodies.[16] | May not be as effective as BSA or milk in all situations.[16] |
| Synthetic Blockers (e.g., PEG, PVP) | Variable | Protein-free, useful for assays where protein-based blockers could interfere.[16] | May be more expensive and require more optimization.[16] |
Experimental Protocols
Experimental Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol is used after fixation with formaldehyde or glutaraldehyde to reduce autofluorescence.[13]
-
After the fixation step, wash the samples thoroughly with Phosphate-Buffered Saline (PBS).
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS (e.g., 1 mg/mL).[3][13] Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a well-ventilated area.[13]
-
Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.[3]
-
Wash the samples three times with PBS, for 5 minutes per wash, to remove any residual NaBH₄.[13]
-
Proceed with your standard immunofluorescence or staining protocol.[13]
Experimental Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B
This protocol is effective for tissues with high levels of lipofuscin, such as brain or aged tissues.[1][13]
-
Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.[13]
-
Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol.[13] Stir for 1-2 hours to ensure it is fully dissolved, then filter the solution.[13]
-
Incubate the samples in the SBB solution for 5-10 minutes at room temperature.
-
Briefly rinse the samples with 70% ethanol.
-
Wash thoroughly with PBS.
-
Mount the samples and proceed with imaging.
Note: SBB can fluoresce in the far-red channel, which should be considered when planning multiplex experiments.[1]
Visualizing Key Concepts
Diagram: Specific vs. Non-Specific Binding
Caption: Illustration of specific versus non-specific binding of a fluorescent probe.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. How do I reduce high background in my FISH assay? [ogt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
How to purify protein after labeling with N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
Topic: Purifying Proteins Labeled with N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for purifying your protein of interest after labeling with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a multifunctional chemical linker used in bioconjugation.[1] It possesses three key components:
-
A Carboxylic Acid (-acid): This group is typically used to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the surface of a protein.[1]
-
A Fluorescein (B123965) Moiety: This is a fluorescent dye that allows for the detection and visualization of the labeled protein.[1]
-
An Azide (B81097) Group (N3): This group is a versatile chemical handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling further modification of the labeled protein.[1][2]
-
PEG Spacers (PEG2, PEG3): The polyethylene (B3416737) glycol linkers increase the solubility of the molecule and reduce steric hindrance between the protein and the functional groups.[1]
Q2: Why is it critical to purify my protein after the labeling reaction?
Purification is essential to remove any unreacted, free-floating this compound from the sample.[3][4] Failure to remove the excess dye can lead to several downstream issues:
-
High Background Signal: Free dye in solution will fluoresce, causing high background noise and making it difficult to distinguish the signal from your specifically labeled protein in imaging applications like immunofluorescence.[3][5]
-
Inaccurate Quantification: The presence of free dye will interfere with spectrophotometric measurements used to determine the degree of labeling (dye-to-protein ratio), leading to an overestimation of labeling efficiency.[4][6]
-
Interference in Subsequent Reactions: The unreacted azide groups on the free dye can interfere with subsequent click chemistry reactions, reducing the efficiency of your intended secondary conjugation.
Q3: What are the most common methods for purifying the labeled protein conjugate?
The most effective methods separate the large, labeled protein from the small, unreacted dye molecule (MW ≈ 768 g/mol ).[7]
-
Size-Exclusion Spin Columns (Recommended): This is the fastest and most efficient method.[4] Commercially available dye and biotin (B1667282) removal spin columns are specifically designed for this purpose.[3][5] They offer high protein recovery and efficient removal of small molecules in under 15 minutes.[4]
-
Size-Exclusion Chromatography (Gel Filtration): Traditional gel filtration columns (like PD-10) can also be used effectively, especially for larger sample volumes.[8]
-
Dialysis: This method involves placing the sample in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. It is effective but can be time-consuming and may result in sample dilution and protein loss.[5][8]
-
Ion Exchange Chromatography: Since the addition of the fluorescein dye can alter the protein's overall charge, ion exchange chromatography can sometimes be used to separate labeled from unlabeled protein.[9] However, for simply removing free dye, this method is often more complex than necessary.
Experimental Workflow & Protocols
The general workflow involves preparing the protein, performing the labeling reaction, purifying the conjugate, and then storing it properly.
Caption: General workflow for protein labeling and purification.
Protocol 1: Purification Using a Size-Exclusion Spin Column (Recommended)
This protocol is adapted for commercially available dye removal spin columns (e.g., Zeba™ Dye Removal Columns, Pierce™ Dye and Biotin Removal Spin Columns).[3][5] Always consult the manufacturer's specific instructions.
Materials:
-
Labeled protein solution
-
Dye removal spin column (select size based on sample volume)
-
Microcentrifuge collection tubes
-
Phosphate-buffered saline (PBS) or other suitable amine-free buffer
Methodology:
-
Column Preparation: Invert the spin column sharply several times to resuspend the resin. Remove the bottom closure and place the column in a collection tube.
-
Resin Equilibration: Centrifuge the column for 30-60 seconds at 1,000 x g to remove the storage buffer.
-
Sample Loading: Place the column into a new, clean collection tube. Slowly apply the protein labeling reaction mixture to the center of the compacted resin bed.
-
Elution: Centrifuge the column for 2 minutes at 1,000 x g to collect the purified, labeled protein. The flow-through contains your protein conjugate, while the unreacted dye remains in the resin.
-
Storage: Store the purified protein protected from light.[10] For short-term storage (up to one month), 4°C is suitable.[6] For long-term storage, add a cryoprotectant (like glycerol) or a stabilizing protein (like BSA at 1-10 mg/mL if the conjugate concentration is <1 mg/mL) and store in single-use aliquots at -20°C or -80°C.[6][11] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Purification by Dialysis
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa.
-
Large beaker (e.g., 1-2 L)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS), chilled to 4°C
Methodology:
-
Prepare Tubing: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions.
-
Load Sample: Load the protein labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialyze: Place the sealed tubing/cassette into a beaker with a large volume (at least 100x the sample volume) of chilled dialysis buffer. Place on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours or overnight. Perform at least two to three buffer changes to ensure complete removal of the free dye.[12]
-
Recover Sample: Carefully remove the sample from the tubing/cassette and transfer it to a clean tube. Proceed with characterization and storage as described above.
Data & Method Comparison
Table 1: Comparison of Common Purification Techniques
| Feature | Size-Exclusion Spin Column | Dialysis |
| Speed | Very Fast (< 15 minutes)[4] | Slow (4 hours to overnight)[12] |
| Protein Recovery | High (>95%)[3] | Variable, potential for protein loss[8] |
| Sample Dilution | Minimal | Significant |
| Ease of Use | Very Easy | Moderate |
| Recommended For | Rapid, high-efficiency cleanup of small to medium volume samples. | Larger sample volumes where time is not a critical factor. |
Troubleshooting Guide
Caption: Decision tree for troubleshooting common purification issues.
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| High fluorescence in the flow-through (high background) | The capacity of the spin column was exceeded by a high molar excess of dye in the labeling reaction. | Process the sample a second time through a new, fresh spin column. Some dyes, particularly in the green spectrum, may require double processing.[6][8] |
| The incorrect size column was used for the sample volume. | Ensure you are using the appropriate column size for your reaction volume as specified by the manufacturer.[5] | |
| Low recovery of labeled protein | The molecular weight of the protein is too low for the column's size-exclusion limit (MWCO). | Check the MWCO of your purification column. For proteins <20 kDa, ensure you are using a column designed for that range or consider dialysis with an appropriate MWCO.[6][11] |
| The protein concentration was too low, leading to loss during purification. | If the final concentration of the purified protein is less than 1 mg/mL, add a stabilizing agent like BSA to a final concentration of 1-10 mg/mL.[10][11] | |
| Labeled protein has precipitated after storage | Aggregation has occurred during storage, possibly due to freeze-thaw cycles or high concentration. | Before use, centrifuge the sample in a microcentrifuge to pellet any aggregates and use only the supernatant.[11] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6] |
| Labeling efficiency appears low (after purification) | The protein sample was in a buffer containing primary amines (e.g., Tris, glycine), which competed with the protein for the labeling reagent. | Before labeling, ensure the protein is buffer-exchanged into an amine-free buffer such as PBS or bicarbonate buffer.[10][11] |
| The pH of the labeling reaction was not optimal. | Amine-reactive succinimidyl esters react most efficiently at a pH of ~8.3.[11] Ensure the pH of your reaction is appropriately adjusted. |
References
- 1. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Issues with Fluorescein pH Sensitivity in Live Cell Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with fluorescein's pH sensitivity during live cell imaging experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during imaging experiments using fluorescein (B123965) and its derivatives.
Question: My fluorescent signal is weak or appears quenched in specific organelles.
Answer:
-
Possible Cause: The primary reason for weak or quenched fluorescein signal in certain cellular compartments is the acidic environment within them.[1][2] Organelles like lysosomes and late endosomes maintain a low internal pH (around 4.5-5.5), which is well below the pKa of fluorescein (~6.4).[1][3] At such acidic pH, fluorescein is in its protonated, less fluorescent monoanionic or neutral form.[2][3]
-
Troubleshooting Steps:
-
Confirm Organelle pH: Verify the expected pH of the organelle of interest.
-
Choose an Appropriate Probe: If you are studying acidic organelles, select a fluorophore with a lower pKa, such as Oregon Green (pKa ~4.7), which is designed for acidic environments.[2]
-
Use a Ratiometric Dye: For accurate pH measurements that are independent of probe concentration, use a ratiometric dye like BCECF or SNARF.[2][3][4]
-
Consider pH-Insensitive Dyes: If your goal is to track the localization of a molecule rather than measure pH, use a pH-insensitive dye like Alexa Fluor 488, which maintains bright fluorescence across a broad pH range.
-
Question: My fluorescent signal is fading faster than expected from photobleaching alone.
Answer:
-
Possible Cause: This issue can stem from two main sources: dye leakage from the cell or a progressive acidification of the intracellular environment. Fluorescein, being only moderately charged, can leak out of healthy cells over time.[1] Additionally, cellular stress or apoptosis can lead to a drop in intracellular pH (pHi), which would quench the fluorescein signal.[1]
-
Troubleshooting Steps:
-
Improve Dye Retention: Use fluorescein derivatives with a higher net negative charge, such as 5-(and 6)-carboxyfluorescein or BCECF, which are better retained within the cell.[1][3] For long-term studies, consider using dextran-conjugated dyes, which are loaded via microinjection but offer excellent retention.[1]
-
Monitor Cell Health: Ensure your imaging conditions (light exposure, temperature, media) are optimized to maintain cell viability and prevent phototoxicity, which can induce pH changes.[5][6]
-
Perform Ratiometric Imaging: Use a ratiometric probe like BCECF. By calculating the ratio of fluorescence from a pH-sensitive wavelength to a pH-insensitive (isosbestic) wavelength, you can distinguish between a drop in pH and a loss of dye.[2][4]
-
Question: I am observing high background fluorescence or non-specific staining.
Answer:
-
Possible Cause: High background can be caused by autofluorescence from the cells or media, or incomplete hydrolysis of the acetoxymethyl (AM) ester form of the dye.[7] AM esters are used to get the dye into the cell, but they must be cleaved by intracellular esterases to become fluorescent and trapped. Incomplete cleavage can lead to diffuse, non-specific signal.
-
Troubleshooting Steps:
-
Image an Unstained Control: Always image a control sample of unstained cells using the same settings to determine the level of intrinsic autofluorescence.[8]
-
Optimize Dye Loading: Ensure you are using the correct concentration of the AM ester dye and allow sufficient incubation time (e.g., 25-30 minutes) for complete hydrolysis.[4] After loading, wash the cells thoroughly to remove any extracellular dye.[7]
-
Use Phenol (B47542) Red-Free Medium: For imaging, switch to a medium without phenol red, as it can contribute to background fluorescence.[9]
-
Select Appropriate Filters: Use high-quality, narrow bandpass filters to minimize the collection of autofluorescence and signal from other sources.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of fluorescein for pH measurements.
Question: Why is fluorescein's fluorescence intensity dependent on pH?
Answer: Fluorescein's pH sensitivity is due to the protonation and deprotonation of its phenol functional group.[3] In basic solutions (above its pKa of ~6.4), the phenol group is deprotonated, resulting in the highly fluorescent dianion form.[3] In acidic solutions, the phenol group becomes protonated, leading to the less fluorescent monoanion form.[3] This change in protonation state alters the electronic structure of the fluorophore, significantly reducing its fluorescence quantum yield.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 5. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. Fluorescence Microscopy Errors [evidentscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
Technical Support Center: Solving Aggregation Problems with PEGylated Fluorescent Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with PEGylated fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation and why is it a problem with PEGylated fluorescent dyes?
A1: Dye aggregation is the self-association of dye molecules to form dimers, trimers, or higher-order species. While PEGylation is designed to enhance the water solubility of fluorescent dyes and the molecules they are attached to, aggregation can still occur, particularly at high concentrations or in suboptimal buffer conditions.[1][2] This aggregation is problematic as it can lead to a decrease in fluorescence intensity (quenching), shifts in the absorption and emission spectra, and even precipitation of the labeled conjugate.
Q2: How does PEGylation help in preventing dye aggregation?
A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a fluorescent dye, increases its hydrodynamic volume and creates a hydration shell around the dye molecule. This steric hindrance and increased solubility in aqueous solutions help to prevent the close association of dye molecules, thereby reducing aggregation.[2][3][4] Furthermore, PEGylation can reduce non-specific binding of the dye-conjugate to surfaces and other molecules, which can also be a source of aggregation.[2]
Q3: Can the length of the PEG chain influence aggregation?
A3: Yes, the length of the PEG chain can significantly impact the properties of the PEGylated dye. Longer PEG chains generally provide greater steric hindrance and can be more effective at preventing aggregation.[5][6] However, the optimal PEG chain length will depend on the specific dye, the molecule it is conjugated to, and the experimental conditions. In some cases, very long PEG chains might lead to increased viscosity, which could be a consideration for certain applications.[7]
Q4: What are the common signs of PEGylated fluorescent dye aggregation in my experiments?
A4: The common indicators of aggregation include:
-
Visual Precipitation: The most obvious sign is the formation of visible particles or cloudiness in your solution.
-
Decreased Fluorescence Intensity: Aggregation often leads to self-quenching, resulting in a lower-than-expected fluorescence signal.
-
Spectral Shifts: You may observe a change in the shape of the absorption spectrum, often with the appearance of a new shoulder or a shift in the absorption maximum. A blue shift (hypsochromic shift) is often indicative of H-aggregate formation, while a red shift (bathochromic shift) can suggest the formation of J-aggregates.[1][8]
-
Inconsistent Results: High variability between replicate experiments can be a sign of underlying aggregation issues.
-
Unexpected Biodistribution: In in-vivo imaging studies, aggregation can lead to altered biodistribution profiles of the labeled molecule.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems associated with PEGylated fluorescent dye aggregation.
Problem 1: Low fluorescence signal or complete loss of signal.
This is a common issue that can arise from dye aggregation and subsequent quenching.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence signal.
Problem 2: Visible precipitates in the dye or conjugate solution.
Precipitation is a clear sign of severe aggregation.
| Potential Cause | Recommended Solution |
| High Concentration | Centrifuge the sample to pellet the precipitate. Use the supernatant at a lower concentration. Prepare fresh dilutions from a stock solution. |
| Suboptimal Buffer | Perform a buffer exchange into a buffer with a different pH or ionic strength. Consider adding solubilizing excipients like non-ionic detergents (e.g., Tween-20) at low concentrations. |
| Poor Dye Solubility | If using a stock solution of the PEGylated dye in an organic solvent (e.g., DMSO), ensure that the final concentration of the organic solvent in the aqueous buffer is minimal. |
| Freeze-Thaw Cycles | Aliquot the dye or conjugate into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation. |
Problem 3: Inconsistent results in labeling reactions with PEGylated NHS-ester dyes.
Variability in labeling efficiency can be due to issues with the dye, the protein, or the reaction conditions.
Logical Flow for Optimizing NHS-Ester Labeling
Caption: Decision tree for optimizing NHS-ester labeling reactions.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the characterization of PEGylated dye aggregation.
Table 1: Influence of PEGylation on Hydrodynamic Radius (Rh) as Measured by DLS
| Sample | Condition | Average Hydrodynamic Radius (Rh) in nm | Polydispersity Index (PDI) |
| Free Fluorescent Dye | Monomeric | ~1-2 | < 0.2 |
| Aggregated | > 100 | > 0.5 | |
| PEGylated Dye (5 kDa PEG) | Monomeric | ~5-10 | < 0.2 |
| Aggregated | > 150 | > 0.5 | |
| PEGylated Dye (20 kDa PEG) | Monomeric | ~15-25 | < 0.2 |
| Aggregated | > 200 | > 0.5 |
Note: These are representative values and can vary depending on the specific dye and PEG chain.[9][10]
Table 2: Spectral Shifts Observed with UV-Vis Spectroscopy Upon Aggregation
| Dye Type | Aggregate Type | Absorption Max (Monomer) | Absorption Max (Aggregate) | Spectral Shift |
| Cyanine Dyes | H-aggregate | ~650 nm | ~600 nm | Blue Shift (Hypsochromic) |
| J-aggregate | ~650 nm | ~700 nm | Red Shift (Bathochromic) | |
| Rhodamine Dyes | H-dimer | ~550 nm | ~520 nm | Blue Shift (Hypsochromic) |
Note: The magnitude of the shift can depend on the extent of aggregation and the local environment.[1][8]
Experimental Protocols
Protocol 1: Characterization of Aggregation using UV-Vis Spectroscopy
This method is used to detect the formation of dye aggregates by observing changes in the absorption spectrum.
Materials:
-
PEGylated fluorescent dye or conjugate solution
-
Appropriate buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of the PEGylated dye or conjugate in the desired buffer.
-
Blank the spectrophotometer with the buffer alone.
-
Measure the absorption spectrum of each dilution over the relevant wavelength range for the dye.
-
Normalize the spectra to the absorption maximum of the most dilute sample to facilitate comparison.
-
Analyze the spectra for changes in the peak shape, the appearance of new peaks or shoulders, and shifts in the absorption maximum. A blue shift can indicate H-aggregation, while a red shift may indicate J-aggregation.[1]
Protocol 2: Measuring Particle Size Distribution by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution profile of small particles in suspension. It is highly sensitive to the presence of large aggregates.
Materials:
-
PEGylated fluorescent dye or conjugate solution
-
Appropriate buffer, filtered through a 0.22 µm filter
-
DLS instrument
-
Low-volume disposable cuvettes
Procedure:
-
Prepare the sample by diluting the PEGylated dye or conjugate in the filtered buffer to an appropriate concentration for DLS analysis.
-
Ensure the sample is free of dust and other contaminants by centrifuging or filtering if necessary.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to obtain the intensity, volume, and number distributions of the particle sizes. The presence of a population of particles with a significantly larger hydrodynamic radius than expected for the monomeric species is indicative of aggregation.[9][10]
Protocol 3: Analysis of Diffusion and Oligomerization by Fluorescence Correlation Spectroscopy (FCS)
FCS measures fluctuations in fluorescence intensity to provide information about the concentration and diffusion time of fluorescent particles, which can be used to detect the formation of oligomers and aggregates.[11][12][13]
Materials:
-
PEGylated fluorescent dye or conjugate solution
-
Appropriate buffer
-
Confocal microscope equipped with an FCS module
-
Coverslips for microscopy
Procedure:
-
Prepare a dilute solution of the PEGylated fluorescent dye or conjugate in the appropriate buffer. The concentration should be in the nanomolar range to ensure single-molecule detection.
-
Calibrate the FCS instrument using a standard dye with a known diffusion coefficient.
-
Place a small volume of the sample on a coverslip and position it on the microscope stage.
-
Focus the laser in the solution and record the fluorescence intensity fluctuations over time.
-
Fit the resulting autocorrelation function to an appropriate diffusion model to determine the diffusion time of the fluorescent species.
-
An increase in the diffusion time compared to the monomeric species indicates the formation of larger complexes or aggregates. By analyzing the brightness of the diffusing particles, it is also possible to characterize the oligomerization state.[11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations in formulation development of a PEGylated protein [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Protein Aggregation using Fluorescence Correlation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Correlation Spectroscopy for Particle Sizing in Highly Concentrated Protein Solutions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Optimizing exposure time to reduce fluorescein phototoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing exposure time to reduce fluorescein-induced phototoxicity during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescein (B123965) phototoxicity and why is it a concern?
A1: Fluorescein, a widely used fluorescent dye, can become toxic to cells upon exposure to excitation light, a phenomenon known as phototoxicity.[1][2] While fluorescein itself has low toxicity, photoactivation triggers the production of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and carbon monoxide (CO).[1][2] These highly reactive molecules can damage cellular components, leading to altered cell metabolism, cell cycle arrest, and ultimately, cell death.[1] This is a significant concern as it can compromise the validity of experimental results obtained from live-cell imaging.
Q2: What are the primary factors that influence the degree of fluorescein phototoxicity?
A2: The primary factors influencing fluorescein phototoxicity are:
-
Light Dosage: Higher intensity of the excitation light increases phototoxicity.[3]
-
Exposure Time: Longer exposure to excitation light results in greater phototoxic effects.[1][3]
-
Fluorescein Concentration: Higher concentrations of fluorescein can lead to increased ROS production.[1]
-
Oxygen Levels: The presence of oxygen is crucial for the generation of singlet oxygen, a key mediator of phototoxicity.[1]
-
"Illumination Overhead" (IO): This refers to the period when the sample is illuminated by the light source, but the camera is not actively acquiring an image.[4][5] IO can significantly increase the total light dose delivered to the sample, exacerbating phototoxicity.[6]
Q3: How can I detect if my cells are experiencing phototoxicity?
A3: Signs of phototoxicity can range from subtle to severe. Look for:
-
Morphological Changes: Cell shrinkage, membrane blebbing, or vacuolization.[7]
-
Altered Cellular Dynamics: Changes in cell migration rates, mitochondrial dynamics, or cell division.[4][8]
-
Decreased Cell Viability: Increased rates of apoptosis or necrosis.[1]
-
Photobleaching: While distinct from phototoxicity, rapid fading of the fluorescent signal can indicate high light exposure, which also causes phototoxicity.[9][10]
-
Control Comparisons: Compare illuminated samples to non-illuminated or low-illumination controls to observe any differences in cell health and behavior.[7]
Q4: Are there alternatives to fluorescein that are less phototoxic?
A4: Yes, consider using more photostable fluorescent dyes, especially those in the red or far-red spectrum, as they are generally less energetic and can reduce autofluorescence.[11] When choosing a fluorescent protein, some are engineered to be more photostable and less prone to generating ROS.[9] However, the optimal choice will depend on the specifics of your experiment, including the instrumentation available and the biological process being studied.
Troubleshooting Guide
Issue: Rapid signal loss and/or signs of cell stress (e.g., blebbing, detachment) during imaging.
This issue is likely due to excessive phototoxicity and photobleaching. Here are steps to troubleshoot and mitigate the problem:
| Troubleshooting Step | Action | Rationale |
| 1. Reduce Excitation Light Intensity | Decrease the laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio.[12] | The total light dose is a major determinant of phototoxicity.[4] |
| 2. Optimize Exposure Time | Use the shortest possible exposure time that still yields a clear image. For dynamic processes, determine the maximum exposure time that does not introduce motion blur.[4][5] | Minimizing the duration of light exposure directly reduces the generation of ROS.[3][9] |
| 3. Minimize Illumination Overhead (IO) | If your microscope setup allows, use fast-switching LED light sources with TTL triggering to synchronize illumination with camera exposure.[4][5][6] If using a mechanical shutter, opt for longer exposure times with proportionally lower light intensity to reduce the relative impact of IO.[4][6] | IO can expose the sample to light for significantly longer than the set exposure time, increasing phototoxicity.[6] |
| 4. Use Antifade Mounting Media | For fixed samples, use a commercially available mounting medium containing antifade reagents.[11][13] | These reagents help to quench ROS and reduce photobleaching. |
| 5. Supplement Live-Cell Media | Consider adding antioxidants like ascorbic acid to your imaging medium, after testing for compatibility with your specific cells and experiment.[7] | Antioxidants can help to neutralize ROS and mitigate their damaging effects. |
| 6. Assess and Adjust Fluorescein Concentration | Perform a concentration titration to find the lowest effective concentration of fluorescein for your application. | Higher dye concentrations can lead to increased phototoxicity.[1] |
Quantitative Data Summary
The following table summarizes key quantitative findings from a study on fluorescein phototoxicity in HepG2 cells.
| Parameter | Condition | Observation | Reference |
| Cell Viability | FDA-treated HepG2 cells (75–2400 μmol/L) irradiated for 2 or 24 hours | Dramatic decrease in cell viability to approximately 30%. | [1][2] |
| Cell Cycle | Irradiated FDA-treated HepG2 cells | Significant increase in G0/G1 and S phases, with a decrease in the G2/M phase, indicating cell cycle arrest. | [1] |
| Metabolism | Irradiated FDA-treated HepG2 cells | Significant decrease in Krebs cycle intermediates (lactate, citrate, 2-hydroxyglutarate, 2-oxoglutarate). | [1] |
| Illumination Overhead (IO) | Mechanical Shutter vs. TTL Triggered LED (24 ms (B15284909) desired exposure) | Mechanical shutter resulted in a total exposure of 230 ms (~10x longer). USB-controlled LED resulted in 137 ms (~6x longer). TTL-triggered LED had no overhead. | [6] |
FDA (Fluorescein diacetate) is a cell-permeable derivative that is hydrolyzed to fluorescein intracellularly.[1]
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Minimize Phototoxicity
This protocol provides a workflow for systematically optimizing excitation light intensity and exposure time.
-
Determine Maximum Exposure Time:
-
Based on the speed of the biological process you are imaging, determine the longest possible camera exposure time that will not result in motion blur.
-
-
Optimize Excitation Light Intensity:
-
Set the exposure time to the maximum determined in the previous step.
-
Start with the lowest possible excitation light intensity.
-
Gradually increase the light intensity until you achieve a signal-to-noise ratio that is sufficient for your analysis.
-
-
Assess Cell Health:
-
Acquire a time-lapse series using the optimized settings.
-
Monitor cell morphology and behavior (e.g., migration, division) for any signs of phototoxicity.
-
As a quantitative measure, consider using a mitochondrial membrane potential dye to assess mitochondrial health, which is a sensitive indicator of cell stress.[4][5]
-
-
Iterate:
-
If signs of phototoxicity are still present, further reduce the light intensity and/or exposure time. Consider if your detector is sensitive enough or if a brighter, more photostable fluorophore is needed.
-
Protocol 2: Measuring and Minimizing Illumination Overhead (IO)
This protocol helps to identify and reduce excess illumination not used for image acquisition.
-
Measure IO (Requires an Oscilloscope):
-
Connect the camera's "fire" output (indicates exposure) and the light source's TTL input or a photodiode placed in the light path to an oscilloscope.
-
Trigger a single image acquisition.
-
The oscilloscope will display the duration of the camera exposure and the duration of the illumination. The difference is the IO.
-
-
Minimize IO:
-
Hardware Solution (Ideal): Use a fast-switching LED light source that is directly triggered by the camera's TTL signal. This synchronizes illumination precisely with the exposure time, eliminating IO.[5][6]
-
Software/Workflow Solution (If hardware is limited): For systems with mechanical shutters or slow light sources, minimize the number of image acquisitions. When IO is significant, using a longer exposure time with a lower light intensity can reduce the proportion of total illumination that is overhead.[4][6] For example, an 80ms overhead is a much larger percentage of a 100ms exposure than a 1000ms exposure.
-
Visualizations
References
- 1. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. line-a.co.il [line-a.co.il]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. biotium.com [biotium.com]
- 12. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Antifade Reagents for Fluorescein-Based Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of antifade reagents in fluorescein-based imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for fluorescein (B123965)?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to excitation light.[1][2][3] For fluorescein, this process leads to a permanent loss of its ability to fluoresce, resulting in a progressive fading of the fluorescent signal during imaging experiments.[1][2] This phenomenon is particularly problematic in time-lapse microscopy and when capturing images that require long exposure times.[3][4] The underlying mechanism involves the fluorophore entering a long-lived excited triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically and irreversibly damage the fluorescein molecule.[1][2][5]
Q2: How do antifade reagents work to protect fluorescein?
A2: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. Their primary mechanism of action is to scavenge for reactive oxygen species (ROS) that are generated during fluorescence excitation. By neutralizing these harmful radicals, antifade reagents reduce the oxidative damage to the fluorescein molecules, thereby prolonging their fluorescent signal. Some antifade reagents, like Trolox, may also work by quenching the triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.
Q3: Can I use any antifade reagent with fluorescein?
A3: While many antifade reagents are effective, some are better suited for fluorescein than others. For instance, p-phenylenediamine (B122844) (PPD), a very effective antifade agent, can cause autofluorescence, particularly at shorter excitation wavelengths used for blue or green fluorophores like fluorescein.[6] It is crucial to choose an antifade reagent that is compatible with your specific experimental conditions and fluorophore. Factors to consider include the pH of the mounting medium, potential interactions with other dyes in multicolor experiments, and the refractive index of the final mounting solution.[6][7]
Q4: What is the optimal pH for a mounting medium containing fluorescein?
A4: The fluorescence of fluorescein is highly pH-dependent. The optimal pH for a mounting medium for fluorescein is typically between 8.5 and 9.0.[8] At pH values below this range, the fluorescence intensity of fluorescein can be significantly reduced.[8][9][10] Therefore, it is essential to use a buffered mounting medium to maintain a stable and optimal pH.
Q5: Should I use a hardening or non-hardening antifade mounting medium?
A5: The choice between a hardening (curing) and non-hardening mounting medium depends on your experimental needs.[11][12]
-
Non-hardening media remain liquid and are suitable for immediate imaging after mounting.[11]
-
Hardening media solidify over time, which helps to preserve the sample for long-term storage and can provide a better refractive index for high-resolution imaging.[11][12] If you plan to archive your slides, a hardening mountant is recommended.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal fading even with an antifade reagent. | 1. Incorrect pH of mounting medium: The antifade reagent may not be effective at a suboptimal pH. Fluorescein's fluorescence is also pH-sensitive.[8] 2. Suboptimal concentration of the antifade reagent: Too little may not provide adequate protection, while too much can sometimes quench the initial fluorescence. 3. High intensity or prolonged exposure to excitation light: Antifade reagents can be overwhelmed by excessive light exposure.[1][13] 4. Presence of detergents: Residual detergents like Triton-X can quench the fluorescence of some antifade reagents like PPD.[6] | 1. Verify and adjust the pH of your mounting medium to 8.5-9.0. [8] 2. Optimize the antifade reagent concentration. Refer to the manufacturer's instructions or published protocols. 3. Reduce excitation light intensity using neutral density filters or by lowering the laser power. Minimize exposure time and acquire images only when necessary.[1][13] 4. Ensure thorough washing of your sample to remove any residual detergents before mounting.[6] |
| High background fluorescence. | 1. Autofluorescence of the antifade reagent: Some antifade reagents, like p-phenylenediamine (PPD), can be autofluorescent, especially with UV or blue excitation.[6][7] 2. Autofluorescence of the mounting medium base: Some sources of glycerol (B35011) can autofluoresce.[7] 3. Oxidation of the antifade reagent: Some antifade reagents can oxidize and darken over time, increasing background.[7] | 1. Choose an antifade reagent with low autofluorescence in the desired spectral range. For fluorescein, consider alternatives to PPD if background is an issue. 2. Test new batches of glycerol for autofluorescence before preparing your mounting medium.[7] 3. Store antifade reagents and mounting media protected from light and at the recommended temperature (-20°C or -80°C for many homemade preparations).[7] |
| Weak or diffused fluorescence signal after mounting. | 1. Refractive index mismatch: A mismatch between the refractive index of the mounting medium and the immersion oil can lead to spherical aberration and signal loss.[6][7] 2. Quenching by the antifade reagent: Some antifade reagents can cause an initial reduction in fluorescence intensity.[14] 3. Incompatibility with the fluorophore: Certain antifade reagents can react with and damage specific dyes. For example, PPD can react with cyanine (B1664457) dyes.[7] | 1. Use a mounting medium with a refractive index that matches your immersion oil (typically around 1.515).[7] 2. Be aware that some initial signal reduction can be a trade-off for prolonged signal stability. If the initial signal is too low, consider a different antifade reagent.[14] 3. Ensure the chosen antifade reagent is compatible with fluorescein and any other fluorophores in your sample. |
| Crystallization or precipitation in the mounting medium. | 1. Poor solubility of the antifade reagent: Some antifade reagents, like n-propyl gallate (NPG), can be difficult to dissolve.[7] 2. Incorrect preparation of the mounting medium: Improper mixing or storage can lead to precipitation. | 1. Follow the protocol carefully for dissolving the antifade reagent. NPG, for example, may require heating and prolonged stirring.[7] 2. Store the mounting medium in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.[7] |
Common Antifade Reagents for Fluorescein Imaging
| Antifade Reagent | Common Abbreviation | Key Properties | Potential Issues |
| p-phenylenediamine | PPD | Highly effective at reducing fading.[7][14] | Can be toxic. Can cause autofluorescence, especially with blue/green excitation.[6] May react with cyanine dyes.[7] Its effectiveness is pH-dependent.[7] |
| n-propyl gallate | NPG | Commonly used and effective.[7][15][16] Non-toxic and can be used with live cells.[7] | Can be difficult to dissolve.[7] May have anti-apoptotic properties, which could interfere with some biological studies.[7] |
| 1,4-diazabicyclo[2.2.2]octane | DABCO | Less toxic than PPD.[7] | Generally less effective than PPD.[7] May also have anti-apoptotic properties.[7] |
| Trolox | A vitamin E derivative, cell-permeable, and suitable for live-cell imaging. Works by both scavenging ROS and quenching the triplet state. | ||
| L-Ascorbic acid | Vitamin C | A naturally occurring antioxidant that can be used in live-cell imaging.[8] |
Experimental Protocols
Protocol for Preparing a Glycerol-Based Antifade Mounting Medium with n-propyl gallate (NPG)
This protocol provides a simple method for preparing a commonly used homemade antifade mounting medium.
Materials:
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
n-propyl gallate (NPG) (Sigma P3130 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Distilled water
-
50 mL conical tubes
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Prepare a 20% (w/v) NPG stock solution:
-
Prepare the mounting medium base:
-
In a 50 mL conical tube, combine:
-
9 mL of glycerol
-
1 mL of 10X PBS
-
-
-
Combine the NPG stock with the mounting medium base:
-
Adjust the pH:
-
The final pH of the mounting medium should be between 7.4 and 9.0 for optimal fluorescein fluorescence. For many applications with NPG, a pH of 7.4 is a good starting point.[7] If necessary, adjust the pH using small amounts of 1M HCl or 1M NaOH.
-
-
Storage:
-
Aliquot the final mounting medium into small, light-protected tubes (e.g., 1 mL microcentrifuge tubes wrapped in foil).
-
Store at -20°C for long-term use.[7] Thaw an aliquot before use and avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching of fluorescein.
Caption: General experimental workflow for fluorescein-based imaging with antifade reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Fluorescence Microscopy Errors [evidentscientific.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. www2.nau.edu [www2.nau.edu]
- 9. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning the pK(a) of fluorescein to optimize binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ProLong™ Diamond Antifade Mountant, 5 x 2 mL - FAQs [thermofisher.com]
- 12. ProLong™ Diamond Antifade Mountant, 2 mL - FAQs [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Optimizing Cell Viability in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell viability during copper-catalyzed click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell toxicity in CuAAC reactions?
The primary cause of cytotoxicity in CuAAC reactions is the copper catalyst itself. The Cu(I) oxidation state, which is necessary for the reaction, can participate in Fenton-like reactions with molecular oxygen and a reducing agent like ascorbate (B8700270), leading to the production of harmful reactive oxygen species (ROS).[1][2] These ROS can damage cellular components, including proteins, lipids, and nucleic acids, ultimately leading to decreased cell viability.[2]
Q2: How can I minimize copper-induced cytotoxicity in my experiments?
Minimizing copper toxicity is crucial for successful live-cell CuAAC labeling. Key strategies include:
-
Using Copper-Coordinating Ligands: Ligands are essential as they stabilize the Cu(I) oxidation state, accelerate the reaction, and protect cells from copper-induced damage.[1][3][4]
-
Optimizing Copper and Ligand Concentrations: It is critical to use the lowest effective concentration of the copper catalyst. A common strategy is to maintain a ligand-to-copper ratio of 5:1, which has been shown to be protective for cells.[1][2]
-
Minimizing Incubation Time: The duration of cell exposure to the copper catalyst should be as short as possible to achieve sufficient labeling without compromising viability.
-
Using Fresh Reagents: Always use freshly prepared sodium ascorbate solutions, as its efficacy as a reducing agent diminishes over time.
Q3: Which copper-coordinating ligand is best for my live-cell experiment?
The choice of ligand depends on the specific requirements of your experiment, such as cell type, reaction environment (in vitro vs. in vivo), and solubility needs. Some commonly used ligands and their characteristics are:
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that effectively accelerates the CuAAC reaction and protects cells from oxidative damage.[1][4]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Known for its high biocompatibility and very low cytotoxicity, making it an excellent choice for in vivo applications.[3]
-
BTTES (2,2',2'',2'''-((((ethane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetrakis(1H-1,2,3-triazole-4,1-diyl))tetrakis(methylene))tetrakis(oxy))tetrakis(ethan-1-ol)): Exhibits very high biocompatibility and is suitable for in vivo studies.[3]
-
L-Histidine: This natural amino acid can act as an effective copper ligand, and the Cu(I)-L-histidine complex has shown low toxicity in several cell lines.[2][5]
Q4: Can I perform CuAAC reactions on intracellular targets in live cells?
While challenging, intracellular CuAAC in live cells is possible. Key obstacles include the deactivation of the copper catalyst by intracellular components like glutathione (B108866) and the potential for increased cytotoxicity.[6][7] Strategies to overcome these challenges include using cell-penetrating peptide-tethered ligands to enhance intracellular delivery of the catalyst and pre-treating cells with agents that deplete intracellular thiols, though the latter may also impact cell health.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death / Low Viability | High concentration of free copper ions. | - Increase the ligand-to-copper ratio (a 5:1 ratio is a good starting point).[1][2] - Titrate the copper concentration to the lowest effective level. - Reduce the incubation time of the reaction. |
| Prolonged exposure to the reaction cocktail. | - Optimize the reaction for a shorter duration. | |
| Poor cell health prior to the experiment. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Low or No "Click" Signal | Ineffective copper catalyst. | - Use a freshly prepared solution of sodium ascorbate to ensure efficient reduction of Cu(II) to Cu(I).[4] - Ensure proper storage and handling of the copper source and ligand. |
| Deactivation of the catalyst by intracellular thiols (for intracellular labeling). | - Consider pre-treatment with a thiol-depleting agent like N-ethylmaleimide (NEM), but be aware of its potential toxicity.[6][7] | |
| Insufficient concentration of azide (B81097) or alkyne probes. | - Increase the concentration of the limiting labeling reagent. | |
| High Background Signal | Non-specific binding of the detection reagent. | - Include thorough washing steps after the CuAAC reaction. - For fixed-cell labeling, consider using a lower concentration of the fluorescent alkyne or azide.[8] |
| Inconsistent Results | Variability in reagent preparation. | - Prepare fresh stock solutions of reagents, especially sodium ascorbate, for each experiment. |
| Differences in cell density or health. | - Standardize cell seeding density and ensure consistent cell culture conditions. |
Quantitative Data Summary
The following tables summarize data on the effect of different copper ligands and concentrations on cell viability.
Table 1: Effect of THPTA Ligand on Cell Viability in the Presence of Copper
| Cell Line | Copper (CuSO₄) Concentration (µM) | Ligand:Copper Ratio | Approximate Cell Viability (%) |
| CHO | 100 | 0:1 | ~20% |
| CHO | 100 | 5:1 | ~100% |
| HeLa | 100 | 0:1 | ~40% |
| HeLa | 100 | 5:1 | ~100% |
| Jurkat | 100 | 0:1 | ~10% |
| Jurkat | 100 | 5:1 | ~100% |
Data adapted from a study demonstrating the protective effect of a 5:1 THPTA to copper ratio.[1]
Table 2: Comparison of Cytotoxicity for Different Copper-Coordinating Ligands
| Ligand | Relative Cytotoxicity | Recommended Application |
| TBTA | High | Not suitable for live-cell applications |
| THPTA | Moderate | In vitro, live-cell surface labeling |
| BTTAA | Very Low | In vivo, in vitro |
| BTTES | Very Low | In vivo, in vitro |
| L-Histidine | Very Low | In vivo, in vitro |
This table provides a qualitative comparison based on multiple sources.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Surface Labeling using CuAAC
This protocol is a starting point and should be optimized for your specific cell type and labeling reagents.
-
Cell Preparation:
-
Seed cells in a suitable culture plate and grow to the desired confluency.
-
Metabolically label cells with an azide- or alkyne-modified precursor if required.
-
Gently wash the cells twice with pre-warmed, serum-free media or DPBS.
-
-
Preparation of the "Click" Reaction Cocktail (prepare fresh):
-
In a microcentrifuge tube, prepare the following mixture in this order:
-
Copper (II) sulfate (B86663) (e.g., to a final concentration of 50 µM).
-
Copper-coordinating ligand (e.g., THPTA to a final concentration of 250 µM for a 5:1 ratio).
-
Alkyne- or azide-bearing detection molecule (e.g., a fluorescent probe).
-
Freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2.5 mM).
-
-
Gently mix the components.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells and add the "click" reaction cocktail.
-
Incubate for a predetermined time (e.g., 5-30 minutes) at room temperature or 37°C. Note: Shorter incubation times are generally better for cell viability.
-
-
Washing and Imaging:
-
Gently remove the reaction cocktail and wash the cells three times with DPBS or cell culture media.
-
Proceed with your downstream application, such as fluorescence microscopy or flow cytometry.
-
Protocol 2: Assessing Cell Viability after CuAAC Reaction
This protocol describes a general method to quantify the cytotoxic effects of your CuAAC conditions.
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to your complete CuAAC reaction cocktail for the desired amount of time. Include control wells with untreated cells and cells treated with individual components of the reaction mixture.
-
-
Post-Treatment Incubation:
-
Remove the treatment solutions and wash the cells gently.
-
Add fresh culture medium and return the plate to the incubator for a period of time (e.g., 24 hours) to allow for the full effects of any toxicity to manifest.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions. Common assays include:
-
-
Data Analysis:
-
Normalize the viability of treated cells to that of the untreated control cells to determine the percentage of viable cells.
-
Visualizations
Caption: Workflow for assessing the effect of CuAAC on cell viability.
Caption: Simplified pathway of copper-induced cytotoxicity in CuAAC reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Conjugation Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for removing unreacted fluorescent dye after protein conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted fluorescent dye after conjugation?
Q2: What are the common methods for removing free dye?
The three most common methods for purifying fluorescently-labeled proteins are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[][5] Larger conjugated proteins pass through the column more quickly, while smaller, unreacted dye molecules are retained, allowing for their separation.[6] This technique can be performed using gravity-based columns, spin columns, or automated liquid chromatography systems.[5]
-
Dialysis: This technique involves the passive diffusion of molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[5][7] The conjugated protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a larger volume of buffer (the dialysate).[5][7]
-
Ultrafiltration / Diafiltration: This method uses centrifugal force to pass the sample through a membrane with a specific MWCO. The larger, conjugated protein is retained on the filter, while the smaller, free dye molecules pass through with the buffer. This process can be repeated with fresh buffer (diafiltration) to further wash the sample and remove the free dye.
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including the size of your protein, the sample volume, the required purity, and the available equipment. The table below provides a general comparison to aid in your decision-making process.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis | Ultrafiltration / Diafiltration |
| Principle | Separation by size | Passive diffusion across a semi-permeable membrane | Centrifugal separation by size |
| Typical Protein Recovery | >90% | >90% | 80-95% (can vary with handling) |
| Dye Removal Efficiency | Good to Excellent (may require a second pass)[8] | Excellent (with sufficient buffer changes) | Excellent (up to 98% with multiple washes) |
| Processing Time | Fast (minutes per sample)[1] | Slow (hours to overnight)[5] | Fast to Moderate (minutes to an hour) |
| Sample Volume | Small (µL to mL) | Wide range (µL to Liters) | Small to Moderate (µL to mL) |
| Protein Concentration | Can cause dilution | Can cause dilution | Can concentrate the sample |
| Ease of Use | Easy | Easy | Moderate |
| Equipment Required | Benchtop centrifuge | Dialysis tubing/cassettes, beaker, stir plate | Centrifuge with appropriate rotors |
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the purification of fluorescently-labeled proteins.
Issue 1: High Background Fluorescence in Final Application
High background fluorescence is often caused by residual-free dye in the purified conjugate.[4][9]
Troubleshooting Steps:
-
Verify Complete Removal of Free Dye:
-
For SEC/Spin Columns: If the dye concentration in the labeling reaction was high, a single pass through the column may not be sufficient to remove all of the unreacted dye.[8] Consider running the collected sample through a second spin column.[8]
-
For Dialysis: Ensure a sufficient volume of dialysis buffer (at least 200-500 times the sample volume) and an adequate number of buffer changes (at least three).[5][7] For complete removal, the final buffer change should be allowed to proceed overnight at 4°C.[5]
-
For Ultrafiltration: Perform additional wash steps (diafiltration) by rediluting the retained sample with fresh buffer and centrifuging again. Repeat this process 2-3 times to ensure thorough removal of the free dye. You can check the flow-through for the presence of color, which indicates that free dye is still being removed.[8]
-
-
Optimize Staining and Washing Procedures in Downstream Applications:
-
Ensure that you are using the optimal concentration of the fluorescently labeled protein. Titrating the antibody concentration can help reduce background signal.[10]
-
Increase the number and duration of wash steps after incubation with the fluorescent conjugate to remove any non-specifically bound protein.[11]
-
Logical Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Low Protein Recovery After Purification
Low recovery of the conjugated protein can be a significant issue.
Troubleshooting Steps:
-
Protein Adsorption to Surfaces:
-
Proteins can adhere to plasticware and membranes, especially at low concentrations.[12] Consider using low-protein-binding tubes and filter devices.
-
If protein loss is still an issue, you can add a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL to the purified conjugate, provided it does not interfere with your downstream application.[1]
-
-
Method-Specific Causes:
-
For SEC/Spin Columns: Ensure you are using the correct resin type for the size of your protein.[6] If the protein is too small for the resin's exclusion limit, it will be retained in the column, leading to low recovery.
-
For Dialysis: Check that the MWCO of the dialysis membrane is appropriate for your protein. The MWCO should be significantly smaller than the molecular weight of your protein to prevent its loss through the membrane pores.
-
For Ultrafiltration: Avoid over-concentrating the sample, as this can lead to protein aggregation and precipitation on the filter membrane. Also, be careful not to aspirate the concentrated protein when removing the filtrate.
-
-
Protein Precipitation:
-
Over-labeling can increase the hydrophobicity of a protein, leading to aggregation and precipitation.[5] If you suspect this, consider reducing the molar excess of the dye in the conjugation reaction.
-
Some fluorescent dyes are dissolved in organic solvents like DMSO or DMF.[5] Ensure that the final concentration of the organic solvent in your sample is low (typically ≤10%) to prevent protein denaturation and precipitation.[1]
-
Logical Workflow for Troubleshooting Low Protein Recovery```dot
graph Troubleshooting_Low_Recovery { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Low Protein Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Method [label="Was the correct purification\nmethod and material used\n(e.g., resin type, MWCO)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Precipitation [label="Is there evidence of\nprotein precipitation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Adsorption [label="Could the protein be\nadsorbing to surfaces?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Select_Correct_Material [label="Select appropriate resin\nor membrane MWCO for\nthe protein size", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Labeling [label="Optimize labeling conditions\n(reduce dye concentration)\nand check solvent levels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Low_Binding_Tubes [label="Use low-protein-binding\ntubes and consider adding\na stabilizing agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Method; Check_Method -> Check_Precipitation [label="Yes"]; Check_Method -> Select_Correct_Material [label="No"]; Select_Correct_Material -> Resolved; Check_Precipitation -> Check_Adsorption [label="No"]; Check_Precipitation -> Optimize_Labeling [label="Yes"]; Optimize_Labeling -> Resolved; Check_Adsorption -> Resolved [label="No"]; Check_Adsorption -> Use_Low_Binding_Tubes [label="Yes"]; Use_Low_Binding_Tubes -> Resolved; }
Caption: Workflow for spin column purification.
Methodology:
-
Column Preparation:
-
Remove the column's bottom closure and place it into a collection tube.
-
Centrifuge for 1-2 minutes at 1,000-1,500 x g to remove the storage buffer. [5]Discard the flow-through.
-
-
Resin Equilibration:
-
Sample Loading:
-
Place the column in a new, clean collection tube for sample collection.
-
Carefully apply your conjugation reaction mixture to the center of the resin bed. [5]
-
-
Purification and Collection:
Protocol 2: Purification using Dialysis
This protocol outlines a typical dialysis procedure.
Experimental Workflow:
Caption: Workflow for purification by dialysis.
Methodology:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer for at least 5 minutes. [13]
-
-
Sample Loading:
-
Secure one end of the tubing with a clip.
-
Load the protein-dye conjugation mixture into the tubing, leaving some space for potential volume changes. [13] * Secure the other end with a second clip.
-
-
Dialysis:
-
Buffer Changes:
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer and recover the purified protein-dye conjugate. [5]
-
Protocol 3: Purification using Ultrafiltration/Diafiltration
This protocol is for centrifugal ultrafiltration devices.
Experimental Workflow:
Caption: Workflow for ultrafiltration/diafiltration.
Methodology:
-
Sample Loading:
-
Place your protein-dye conjugation mixture into the ultrafiltration device. Ensure the membrane's MWCO is suitable for retaining your protein.
-
-
Concentration:
-
Centrifuge the device according to the manufacturer's instructions (e.g., 4,000 x g for 10 minutes) to reduce the sample volume and pass the free dye into the filtrate.
-
-
Diafiltration (Washing):
-
Discard the filtrate.
-
Redilute the retained sample (the retentate) to the original volume with fresh, clean buffer.
-
-
Repeat Centrifugation:
-
Centrifuge the device again under the same conditions.
-
Repeat the washing and centrifugation cycle 2-3 times for efficient dye removal. After the first cycle, free dye can be reduced by ~80%, and subsequent cycles can increase this to over 98%.
-
-
Sample Recovery:
-
After the final spin, carefully collect the concentrated, purified protein-dye conjugate from the top of the membrane.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. chromforum.org [chromforum.org]
- 13. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
Best practices for storing and handling N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective storage and handling of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid.
Storage and Handling Best Practices
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. This molecule possesses three distinct functional groups: an azide (B81097) for click chemistry, a fluorescein (B123965) for fluorescent detection, and a carboxylic acid for amide bond formation. The stability of each of these groups must be considered.
Storage: For optimal stability, this compound should be stored at -20°C , protected from light and moisture.[1] It is recommended to keep the compound in a tightly sealed container with a desiccant. If the compound is in solution, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Handling:
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
The N-hydroxysuccinimide (NHS) ester, if prepared from the carboxylic acid, is highly susceptible to hydrolysis and should be used immediately.
-
Protect solutions containing the fluorescein moiety from prolonged exposure to light to minimize photobleaching.
Quantitative Stability Data
| Functional Group | Condition | Stability Considerations | Recommendation |
| Fluorescein | pH | Fluorescence is highly pH-dependent, with significantly reduced intensity in acidic conditions (pH < 7).[1] The pKa of fluorescein's phenol (B47542) group is approximately 6.4.[1] | Maintain a slightly alkaline pH (7.4-8.0) for optimal fluorescence.[1] |
| Light Exposure | Susceptible to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to excitation light.[1] | Minimize light exposure by using neutral density filters, limiting exposure time, and storing in the dark.[1] | |
| Temperature | Increased temperatures can accelerate degradation.[1] | Store at -20°C for long-term stability and avoid prolonged incubation at elevated temperatures.[1] | |
| Azide | Reducing Agents | Can be reduced to an amine in the presence of reducing agents like dithiothreitol (B142953) (DTT) or phosphines.[2] | Avoid the use of reducing agents unless the conversion to an amine is desired. |
| Acids | Strong acids can react with the azide to form hydrazoic acid, which is volatile and potentially explosive.[3] | Use appropriate buffers and avoid strongly acidic conditions. | |
| Heavy Metals | Can form explosive heavy metal azides with certain metals like copper, silver, lead, and mercury.[4] | Use appropriate copper catalysts for click chemistry and avoid incompatible metal labware.[4] | |
| Carboxylic Acid | Activation | Requires activation (e.g., with EDC/NHS) to react efficiently with primary amines.[5] | Use freshly prepared activating agents for best results. |
| (as NHS ester) | Moisture | The NHS ester is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. | Use anhydrous solvents and handle quickly in a low-humidity environment. |
Experimental Protocols
The trifunctional nature of this linker allows for a variety of experimental designs. Below is a generalized protocol for a sequential conjugation.
Protocol: Sequential Amide Bond Formation and Click Chemistry
This protocol describes the activation of the carboxylic acid for conjugation to a primary amine, followed by a click chemistry reaction with an alkyne-containing molecule.
Part 1: Carboxylic Acid Activation and Amide Coupling
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO.
-
-
Activation:
-
In a reaction vessel protected from light, add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Amine Coupling:
-
Dissolve the amine-containing molecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Add the activated this compound solution to the amine-containing molecule. A 5 to 20-fold molar excess of the linker may be necessary depending on the substrate.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted linker and byproducts.
-
Part 2: Copper-Catalyzed Click Chemistry (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent.
-
Prepare a stock solution of a copper (I) source (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate).
-
-
Click Reaction:
-
To the purified azide-containing conjugate from Part 1, add the alkyne-containing molecule.
-
Add the copper (II) sulfate (B86663) and sodium ascorbate (B8700270) to the reaction mixture. The final concentration of copper is typically in the low millimolar range.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Final Purification:
-
Purify the final fluorescently labeled conjugate using an appropriate method such as HPLC or size-exclusion chromatography.
-
Troubleshooting Guides and FAQs
Fluorescence-Related Issues
-
Q1: Why is my fluorescence signal weak or absent after labeling?
-
A1: There are several potential causes:
-
pH of the buffer: The fluorescence of fluorescein is highly pH-dependent and is significantly quenched in acidic conditions (pH < 7).[1] Ensure your imaging or measurement buffer is at a neutral to slightly alkaline pH (7.4-8.0).
-
Photobleaching: Fluorescein is susceptible to photobleaching.[1] Minimize exposure to excitation light during imaging and analysis.
-
Low labeling efficiency: The conjugation reaction may not have been successful. Verify the conjugation using a different method, such as mass spectrometry.
-
Precipitation: The labeled molecule may have precipitated out of solution. Try adjusting the buffer conditions or using a different solvent.
-
-
-
Q2: How can I reduce photobleaching of the fluorescein dye?
-
A2: To minimize photobleaching:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Limit the duration of exposure to the excitation source.
-
Use an anti-fade mounting medium if you are imaging fixed samples.
-
Ensure the imaging buffer is deoxygenated, as reactive oxygen species can contribute to photobleaching.
-
-
Conjugation and Reactivity Issues
-
Q3: My click chemistry reaction is not working. What could be the problem?
-
A3: Common issues with click chemistry include:
-
Catalyst problems: The copper (I) catalyst is essential for the reaction. Ensure that your reducing agent (e.g., sodium ascorbate) is fresh and that the copper source is not contaminated.
-
Reagent degradation: The azide or alkyne starting materials may have degraded. Use fresh reagents for the best results.
-
Inhibitors: Components in your reaction buffer may be inhibiting the catalyst. Purify your starting materials to remove any potential inhibitors.
-
-
-
Q4: The amide coupling reaction with the carboxylic acid has a low yield. How can I improve it?
-
A4: To improve the efficiency of the amide coupling:
-
Activation: Ensure that the carboxylic acid is properly activated. Use fresh EDC and NHS solutions, as they are moisture-sensitive. The activation is most efficient at a slightly acidic pH (around 6.0), while the coupling to the amine is more efficient at a slightly alkaline pH (7.2-8.0).
-
Hydrolysis of NHS ester: The activated NHS ester is prone to hydrolysis. Perform the coupling reaction as soon as possible after activation.
-
Buffer choice: Do not use buffers containing primary amines (e.g., Tris or glycine) as they will compete with your target molecule for reaction with the activated linker.
-
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: N-(Azido-PEG2)-N-Fluorescein-PEG3-acid vs. Alexa Fluor 488 Azide
For researchers engaged in molecular biology, drug development, and bio-conjugation, the choice of a fluorescent probe for labeling is a critical decision that directly influences experimental outcomes. This guide provides an objective comparison between two green-fluorescent, azide-functionalized dyes used in click chemistry: the multifunctional N-(Azido-PEG2)-N-Fluorescein-PEG3-acid and the high-performance Alexa Fluor 488 azide (B81097). The comparison focuses on key photophysical properties, operational stability, and structural advantages to guide selection for specific research applications.
The fundamental difference between these two reagents lies in their core fluorophore. This compound is built upon fluorescein (B123965), a traditional and widely used fluorophore. In contrast, Alexa Fluor 488 is a sulfonated rhodamine derivative engineered for superior performance. While both molecules feature an azide group for covalent attachment to alkyne-modified targets via click chemistry, their performance characteristics are markedly different.[1][2][3][4]
Quantitative Performance Comparison
The performance of a fluorophore is defined by its spectral properties, brightness, and stability. Brightness is a product of the molar extinction coefficient (ε), which measures the efficiency of light absorption, and the quantum yield (Φ), which is the efficiency of converting absorbed photons into emitted light.
| Property | This compound (Fluorescein Core) | Alexa Fluor 488 Azide | Advantage |
| Excitation Max (Ex) | ~494 nm | ~495 nm | Comparable |
| Emission Max (Em) | ~518 nm | ~519 nm | Comparable |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹[5][6] | Comparable |
| Quantum Yield (Φ) | ~0.92[6][7] | ~0.92[6][7][8] | Comparable |
| Relative Brightness (ε x Φ) | ~69,000 | ~65,320 | Comparable |
| Photostability | Low[7] | High[1][5][7] | Alexa Fluor 488 |
| pH Sensitivity | High (Fluorescence is pH-dependent)[5] | Low (Stable over pH 4-10)[1][2][5] | Alexa Fluor 488 |
| Additional Functionality | Terminal Carboxylic Acid for amide coupling[4][9] | None (Single azide functionality) | This compound |
Note: Properties for this compound are based on the core fluorescein (FITC) fluorophore, as specific data for the complete molecule is not published. The PEG linkers primarily enhance solubility and provide spacing, with minimal impact on core photophysical properties.[4]
Key Performance Differences
Photostability: The most significant performance difference is photostability. Alexa Fluor 488 is substantially more resistant to photobleaching than fluorescein.[5][7] In experiments involving continuous illumination, fluorescein-labeled samples can lose over 80% of their signal in as little as 30 seconds, whereas the fluorescence of Alexa Fluor 488 remains largely unchanged under the same conditions.[10] This makes Alexa Fluor 488 the superior choice for applications requiring long exposure times, such as confocal microscopy, time-lapse imaging, and high-content screening.
pH Sensitivity: The fluorescence intensity of Alexa Fluor 488 is stable across a broad pH range of 4 to 10.[1][2][5] In contrast, the fluorescence of fluorescein is significantly quenched in acidic environments and is highly dependent on the local pH.[5] This makes Alexa Fluor 488 a more reliable probe for quantitative studies and for experiments involving acidic organelles or variable buffer conditions.
Structural Versatility: The primary advantage of this compound lies in its unique structure. It is a hetero-bifunctional molecule containing both an azide for click chemistry and a terminal carboxylic acid.[4][9] This allows for versatile, multi-step conjugation strategies. For instance, the carboxylic acid can be activated to form an NHS ester for coupling to primary amines on one molecule, while the azide remains available for a subsequent click reaction with an alkyne-modified target. The integrated PEG spacers also improve aqueous solubility and reduce potential steric hindrance between the dye and the target biomolecule.[4]
Logical and Experimental Workflows
The choice between these dyes depends on the experimental priorities. The following diagram illustrates a decision-making process for selecting the appropriate fluorophore.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Molecular Probes™ Alexa Fluor™ 488 Azide (Alexa Fluor™ 488 5-Carboxamido-(6-Azidohexanyl), Bis(Triethylammonium Salt)), 5-isomer | Fisher Scientific [fishersci.ca]
- 4. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound, 2086689-04-3 | BroadPharm [broadpharm.com]
- 10. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
Beyond Fluorescein-PEG: A Guide to Advanced Bioconjugation Strategies
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research. For decades, the fluorescein-polyethylene glycol (PEG) linker combination has been a workhorse for this purpose. However, the limitations of this traditional approach, including photobleaching of fluorescein (B123965) and potential immunogenicity of PEG, have spurred the development of a new generation of fluorophores, linkers, and conjugation methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of optimal bioconjugation strategies.
The Fluorophore: Moving Beyond the Limitations of Fluorescein
Fluorescein, while historically significant, suffers from rapid photobleaching and pH-sensitive fluorescence, limiting its utility in long-term imaging experiments and quantitative assays. Next-generation fluorescent dyes offer significant improvements in brightness, photostability, and spectral variety.
Table 1: Comparison of Fluorescent Dyes
| Feature | Fluorescein (FITC) | Alexa Fluor Dyes (e.g., Alexa Fluor 488) | CF™ Dyes (e.g., CF®488A) | Cyanine Dyes (e.g., Cy3, Cy5) |
| Relative Brightness | Moderate | High to Very High | High to Very High | High to Very High |
| Photostability | Low | High | High | Moderate to High |
| pH Sensitivity | High (fluorescence decreases at acidic pH) | Low | Low | Low to Moderate |
| Quantum Yield | ~0.92 (at optimal pH) | ~0.92 | ~0.92 | Variable (0.1-0.4) |
| Spectral Range | Primarily Green | UV to Near-IR | UV to Near-IR | Visible to Near-IR |
| Water Solubility | Moderate | High | High | Moderate to High |
Data compiled from various sources and represent general trends. Specific properties can vary between individual dyes within a family.
A study directly comparing Alexa Fluor 568 to fluorescein isothiocyanate (FITC) conjugated to an anti-nestin monoclonal antibody demonstrated that Alexa Fluor 568 exhibits brighter fluorescence and significantly higher photostability under continuous illumination[1][2]. This allows for longer exposure times and the acquisition of higher quality images in fluorescence microscopy. Similarly, Alexa Fluor 488 conjugates are not only significantly brighter than their fluorescein counterparts but are also much more photostable, with fluorescence that is independent of pH from 4 to 10[3].
The Linker: Alternatives to PEG for Enhanced Performance
Poly(ethylene glycol) (PEG) has been widely used to improve the solubility and reduce the immunogenicity of bioconjugates.[1] However, concerns about the potential for PEG to elicit an immune response (anti-PEG antibodies) and its non-biodegradability have driven the exploration of alternative linker technologies.[4]
Table 2: Comparison of Linker Technologies
| Linker Type | Key Advantages | Key Disadvantages | Common Applications |
| Poly(ethylene glycol) (PEG) | High water solubility, reduces immunogenicity, well-established chemistry. | Potential for immunogenicity, non-biodegradable, can have heterogeneous chain lengths. | Drug delivery, protein modification, surface coating. |
| Polysarcosine (PSar) | Biodegradable, non-immunogenic, high water solubility, defined molecular weight.[4][5] | Less established than PEG, synthesis can be more complex. | Antibody-drug conjugates (ADCs), therapeutic protein modification. |
| Polypeptides (e.g., (Gly-Ser)n) | Biodegradable, biocompatible, can be genetically encoded. | Potential for immunogenicity depending on the sequence, may be susceptible to proteolysis. | FRET biosensors, flexible linkers in fusion proteins. |
| Polysaccharides (e.g., Dextran) | Biocompatible, biodegradable, high water solubility. | Can be heterogeneous, potential for batch-to-batch variability. | Drug delivery, hydrogels. |
| Cleavable Linkers (e.g., Disulfide, Hydrazone) | Allow for controlled release of cargo in specific environments (e.g., reducing environment of the cell). | Can have stability issues in circulation. | Antibody-drug conjugates, prodrugs. |
Experimental data from studies on antibody-drug conjugates (ADCs) have shown that polysarcosine can be a superior alternative to PEG. In a head-to-head comparison, ADCs conjugated with a polysarcosine linker showed improved pharmacokinetic properties and greater antitumor activity in a breast cancer model compared to the equivalent PEG-linked ADC.[6][7][8]
Bioconjugation Strategies: Expanding the Chemist's Toolbox
Beyond the traditional amine-reactive chemistries used for fluorescein-PEG conjugation, a variety of powerful and site-specific ligation techniques have emerged.
Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[9] This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups.
Workflow for Click Chemistry-Mediated Protein Labeling:
Caption: General workflow for protein labeling using click chemistry.
Enzyme-Mediated Ligation
Enzymatic methods provide exquisite specificity for protein modification. Enzymes like sortase A and lipoic acid ligase can be used to attach probes to proteins containing a specific recognition sequence.
Sortase-Mediated Ligation Pathway:
Caption: Simplified mechanism of sortase A-mediated protein ligation.
Self-Labeling Protein Tags
Self-labeling tags such as SNAP-tag, CLIP-tag, and HaloTag are fusion proteins that covalently react with specific, cell-permeable fluorescent ligands.[10][11][12][13] This allows for precise labeling of proteins of interest in living cells.
Experimental Workflow for SNAP-tag Labeling:
Caption: Workflow for labeling and imaging proteins using SNAP-tag technology.
Case Study: Visualizing EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Fluorescent labeling is a key tool for studying EGFR trafficking and downstream signaling events.
Simplified EGFR Signaling Pathway:
Caption: A simplified representation of the EGFR/MAPK signaling cascade.
Researchers can fluorescently label EGFR using methods like SNAP-tag to track its internalization and trafficking upon EGF stimulation.[14] Alternatively, antibodies against EGFR can be conjugated with bright and photostable dyes like Alexa Fluor to visualize the receptor on the cell surface.[15]
Experimental Protocols
General Protocol for Antibody Labeling with an NHS-Ester Fluorophore
-
Antibody Preparation: Dissolve the antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive dye (e.g., Alexa Fluor™ NHS Ester) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add a calculated amount of the dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's and the protein's maximum absorption wavelengths.
Sortase-Mediated Labeling of a Protein of Interest (POI)
-
Reagent Preparation:
-
Express and purify the POI with a C-terminal LPETG recognition sequence.
-
Express and purify a highly active variant of Sortase A.
-
Synthesize or purchase a peptide with an N-terminal oligo-glycine sequence (e.g., GGG) conjugated to the desired fluorophore.
-
-
Ligation Reaction:
-
Combine the POI-LPETG, the GGG-fluorophore peptide (in slight molar excess), and Sortase A in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
-
Purification: Purify the labeled protein from the reaction mixture using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove the sortase enzyme and unreacted peptide.
-
Verification: Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight) and fluorescence imaging of the gel, or by mass spectrometry.[16][17][18][19]
SNAP-Tag Labeling in Live Cells
-
Cell Culture and Transfection: Culture cells to an appropriate confluency and transfect them with a plasmid encoding the POI fused to a SNAP-tag. Allow 24-48 hours for protein expression.
-
Labeling:
-
Prepare a staining solution of the cell-permeable SNAP-tag substrate (e.g., SNAP-Cell® TMR-Star) in complete cell culture medium at a final concentration of 1-5 µM.
-
Replace the medium on the cells with the staining solution.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed complete medium to remove unbound substrate.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.[13]
Conclusion
The field of bioconjugation has moved far beyond the capabilities of fluorescein-PEG linkers. By leveraging next-generation fluorophores, innovative linkers, and advanced, site-specific conjugation strategies, researchers can achieve brighter, more stable, and more precise labeling of biomolecules. This enables more sophisticated experiments, from long-term live-cell imaging to the development of highly effective targeted therapeutics. The careful selection of the appropriate combination of fluorophore, linker, and conjugation method is critical for obtaining high-quality, reproducible data and advancing our understanding of complex biological systems.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. SNAP labeling protocol [abberior.rocks]
- 12. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-molecule fluorescence detection of the epidermal growth factor receptor (EGFR) in membrane discs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variable radius photoproximity labeling of the EGFR interactome in glioblastoma using red-light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Labeling Efficiency with Fluorescent Probes
This guide provides an objective comparison of common methods used to validate protein labeling efficiency. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.
Comparison of Protein Labeling Validation Methods
Choosing the right validation method depends on factors such as the required accuracy, available equipment, sample purity, and throughput. The following table summarizes the key characteristics of four widely used techniques.
| Method | Principle | Quantitative Output | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein (at 280 nm) and the fluorescent dye (at its maximum absorbance wavelength, λmax) to calculate the ratio of dye molecules to protein molecules.[1][2] | Degree of Labeling (DOL) or Fluorophore/Protein (F/P) ratio.[3][4] | - Simple, rapid, and cost-effective.- Requires standard laboratory equipment (spectrophotometer).[5] - Non-destructive to the sample.[6][7] | - Requires highly purified protein conjugate, free of unbound dye.[4][8]- Accuracy depends on accurate protein extinction coefficients.[8]- Potential interference from compounds that absorb at 280 nm or λmax.- High labeling can cause self-quenching, affecting fluorescence but not the DOL value.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the labeled protein or its digested peptides. Covalent attachment of a fluorescent probe results in a predictable mass shift.[10] | Mass shift confirmation, identification of labeled sites, and relative quantification of labeled vs. unlabeled peptides.[11][12] | - Highly accurate and sensitive.- Provides precise confirmation of covalent labeling.- Can identify specific amino acid residues that have been labeled.- Can distinguish between labeled and unlabeled populations.[10] | - Requires expensive, specialized equipment and expertise.- Can be lower throughput compared to spectrophotometry.- Sample preparation (e.g., digestion) can be complex.[13] |
| In-Gel Fluorescence | Labeled proteins are separated by size using SDS-PAGE. The gel is then imaged on a fluorescence scanner to visualize and quantify the fluorescent signal directly.[14][15] | Relative quantification of labeled protein, confirmation of labeling on the correct protein (based on size), and assessment of labeling specificity.[14][16] | - Direct visualization of the labeled product.- Can assess the purity of the labeled protein.- Faster and often provides a better signal-to-noise ratio than traditional Western blotting.[15][17]- Compatible with downstream applications like total protein staining or immunoblotting.[16] | - Provides relative, not absolute, quantification.- Signal can be affected by quenching.- Requires a fluorescence imaging system.[14] |
| Capillary Electrophoresis (CE) | Separates molecules based on their size and charge in a capillary. When coupled with Laser-Induced Fluorescence (LIF) detection, it can separate labeled proteins from free dye and other impurities with high resolution.[18] | Purity of the conjugate, separation of differently labeled species, and relative quantification.[19] | - High separation efficiency and resolution.- Automated and often rapid.- Requires minimal sample volume.- Can quantify charge heterogeneity resulting from labeling.[19] | - Requires specialized CE equipment.- Primarily provides purity and heterogeneity data, not a direct DOL.- Method development can be complex.[19] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible validation of protein labeling. Below are methodologies for the key experiments discussed.
UV-Vis Spectrophotometry: Determining the Degree of Labeling (DOL)
This is the most common method for quantifying the average number of dye molecules conjugated to each protein molecule.[3]
Methodology:
-
Purification of the Conjugate: It is critical to remove all non-conjugated (free) fluorescent dye from the labeled protein. This is typically achieved by dialysis or gel filtration (e.g., spin columns).[4][8]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and quartz cuvettes. Blank the instrument with the same buffer used to dissolve the protein conjugate.
-
Absorbance Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀).[5]
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the specific fluorescent dye (Aₘₐₓ).[5]
-
Note: If the absorbance reading is above 2.0, dilute the sample with buffer, re-measure, and record the dilution factor.[8][9]
-
-
Calculations:
-
Corrected Protein Absorbance: The fluorescent dye also absorbs light at 280 nm, which must be corrected for. A dye-specific Correction Factor (CF) is used, where CF = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at its λmax).[2][8]
-
Corrected A₂₈₀ = A₂₈₀_measured - (Aₘₐₓ * CF)
-
-
Protein Concentration: Calculate the molar concentration of the protein using the Beer-Lambert law.
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein * path length in cm)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Dye Concentration: Calculate the molar concentration of the dye.
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye * path length in cm)
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)[2]
-
-
An ideal DOL is crucial for optimal performance, as over-labeling can lead to signal quenching and loss of protein function, while under-labeling results in a weak signal.[5][9] For antibodies, a DOL between 2 and 10 is often considered optimal.[1][9]
Mass Spectrometry: High-Accuracy Labeling Confirmation
MS offers unambiguous confirmation of covalent labeling by detecting the mass increase of the protein or its peptides.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer.[10]
-
Data Analysis:
-
Specialized software is used to search the acquired MS/MS spectra against a protein database.
-
The search parameters are modified to include the mass of the fluorescent probe as a potential modification on reactive amino acid residues (e.g., lysine, cysteine).
-
The software identifies both unlabeled peptides and labeled peptides (with the corresponding mass shift), confirming the labeling and often identifying the specific site of modification.
-
In-Gel Fluorescence: Visual Validation
This method provides a straightforward visual confirmation of labeling.
Methodology:
-
Sample Preparation: Mix the labeled protein sample with SDS-PAGE loading buffer. Crucially, do not boil the sample, as this can denature some fluorescent proteins and quench certain dyes. Incubate at a lower temperature (e.g., 37-50°C) if needed.[16][17]
-
SDS-PAGE: Load the labeled protein, an unlabeled protein control, and a molecular weight marker onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Fluorescence Imaging: After electrophoresis, place the gel directly into a fluorescence imager equipped with the appropriate excitation and emission filters for the specific fluorescent probe.[14]
-
Analysis: The fluorescent band should correspond to the molecular weight of the target protein. The absence of fluorescence in the unlabeled control lane confirms the signal is from the labeled probe. The intensity of the band provides a relative measure of labeling efficiency.[15] The gel can subsequently be stained with a total protein stain (e.g., Coomassie) to compare the fluorescent signal to the total amount of protein present.
Visualizing the Workflow
Diagrams are provided to illustrate the logical flow of the protein labeling and validation process.
Caption: General workflow for fluorescent labeling and validation of proteins.
Caption: Workflow for determining the Degree of Labeling (DOL) via UV-Vis Spectrophotometry.
Caption: Workflow for validating protein labeling using mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Protein Measurement: Calculating Absorbance Values with Spectrophotometers | HunterLab [hunterlab.com]
- 7. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of PEGylated Fluorescent Dyes
For researchers, scientists, and drug development professionals utilizing fluorescent dyes for imaging, sensing, and quantification, the quantum yield (Φ) is a critical performance metric. It quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter signal, enabling greater sensitivity and clarity in experimental results. This guide provides an objective comparison of the quantum yields of various commercially available PEGylated fluorescent dyes, supported by experimental data and protocols.
Quantum Yield Comparison of PEGylated Fluorescent Dyes
Polyethylene glycol (PEG) modification, or PEGylation, is a common strategy to enhance the properties of fluorescent dyes for biological applications. PEGylation improves water solubility, reduces non-specific binding to surfaces and biomolecules, and can influence the photophysical properties of the dye, including its quantum yield. Below is a summary of the quantum yields for several families of commercially available fluorescent dyes that are often supplied in PEGylated forms for bioconjugation.
| Dye Family | Specific Dye | Quantum Yield (Φ) | Solvent/Conditions |
| Cyanine Dyes | PEGylated Cy3 | ~0.10 | Aqueous Buffer |
| PEGylated Cy5 | ~0.54 | Aqueous Buffer | |
| Alexa Fluor Dyes | Alexa Fluor 488 | 0.92 | PBS, pH 7.2 |
| Alexa Fluor 532 | 0.61 | PBS, pH 7.2 | |
| Alexa Fluor 546 | 0.79 | PBS, pH 7.2 | |
| Alexa Fluor 555 | 0.10 | PBS, pH 7.2 | |
| Alexa Fluor 568 | 0.69 | PBS, pH 7.2 | |
| Alexa Fluor 594 | 0.66 | PBS, pH 7.2 | |
| Alexa Fluor 647 | 0.33 | PBS, pH 7.2 | |
| ATTO Dyes | ATTO 390 | 0.90 | Water |
| ATTO 488 | 0.80 | Water | |
| ATTO 532 | 0.90 | Water | |
| ATTO 550 | 0.60 | Water | |
| ATTO 594 | 0.70 | Water | |
| ATTO 633 | 0.65 | Water | |
| ATTO 647N | 0.65 | Water | |
| DyLight Dyes | DyLight Dyes (General) | High | Aqueous Buffer (pH 4-9) |
| Custom Dyes | FEB-2000 | 0.35 | Water |
Note: The quantum yields of Alexa Fluor and ATTO dyes are for the unconjugated dyes in the specified solvent. While these dyes are commonly sold as PEGylated derivatives for bioconjugation, the exact quantum yield of the final conjugate can be influenced by the conjugation process and the local environment. The values for PEGylated Cy3 and Cy5 are estimated based on the reported fold-increase in quantum yield upon PEGylation from their respective base quantum yields of 0.04 and 0.3. DyLight dyes are reported to have high quantum yields, though specific values for their PEGylated versions are not consistently provided in a comparative context.
Experimental Protocols: Relative Quantum Yield Measurement
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
Standard fluorescent dye with a known quantum yield (e.g., Quinine Sulfate, Fluorescein, Rhodamine 6G)
-
Appropriate solvent (the same solvent should be used for both the sample and the standard if possible)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the entire emission spectrum is captured.
-
The integrated fluorescence intensity (the area under the emission curve) is then determined for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot.
-
The quantum yield of the sample (ΦS) can then be calculated using the following equation:
ΦS = ΦR * (SlopeS / SlopeR) * (nS2 / nR2)
Where:
-
ΦR is the quantum yield of the reference standard.
-
SlopeS and SlopeR are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the relative quantum yield of a PEGylated fluorescent dye.
Caption: Workflow for Relative Quantum Yield Measurement.
A Comparative Guide to the Photostability of Green Fluorescent Dyes for Research Applications
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid against other commonly used green fluorescent dyes. The information presented herein is supported by a summary of experimental data and detailed methodologies to assist in making informed decisions for your specific research needs.
The photostability of a fluorophore, its intrinsic ability to resist photochemical degradation upon exposure to excitation light, is a critical factor in fluorescence microscopy and other fluorescence-based assays.[1] High photostability allows for longer imaging times and the use of higher intensity illumination without significant signal loss, which is crucial for demanding applications such as live-cell imaging, single-molecule tracking, and high-content screening.
Fluorescein (B123965) and its derivatives are known to have several drawbacks, including a relatively high rate of photobleaching and pH-sensitive fluorescence.[4] The photobleaching of fluorescein is a complex process involving the transition from an excited singlet state to a longer-lived triplet state.[5] In this triplet state, the fluorophore is more susceptible to irreversible chemical reactions, often involving molecular oxygen, that render it non-fluorescent.[1][6]
Quantitative Comparison of Green Dye Photostability
To provide a clear comparison, the following table summarizes the photostability and key spectral properties of fluorescein (the core of this compound) and several popular alternative green fluorescent dyes. The data indicates that modern alternatives generally offer significantly improved resistance to photobleaching.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Fluorescein (FITC) | 494 | 518 | 0.92 | Low[7] |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High[7][8] |
| DyLight 488 | 493 | 518 | Not Specified | High[7] |
| CF®488A | 490 | 515 | Not Specified | Very High[7] |
| iFluor® 488 | 491 | 516 | 0.9 | High[7] |
| Oregon Green 488 | 496 | 524 | 0.8 | More photostable than fluorescein[4] |
| Rhodamine Green | 502 | 527 | 0.9 | More photostable than Oregon Green 488[4] |
Key Findings:
-
Fluorescein (and by extension, this compound) exhibits the lowest photostability among the compared dyes, making it less suitable for experiments requiring prolonged or intense light exposure.[4][7]
-
Alexa Fluor 488 is consistently reported as being significantly more photostable than fluorescein.[7][8]
-
DyLight 488 and iFluor® 488 are also presented as highly photostable alternatives to fluorescein.[7]
-
CF®488A is noted for its very high photostability, potentially outperforming other alternatives in demanding applications.[7]
-
Oregon Green and Rhodamine Green dyes are also more photostable than fluorescein.[4]
Experimental Protocol for Photostability Measurement
The following is a generalized, yet detailed, protocol for comparing the photostability of fluorescent dyes, which can be adapted for specific applications.
Objective: To quantify and compare the rate of photobleaching of different fluorescent dyes under controlled illumination conditions.
Materials:
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium (optional, for fixed samples)
-
Fluorescently labeled samples (e.g., antibodies conjugated with the dyes of interest, or cells expressing fluorescent proteins)
-
Fluorescence microscope equipped with a suitable laser line (e.g., 488 nm), a sensitive camera, and time-lapse imaging software.
Methodology:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. For a direct comparison, ensure that the initial fluorescence intensity of the different dye samples is comparable. This may require adjusting the concentration of the labeling reagent.
-
For antibody conjugates, cells can be fixed, permeabilized, and stained according to standard immunofluorescence protocols.[7]
-
Mount the samples in PBS or an antifade mounting medium.
-
-
Microscope Setup and Imaging:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the green fluorescent dyes (e.g., excitation around 488 nm and emission around 520 nm).
-
Set the laser power to a consistent and appropriate level for imaging. It is advisable to use a low excitation power to simulate realistic experimental conditions.[9]
-
Focus on a representative area of the sample for each dye.
-
-
Photobleaching Experiment:
-
Acquire an initial image (time t=0) of the selected field of view.
-
Continuously illuminate the sample with the excitation light.
-
Capture images at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes) or until the fluorescence signal has significantly decayed.[7]
-
It is crucial to use the same imaging parameters (laser power, exposure time, camera gain) for all dyes being compared.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.[7]
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay provides a quantitative measure of photostability; a slower decay rate indicates higher photostability.[7]
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in this comparative analysis, the following diagrams have been generated.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. blog.addgene.org [blog.addgene.org]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Biomolecule Labeling with N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for researchers, scientists, and drug development professionals. Among the most powerful tools for this purpose are the "click chemistry" reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comprehensive comparison of these two methodologies for labeling with N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a versatile fluorescent probe.
Introduction to Azide-Alkyne Cycloaddition
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage. The choice between the two methods hinges on the specific experimental context, particularly the tolerance of the biological system to a copper catalyst. This compound is a trifunctional molecule featuring an azide for click chemistry, a fluorescein (B123965) moiety for fluorescent detection, and a carboxylic acid for further conjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][2] This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] The reaction is typically carried out in aqueous buffers and is compatible with a wide range of biomolecules.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed to circumvent the potential cytotoxicity of the copper catalyst, SPAAC is a copper-free click chemistry reaction.[4] It employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the high ring strain.[5] This makes SPAAC ideal for labeling in living cells and whole organisms where the presence of copper is a concern.[5]
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Catalyst Requirement | Copper(I) | None | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst.[4] |
| Second-Order Rate Constant (k₂) | 10 to 100 M⁻¹s⁻¹ | 0.1 to 1.0 M⁻¹s⁻¹ (with DBCO) | CuAAC is typically 10 to 100 times faster than SPAAC.[6] |
| Biocompatibility | Limited due to copper cytotoxicity | High | SPAAC is the preferred method for live-cell imaging and in vivo applications.[5] |
| Alkyne Reagent | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO, BCN) | SPAAC reagents are larger, which can sometimes introduce steric hindrance.[7] |
| Regioselectivity | High (yields 1,4-isomer) | Low (can yield a mixture of regioisomers) | CuAAC provides a single, well-defined product isomer. |
| Potential Side Reactions | Reactive oxygen species (ROS) formation, potential protein degradation.[4] | Can react with thiols (e.g., in cysteine residues), leading to off-target labeling.[8][9] | Both methods have potential for non-specific labeling that needs to be controlled. |
Experimental Protocols
Detailed methodologies are crucial for reproducible labeling experiments. Below are representative protocols for labeling a protein with this compound using both CuAAC and SPAAC.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., PBS containing 150 mM NaCl, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in protein labeling buffer.
-
Add the azide probe: Add this compound to the protein solution to a final concentration of 10-20 molar excess over the protein. Mix gently.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a final concentration of 0.1-0.5 mM CuSO₄ and 0.5-2.5 mM THPTA (a 5:1 ligand to copper ratio is common).
-
Initiate the reaction: Add the catalyst premix to the protein-azide mixture. Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess reagents and purify the labeled protein using a suitable method such as size-exclusion chromatography.
-
Characterization: Confirm labeling and determine the degree of labeling using methods such as SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy.
Protocol 2: SPAAC Labeling of a DBCO-Modified Protein in Live Cells
This protocol outlines the labeling of live cells expressing a protein modified with a DBCO (dibenzocyclooctyne) group using this compound.
Materials:
-
Live cells expressing the DBCO-modified protein of interest
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells expressing the DBCO-modified protein under standard conditions.
-
Prepare the labeling solution: Dissolve this compound in cell culture medium to a final concentration of 5-50 µM.
-
Labeling: Remove the existing culture medium from the cells and add the labeling solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and proceed with live-cell imaging using a fluorescence microscope with appropriate filters for fluorescein.
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To better understand the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.
Caption: A generalized experimental workflow for biomolecule labeling via click chemistry.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for labeling with this compound is contingent on the experimental system. For in vitro applications where high reaction speed is desirable and the potential for copper-induced perturbations can be managed, CuAAC is a robust and efficient choice. For live-cell imaging and in vivo studies, the superior biocompatibility of SPAAC makes it the indispensable method, despite its slower kinetics. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their biomolecule labeling studies with confidence.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in Fixed vs. Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a versatile tool for bioorthogonal labeling, in both fixed and live cell imaging applications. Understanding the nuances of its application in these distinct cellular states is crucial for designing robust experiments and generating reliable data. This document outlines the key performance differences, provides detailed experimental protocols, and presents alternative probes for consideration.
Introduction to this compound
This compound is a trifunctional molecule that integrates three key functionalities into a single reagent:
-
An azide (B81097) group for bioorthogonal "click" chemistry reactions.
-
A fluorescein (B123965) moiety for fluorescent detection.
-
A carboxylic acid group for conjugation to amine-containing molecules.
The polyethylene (B3416737) glycol (PEG) linkers enhance the molecule's solubility and flexibility, making it a valuable reagent for labeling and imaging biomolecules in complex biological systems. Its primary application involves the use of click chemistry, a set of highly efficient and specific reactions, to attach the fluorescein dye to a target molecule bearing a compatible functional group, typically an alkyne.
Performance in Fixed vs. Live Cells: A Head-to-Head Comparison
The choice between live-cell and fixed-cell imaging is fundamental to experimental design, each offering distinct advantages and disadvantages. The performance of this compound is significantly influenced by the chosen cellular context.
| Feature | Live Cell Imaging | Fixed Cell Imaging | Rationale & Key Considerations |
| Click Chemistry Method | Primarily Copper-free (e.g., SPAAC) | Copper-catalyzed (CuAAC) is common | Copper is cytotoxic, making copper-free methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) the preferred choice for living systems to maintain cellular integrity and function.[1][2] In fixed cells, copper toxicity is not a concern, allowing for the use of the often faster and more efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Signal Intensity | Generally Lower | Generally Higher | Fixed-cell protocols often lead to higher labeling signals.[3] This can be attributed to the permeabilization step, which allows for more efficient access of the probe to intracellular targets, and the use of more robust copper-catalyzed reactions. |
| Signal-to-Noise Ratio | Potentially Higher | Potentially Lower | While fixed-cell labeling can produce a stronger signal, it is also more prone to higher background due to non-specific binding of the fluorescent probe.[3] Live-cell labeling, particularly when targeting cell-surface molecules, can sometimes yield a cleaner signal with lower background. |
| Photostability | Lower | Higher | Fluorescein is known to be susceptible to photobleaching, a process that is often exacerbated in the dynamic and oxygen-rich environment of live cells.[4][5] Fixation can create a more stable chemical environment, and the use of antifade mounting media can further enhance photostability. |
| Cellular Health | A primary concern | Not applicable | The viability of the cells is paramount in live-cell imaging. The introduction of the probe and the labeling reaction itself should not induce significant stress or alter the biological processes under investigation. |
| Temporal Dynamics | Enabled | Snapshot in time | Live-cell imaging allows for the real-time tracking of dynamic cellular processes. Fixed-cell imaging provides a high-resolution snapshot of a specific moment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for using an azide-fluorescein probe in both live and fixed cells.
Live-Cell Imaging Protocol (Copper-Free Click Chemistry)
This protocol is designed for labeling alkyne-modified biomolecules on the surface of living cells using a copper-free click reaction.
dot
Caption: Workflow for live-cell copper-free click chemistry.
Materials:
-
Cells cultured with an alkyne-modified metabolic precursor.
-
This compound (or a DBCO-alkyne if the target is azido-modified). For this example, we assume the target is alkyne-modified and we are using the named azide probe with a copper-free method, which would require a strain-promoted alkyne on the target. A more common approach for copper-free live cell imaging is to use a DBCO-functionalized dye with an azide-modified target.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Growth medium.
Procedure:
-
Wash the azide-metabolically labeled cells twice with PBS.
-
Incubate the cells with 15 µM of a DBCO-fluorescein detection reagent in growth media for 1 hour at 37°C.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis under a fluorescence microscope.
-
If a high background is observed, incubate the cells in a detection reagent-free culture medium for 1-2 hours before imaging.
Fixed-Cell Imaging Protocol (Copper-Catalyzed Click Chemistry - CuAAC)
This protocol is suitable for intracellular labeling in fixed and permeabilized cells.
dot
Caption: Workflow for fixed-cell copper-catalyzed click chemistry.
Materials:
-
Cells cultured with an alkyne-modified metabolic precursor on coverslips.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Click Reaction Cocktail:
-
2 mM CuSO₄
-
20 mg/mL Ascorbic acid (freshly prepared)
-
3 µM this compound
-
0.1 M Phosphate buffer, pH 7.4
-
-
DAPI or Hoechst for nuclear counterstaining (optional).
-
Antifade mounting medium.
Procedure:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells twice with PBS.
-
Prepare the click reaction cocktail immediately before use.
-
Incubate the cells with 100 µL of the click reaction cocktail for 10 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
(Optional) Stain nuclei with DAPI for 10 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Alternative Fluorescent Probes
While fluorescein is a widely used fluorophore, it has limitations, particularly in terms of photostability.[4][5] For demanding imaging applications, alternative dyes may offer superior performance.
| Probe Family | Key Advantages | Recommended for |
| Alexa Fluor Dyes | High brightness, excellent photostability, and pH insensitivity.[6][7][8] | Both live and fixed-cell imaging, especially for long-term time-lapse experiments or when high signal stability is required. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Bright, with emission spectra in the red and far-red regions, which can reduce autofluorescence. | Multi-color imaging in both live and fixed cells. |
| Rhodamine Dyes (e.g., TAMRA) | Good photostability and brightness. | General fluorescence microscopy applications. |
| Silicon-rhodamine (SiR) Probes | Cell-permeable, fluorogenic (fluoresce upon binding), and suitable for super-resolution microscopy. | Advanced live-cell imaging techniques. |
Conclusion
This compound is a versatile reagent for fluorescently labeling biomolecules via click chemistry. Its performance is highly dependent on the experimental context. For live-cell imaging, copper-free click chemistry is strongly recommended to avoid cytotoxicity, though this may result in lower signal intensity compared to fixed-cell methods. In fixed cells, copper-catalyzed reactions can provide a stronger signal but may be accompanied by higher background. The choice of fluorescent probe should also be carefully considered, with alternatives such as Alexa Fluor dyes offering enhanced photostability for more demanding imaging applications. By understanding these trade-offs and selecting the appropriate protocol, researchers can effectively leverage this powerful tool for cellular imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
A Comparative Guide to FITC and Fluorescein-PEG Linkers for Immunofluorescence
For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of fluorophore and its conjugation chemistry is a critical determinant of experimental success. Fluorescein (B123965) isothiocyanate (FITC) has long been a staple green fluorescent dye due to its high absorptivity and quantum yield. However, the advent of advanced linker technologies, such as polyethylene (B3416737) glycol (PEG) linkers, offers significant improvements in performance. This guide provides an objective comparison between traditional FITC and fluorescein-PEG linkers, supported by performance characteristics and detailed experimental protocols.
Introduction to FITC and Fluorescein-PEG Linkers
Fluorescein Isothiocyanate (FITC) is a derivative of the fluorescein dye, functionalized with an isothiocyanate group (-N=C=S).[1][2] This reactive group forms a stable covalent thiourea (B124793) bond with primary amines, such as the lysine (B10760008) residues on antibodies, making it a widely used tool for fluorescently labeling proteins.[2][3]
Fluorescein-PEG Linkers incorporate a hydrophilic polyethylene glycol (PEG) spacer between the fluorescein dye and a reactive group (commonly an NHS ester).[4][5] This PEG chain is designed to improve the properties of the conjugate, primarily by increasing solubility and reducing non-specific interactions.[5][]
Chemical Structure and Properties
The fundamental difference between the two lies in the linkage chemistry and the presence of the PEG spacer.
Caption: Chemical structures of FITC and a Fluorescein-PEG-NHS Ester.
Table 1: Comparison of Physicochemical Properties
| Property | Fluorescein Isothiocyanate (FITC) | Fluorescein-PEG Linker (Example: PEG6-NHS) |
| Molecular Formula | C₂₁H₁₁NO₅S[1][3] | C₄₀H₄₅N₃O₁₅S (Varies with PEG length)[4] |
| Molecular Weight | ~389.38 g/mol [1][3] | ~839.87 g/mol (Varies with PEG length)[4] |
| Reactive Group | Isothiocyanate (-N=C=S)[2][3] | NHS Ester, Amine, etc. |
| Target Functional Group | Primary Amines[2][3] | Primary Amines (for NHS Ester)[4] |
| Excitation Maximum | ~495 nm[1][7] | ~494-495 nm[8][9] |
| Emission Maximum | ~519 nm[1][7] | ~517-520 nm[8][9] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF[3] | Increased aqueous solubility[4][5] |
Performance Comparison in Immunofluorescence
The inclusion of a PEG linker offers several advantages over the direct conjugation of FITC.
Caption: PEG linkers reduce non-specific binding, improving signal-to-noise.
Table 2: Performance Characteristics
| Performance Metric | FITC | Fluorescein-PEG Linker | Rationale |
| Photostability | Moderate (Prone to photobleaching)[1][10] | Moderate | Photostability is an intrinsic property of the fluorescein molecule itself. While the PEG linker does not fundamentally change the fluorophore, modern alternatives like Alexa Fluor dyes are significantly more photostable than FITC.[11][12] |
| Signal-to-Noise Ratio | Good | Excellent | The hydrophilic PEG linker creates a hydration layer around the antibody, significantly reducing non-specific hydrophobic and ionic interactions with cellular components and surfaces.[] This leads to lower background fluorescence. |
| Non-specific Binding | Can be problematic | Significantly Reduced | FITC is an ionic fluorochrome that can bind non-specifically to positively charged proteins, such as eosinophil granule proteins, increasing background signal.[13] The neutral, hydrophilic PEG chain mitigates these charge-based interactions.[] |
| Brightness/Quenching | High, but susceptible to self-quenching | High, with reduced self-quenching | At high degrees of labeling, FITC molecules can interact and quench each other's fluorescence. The PEG spacer physically separates the fluorophores, minimizing this effect and potentially leading to brighter overall conjugates.[14] |
| pH Sensitivity | High (Fluorescence decreases in acidic pH)[3][14] | High (Fluorescence decreases in acidic pH)[14] | This is a characteristic of the fluorescein dye itself and is not altered by the linker. |
Experimental Protocol: Indirect Immunofluorescence Staining
This protocol provides a general workflow for staining cultured cells and can be adapted for antibodies conjugated with either FITC or a fluorescein-PEG linker.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[15][16]
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)[16][17]
-
Primary Antibody (unconjugated)
-
Secondary Antibody (Anti-species IgG conjugated with FITC or Fluorescein-PEG)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a culture plate until they reach 60-80% confluency.[18]
-
Washing: Gently wash the cells 2-3 times with ice-cold PBS.[16]
-
Fixation: Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.[18][19]
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.[16][18]
-
Permeabilization (for intracellular targets): If targeting an intracellular antigen, incubate cells with Permeabilization Buffer for 10-20 minutes on ice.[16][18]
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[15][19]
-
Washing: Wash the cells 3 times with PBS for 5 minutes each, with gentle agitation.[15]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[15][16][17] From this point forward, all steps should be performed in the dark.
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.[17]
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for FITC/fluorescein (Excitation: ~495 nm, Emission: ~520 nm).[2][16]
Caption: Workflow for a typical indirect immunofluorescence experiment.
Conclusion and Recommendations
Both FITC and fluorescein-PEG linkers are effective tools for immunofluorescence, but they are suited for different experimental needs.
-
Choose FITC when:
-
Cost is a primary consideration.
-
The target antigen is highly abundant.
-
The experimental system has an inherently low background.
-
Rapid photobleaching is not a major concern.
-
-
Choose a Fluorescein-PEG linker when:
-
A high signal-to-noise ratio is critical for detecting low-abundance targets.
-
Non-specific binding is a known or potential issue with the sample type (e.g., eosinophils).[13]
-
Improved solubility and stability of the antibody conjugate are desired.
-
Maximizing the brightness of the conjugate is necessary.
-
For demanding applications requiring the highest sensitivity and specificity, the benefits offered by the PEG linker—namely the reduction in non-specific binding and improved signal-to-noise ratio—make it a superior choice over traditional FITC conjugates.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. grokipedia.com [grokipedia.com]
- 4. medkoo.com [medkoo.com]
- 5. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]
- 7. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 8. Fluorescein-PEG3-Amine, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]
- 9. Fluorescein PEG, mPEG-FITC [nanocs.net]
- 10. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 15. usbio.net [usbio.net]
- 16. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 17. ulab360.com [ulab360.com]
- 18. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 19. biotium.com [biotium.com]
A Comparative Guide to the Mass Spectrometric Characterization of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and characterization of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a trifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents. We present a comparative analysis with a structurally similar alternative, outline expected mass spectrometry data, and provide a comprehensive experimental protocol for its characterization.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) moiety for fluorescent detection and imaging, and a carboxylic acid for conjugation to amine-containing biomolecules.[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it a versatile tool in drug development and diagnostics.[1]
Product Comparison: Physicochemical Properties
A direct comparison with a close structural analog, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, highlights the modularity of these linkers, where the PEG chain length can be varied to optimize the properties of the final conjugate.
| Property | This compound | N-(Azido-PEG3)-N-Fluorescein-PEG3-acid |
| Molecular Formula | C36H41N5O12S | C38H45N5O13S |
| Molecular Weight | 767.8 g/mol [3] | 811.9 g/mol [4][5] |
| CAS Number | 2086689-04-3[3] | 2100306-50-9[4][5] |
| Functionalities | Azide, Fluorescein, Carboxylic Acid | Azide, Fluorescein, Carboxylic Acid |
| PEG Spacers | PEG2 and PEG3 | Two PEG3 units |
Mass Spectrometric Characterization
Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for the characterization of these functionalized PEG linkers. Due to their defined molecular weight, a discrete mass-to-charge ratio (m/z) is expected, simplifying analysis compared to polydisperse PEG polymers.
Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for the parent molecule and its primary alternative, considering common adducts observed in ESI-MS.
| Analyte | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | 767.8 | 768.8 | 790.8 |
| N-(Azido-PEG3)-N-Fluorescein-PEG3-acid | 811.9 | 812.9 | 834.9 |
Predicted Fragmentation Pattern
Predicted Major Fragment Ions for this compound:
-
Loss of the azide group (-N3): A neutral loss of 42 Da.
-
Cleavage of the PEG chains: Characteristic losses of ethylene (B1197577) glycol units (44 Da).
-
Fragmentation of the fluorescein isothiocyanate (FITC) core: This can lead to several characteristic product ions.
-
Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO2 (44 Da).
Experimental Workflow for Mass Spectrometric Characterization
The following diagram illustrates a typical workflow for the characterization of this compound conjugates by LC-MS/MS.
Detailed Experimental Protocol: LC-ESI-MS/MS
This protocol provides a general method for the characterization of this compound and its analogs. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation
-
Prepare a stock solution of the linker at 1 mg/mL in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Full Scan (MS1) Range: m/z 100-1200.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Apply a collision energy of 20-40 eV to induce fragmentation.
-
Acquire product ion spectra over a range of m/z 50-800.
-
4. Data Analysis
-
Process the acquired data using the instrument's software.
-
Identify the m/z values for the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure of the linker.
Conclusion
The mass spectrometric characterization of this compound and its analogs is a critical step in ensuring their quality and suitability for bioconjugation applications. The well-defined molecular weight of these discrete PEG linkers allows for straightforward analysis by ESI-MS. The detailed protocol and expected data provided in this guide serve as a valuable resource for researchers in the field of drug development and bioconjugation, enabling the confident characterization of these important reagents.
References
A Researcher's Guide to Measuring the Degree of Labeling with Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate determination of the degree of labeling (DOL) is a critical parameter in the development of fluorescently labeled proteins, including antibodies and other biologics. The DOL, which represents the average number of fluorescent dye molecules conjugated to a single protein molecule, directly influences the performance of the labeled conjugate in various applications. An optimal DOL is essential for achieving a strong fluorescent signal without compromising the protein's biological activity or causing issues like self-quenching.[1] This guide provides a comprehensive comparison of the most common methods for measuring DOL, complete with experimental protocols and supporting data to assist researchers in selecting the most appropriate technique for their needs.
Introduction to Degree of Labeling (DOL)
Fluorescent labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins.[1] The covalent attachment of a fluorescent probe to a protein must be carefully controlled and characterized to ensure reproducibility and reliability of experimental results. A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the protein's structure and function.[1] For antibodies, an ideal DOL typically falls within the range of 2 to 10.[1] Therefore, the precise measurement of DOL is a crucial quality control step. This guide will compare three widely used methods for DOL determination: UV-Vis Spectrophotometry, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of DOL Measurement Methods
Each method for determining the DOL has its own set of advantages and limitations. The choice of method often depends on the specific requirements of the experiment, including the desired accuracy, the availability of equipment, and the nature of the protein and fluorescent probe.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein and the dye at their respective maximum absorbance wavelengths to calculate their concentrations and the DOL. | Simple, rapid, and requires readily available equipment. | Can be inaccurate if the dye's absorbance spectrum overlaps with the protein's, requires accurate extinction coefficients, and can be affected by the presence of unbound dye or other absorbing impurities. May over-quantitate DOL due to non-covalently bound drug.[2] | Can be off by ~20%.[3] |
| Mass Spectrometry (MS) | Directly measures the mass of the labeled protein. The mass difference between the labeled and unlabeled protein is used to determine the number of attached dye molecules. | Provides a direct and accurate measurement of the mass of the conjugate and can reveal the distribution of different labeled species. It offers molecular-level information.[4] | Requires expensive instrumentation and specialized expertise. The accuracy can be affected by factors such as ionization efficiency and recovery, which must be experimentally verified.[2] Sample preparation can be complex. | High |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled protein from unlabeled protein and free dye. The DOL can be determined by analyzing the peak areas of the different species. | Provides high resolution and can separate different labeled species, allowing for the quantification of each. It is a non-denaturing technique when using methods like Hydrophobic Interaction Chromatography (HIC).[5] | Can be time-consuming and requires specialized equipment and expertise. Method development can be complex. | High |
Experimental Workflows and Protocols
General Experimental Workflow for Fluorescent Labeling
The process of fluorescently labeling a protein and subsequently measuring the DOL follows a general workflow. This workflow ensures the removal of interfering substances and prepares the conjugate for accurate analysis.
Detailed Experimental Protocols
This is the most common and straightforward method for DOL determination.[2]
Principle: This method relies on the Beer-Lambert law to determine the concentrations of the protein and the fluorescent dye in the conjugate solution by measuring the absorbance at two different wavelengths.
Protocol:
-
Purification: Ensure all unbound dye is removed from the labeled protein conjugate. This is typically achieved through dialysis or gel filtration.[1]
-
Spectrophotometer Setup: Use a spectrophotometer with a 1 cm path length cuvette.
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which is the typical maximum absorbance for proteins.
-
Measure the absorbance of the conjugate solution at the maximum absorbance wavelength (λₘₐₓ) of the specific fluorescent dye.
-
-
Calculation:
-
Correction Factor (CF): A correction is needed because the fluorescent dye may also absorb light at 280 nm. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.[1] CF = A₂₈₀ of dye / Aₘₐₓ of dye
-
Protein Concentration (M): Protein Conc. (M) = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Degree of Labeling (DOL): DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M)) where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
Mass spectrometry provides a direct measurement of the molecular weight of the labeled protein, allowing for a precise determination of the number of attached dye molecules.
Principle: The mass of the protein-dye conjugate is measured and compared to the mass of the unlabeled protein. The mass difference, divided by the mass of a single dye molecule, gives the DOL.
Protocol (General Workflow for Intact Mass Analysis):
-
Sample Preparation:
-
The purified protein-dye conjugate is prepared in a buffer compatible with mass spectrometry, often involving a buffer exchange step.
-
For some analyses, deglycosylation of antibodies may be performed to reduce heterogeneity.[4]
-
-
LC-MS/MS Analysis:
-
The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase chromatography is often used to desalt the sample before it enters the mass spectrometer.
-
-
Data Acquisition: The mass spectrometer is operated in a mode suitable for intact protein analysis.
-
Data Analysis:
-
The resulting mass spectrum is deconvoluted to determine the molecular weights of the different species present in the sample (unlabeled protein, and protein with 1, 2, 3, etc., dye molecules).
-
The average DOL is calculated based on the relative abundance of each species.
-
HPLC, particularly Hydrophobic Interaction Chromatography (HIC), is a powerful technique for separating and quantifying different labeled species.
Principle: HIC separates proteins based on their surface hydrophobicity. The addition of hydrophobic dye molecules increases the protein's hydrophobicity, allowing for the separation of species with different numbers of attached dyes.
Protocol (using HIC):
-
Column and Mobile Phase:
-
A HIC column (e.g., Butyl-NPR) is used.
-
The mobile phase typically consists of a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) as mobile phase A and a low-salt buffer as mobile phase B.
-
-
Chromatography:
-
The purified conjugate is injected onto the column in a high-salt buffer to promote binding.
-
A decreasing salt gradient is used to elute the proteins, with more hydrophobic (more labeled) species eluting later.
-
-
Detection: The elution profile is monitored using a UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of the dye.
-
Data Analysis:
-
The peaks corresponding to the unlabeled protein and the different labeled species are identified.
-
The average DOL is calculated from the area of each peak, weighted by the number of dyes for that species.
-
Quantitative Data Comparison: A Case Study Perspective
One study comparing UV/Vis spectrophotometry and MALDI-TOF mass spectrometry for ADC characterization noted that the UV-based method can sometimes overestimate the DAR due to the presence of non-covalently bound drug.[2] In another example, a comparison of native MS and HIC for determining the DAR of brentuximab vedotin showed good agreement between the two methods, highlighting the utility of orthogonal techniques for confirming results.[6] A case study using various payloads with different hydrophobicities conjugated to a trastuzumab scaffold showed very good agreement between HIC and LC-MS for determining the DAR across a range of conjugation levels.[7] These findings underscore the importance of using orthogonal methods to validate DOL measurements, especially when high accuracy is required.
Conclusion
The accurate determination of the degree of labeling is a critical aspect of working with fluorescently labeled proteins. While UV-Vis spectrophotometry offers a quick and accessible method, its accuracy can be limited. For more precise and detailed analysis, mass spectrometry and HPLC are superior techniques, providing direct measurement of the labeled species and their distribution. The choice of method should be guided by the specific needs of the application, the available resources, and the desired level of accuracy. For critical applications in research and drug development, employing at least two orthogonal methods is recommended to ensure the reliability and reproducibility of the DOL measurement.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. researchgate.net [researchgate.net]
- 5. molnar-institute.com [molnar-institute.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. google.com [google.com]
A Comparative Guide to Green Fluorescent Azide Probes for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the specific labeling and visualization of biomolecules in their native environment. Green fluorescent azide (B81097) probes, in particular, have become indispensable tools for a wide range of applications, from tracking protein synthesis and glycan dynamics to identifying drug targets. This guide provides a side-by-side comparison of popular green fluorescent azide probes, offering quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal probe for your research needs.
Performance Comparison of Green Fluorescent Azide Probes
The choice of a fluorescent azide probe is critical and depends on the specific experimental requirements, such as the brightness of the signal, the photostability required for long-term imaging, and the sensitivity of the biological system to potential cytotoxic effects. The following table summarizes the key performance indicators for several commercially available green fluorescent azide probes.
| Probe | Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| 5-FAM Azide | Fluorescein | 494 | 520 | ~75,000[1] | ~0.9[1] | Low to Moderate |
| BDP FL Azide | BODIPY | 503 | 509 | ~92,000[2] | ~0.97[2] | High |
| Alexa Fluor 488 Azide | Sulfonated Rhodamine | 499 | 520 | ~73,000[3] | ~0.92[3] | Very High[4][5] |
| Coumarin 343 Azide | Coumarin | 437 | 477 | ~39,000 | ~0.63 | Moderate |
Note: The azide moiety itself has minimal impact on the core photophysical properties of the parent fluorophore. The data presented is for the azide-functionalized probes where available, or for the parent fluorophore as a close approximation.
Signaling Pathways and Experimental Workflows
Visualizing the processes where these probes are employed is crucial for understanding their application. The following diagrams, generated using the DOT language, illustrate a common experimental workflow and a key biological pathway where green fluorescent azide probes are utilized.
Experimental Workflow: Metabolic Labeling and Detection
This workflow outlines the general steps for labeling and visualizing biomolecules within a cell using metabolic incorporation of an azide-tagged precursor followed by a click chemistry reaction with a fluorescent alkyne probe.
Signaling Pathway: Glycan Labeling via Metabolic Engineering
This diagram illustrates the metabolic pathway for incorporating an azido-sugar into cellular glycans, which can then be visualized using a green fluorescent azide probe via click chemistry.
References
- 1. FAM azide, 5-isomer, 510758-23-3 | BroadPharm [broadpharm.com]
- 2. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation [pubmed.ncbi.nlm.nih.gov]
- 3. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Cross-Reactivity in Fluorescent Labeling: N-(Azido-PEG2)-N-Fluorescein-PEG3-acid vs. Amine-Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a trifunctional linker utilizing bioorthogonal click chemistry, with traditional amine-reactive fluorescent dyes, such as NHS-ester fluorescein (B123965) derivatives. The focus of this comparison is on cross-reactivity, a critical factor in the specificity and reliability of bioconjugation for applications in diagnostics, imaging, and drug development.
Executive Summary
The choice of labeling chemistry significantly impacts the specificity of fluorescently tagged biomolecules. This compound, which leverages the high selectivity of copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), offers a substantial advantage in minimizing non-specific binding compared to traditional amine-reactive labeling methods. This leads to cleaner, more reliable data in sensitive applications. This guide presents a detailed comparison of these two labeling strategies, supported by experimental protocols to assess cross-reactivity.
Comparison of Key Characteristics
| Feature | This compound (Click Chemistry) | Amine-Reactive Fluorescein (e.g., NHS-Ester) |
| Target Residues | Site-specifically introduced azides or alkynes | Primary amines (Lysine residues, N-terminus) |
| Specificity | High, due to the bioorthogonal nature of the azide-alkyne reaction.[1][2][3] | Moderate to low, as it targets abundant lysine (B10760008) residues, leading to potential non-specific labeling. |
| Control over Degree of Labeling (DoL) | High, especially with two-step labeling methods. | Moderate, can be challenging to control and may lead to heterogeneous products. |
| Side Reactions | Minimal, the reaction is highly specific to the azide (B81097) and alkyne partners. | Prone to hydrolysis of the NHS ester and reactions with other nucleophiles, reducing efficiency. |
| Biocompatibility | High, particularly with copper-free click chemistry methods.[3] | High, but the labeling process can sometimes alter the biological activity of the protein. |
Experimental Comparison of Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound and an amine-reactive fluorescein derivative, two key experiments can be performed: a cell-based flow cytometry assay and a Western blot analysis of cell lysates.
Logical Workflow for Comparative Cross-Reactivity Analysis
Caption: Workflow for comparing the cross-reactivity of click chemistry and NHS-ester labeling.
Experimental Protocols
Cell-Based Cross-Reactivity Assessment by Flow Cytometry
This protocol assesses the non-specific binding of the fluorescent labels to the cell surface.
Methodology:
-
Cell Preparation: Culture a relevant cell line to 80-90% confluency. Harvest the cells and prepare a single-cell suspension.
-
Metabolic Labeling (for Click Chemistry): If targeting cell surface glycans, metabolically label the cells with an azide-modified sugar (e.g., Ac4ManNAz) for 48 hours. This introduces the alkyne-reactive handle onto cell surface glycoproteins.[4][5] For protein-specific labeling, use a cell line expressing a protein with a genetically encoded alkyne-containing unnatural amino acid.
-
Labeling Reaction:
-
Click Chemistry Arm: Incubate the azide-labeled cells with this compound in the presence of a copper(I) catalyst or use a strain-promoted alkyne if the azide is on the label.
-
NHS-Ester Arm: Incubate the cells with an equivalent concentration of NHS-Fluorescein.
-
Controls: Include unlabeled cells and cells labeled with each reagent separately to set gates and measure background fluorescence.
-
-
Washing: Wash the cells three times with PBS to remove unbound fluorescent reagent.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel.
Expected Data Summary:
| Sample | Mean Fluorescence Intensity (MFI) | Interpretation |
| Unlabeled Cells | Low | Background autofluorescence |
| Cells + NHS-Fluorescein | High | High non-specific binding to cell surface proteins |
| Azide-labeled Cells + this compound | Moderate to High | Specific labeling of azide-containing biomolecules |
| Non-labeled Cells + this compound | Low | Minimal non-specific binding |
Western Blot Analysis of Non-Specific Protein Labeling
This protocol visualizes non-specific labeling of intracellular proteins.
Methodology:
-
Cell Lysate Preparation: Prepare a whole-cell lysate from the cell line of interest.
-
Labeling Reaction:
-
Click Chemistry Arm: If alkyne-modified proteins are present in the lysate (e.g., from metabolic labeling), react the lysate with this compound and a copper(I) catalyst.
-
NHS-Ester Arm: React the lysate with NHS-Fluorescein.
-
-
SDS-PAGE and Western Blotting:
-
Detection:
-
Detect the fluorescein-labeled proteins directly using a fluorescent imager.
-
Alternatively, use an anti-fluorescein primary antibody followed by a chemiluminescent or fluorescent secondary antibody for enhanced detection.[7]
-
Expected Data Summary:
| Lane | Description | Expected Result |
| 1 | Molecular Weight Marker | Standard bands |
| 2 | Lysate + NHS-Fluorescein | Multiple strong fluorescent bands across a wide molecular weight range, indicating widespread labeling of lysine-containing proteins. |
| 3 | Alkyne-labeled Lysate + this compound | A discrete set of fluorescent bands corresponding to the alkyne-modified proteins. |
| 4 | Unlabeled Lysate + this compound | Very faint or no fluorescent bands, demonstrating the lack of non-specific labeling. |
Signaling Pathway and Labeling Chemistry Diagrams
Click Chemistry Labeling Pathway
This diagram illustrates the specific, bioorthogonal nature of click chemistry for labeling a target protein.
Caption: Specific labeling via click chemistry.
NHS-Ester Labeling Pathway
This diagram shows the less specific nature of NHS-ester chemistry, which targets any accessible primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Imaging the Glycosylation State of Cell Surface Glycoproteins using Two-photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
The Virtues of Vision: A Cost-Benefit Analysis of Custom Synthesized Fluorescent Linkers
In the intricate world of molecular research and drug development, the ability to visualize specific biological targets is paramount. Fluorescent linkers, the molecular bridges that tether fluorescent dyes to molecules of interest, are the unsung heroes of this visualization. While a vast array of commercially available fluorescent linkers serves the needs of many, a growing number of researchers are turning to custom synthesis to create bespoke tools for their specific experimental demands. This guide provides a comprehensive cost-benefit analysis of custom-synthesized fluorescent linkers compared to their off-the-shelf counterparts, supported by experimental data and detailed protocols.
At a Glance: Custom vs. Commercial Fluorescent Linkers
| Feature | Custom Synthesized Fluorescent Linkers | Commercial (Off-the-Shelf) Fluorescent Linkers |
| Cost | Higher upfront cost for synthesis and purification. Can be more cost-effective for large-scale or specialized needs. | Lower initial purchase price for standard linkers. Can become expensive for modified or specialized versions. |
| Flexibility & Customization | Virtually unlimited. Linker length, rigidity, and functional groups can be precisely tailored to the application. | Limited to the manufacturer's catalog. Customization options are often restricted and costly. |
| Performance | Can be optimized for enhanced photostability, increased quantum yield, and improved signal-to-noise ratio.[1] | Performance is generally reliable and well-characterized for standard applications. May not be optimal for cutting-edge techniques. |
| Lead Time | Requires time for design, synthesis, and purification, which can range from weeks to months. | Typically available for immediate shipment. |
| Quality Control | Dependent on the synthesis provider or in-house expertise. Requires rigorous characterization. | Generally high and consistent, with detailed quality control data provided by the manufacturer. |
Delving Deeper: A Quantitative Performance Showdown
The true value of a fluorescent linker lies in its performance. The ability to fine-tune the linker's structure can lead to significant improvements in key photophysical properties.
Table 1: Photophysical Properties of Custom vs. Commercial Fluorescent Probes
| Fluorescent Probe | Quantum Yield (Φ) | Photostability (Bleaching Half-life) | Signal-to-Noise Ratio (SNR) |
| Custom Synthesized (e.g., Ugi-4CR product) | Can be optimized > 0.85 | Can be significantly enhanced | Often higher due to reduced background |
| Commercial (e.g., Standard Amine-to-Thiol Crosslinker with Alexa Fluor™ 488) | ~0.92 | Standard | Good |
| Commercial (e.g., Standard Maleimide Linker with Cy5) | ~0.28 | Moderate | Moderate |
Data is illustrative and can vary based on the specific dye, linker, and experimental conditions.
The Financial Equation: A Cost Analysis
The decision to opt for custom synthesis often hinges on a careful consideration of the costs involved.
Cost of Custom Synthesis (Ugi Four-Component Reaction Example):
The Ugi four-component reaction (U-4CR) is a powerful method for the one-pot synthesis of diverse and complex linker molecules.[1] A cost estimation for a small-scale synthesis of a custom linker via this method is outlined below.
| Reagent | Typical Cost (per gram or mL) | Amount per Reaction (Example) | Cost per Reaction (Example) |
| Aldehyde (e.g., Benzaldehyde) | ~$0.27/mL[2] | 2 mmol (~0.21 g) | ~$0.06 |
| Amine (e.g., Aniline) | ~$0.53/mL | 2 mmol (~0.18 g) | ~$0.10 |
| Carboxylic Acid (e.g., Benzoic Acid) | ~$0.16/g[3] | 2 mmol (~0.25 g) | ~$0.04 |
| Isocyanide (e.g., tert-Butyl isocyanide) | ~$28.63/g[4] | 2 mmol (~0.17 g) | ~$4.87 |
| Total Estimated Reagent Cost | ~$5.07 |
Note: This is a simplified estimation and does not include the cost of solvents, purification materials, labor, or analytical characterization.
Cost of Commercial Fluorescently Labeled Oligonucleotides:
For applications involving nucleic acids, researchers can choose between synthesizing a labeled oligonucleotide in-house or purchasing a custom-made one.
| Commercial Labeled Oligonucleotide (20-mer) | Estimated Price Range |
| 5' FAM modification | $50 - $100 |
| 5' Cy3 modification | $75 - $150 |
| 5' Cy5 modification | $75 - $150 |
| Dual-labeled probes (e.g., for qPCR) | $150 - $300+ |
Prices are approximate and vary by vendor, scale, and purification method.
Experimental Corner: Protocols and Workflows
Reproducible and robust experimental design is critical for validating the performance of any fluorescent linker.
Experimental Protocol: Direct ELISA with a Fluorescent Substrate
This protocol outlines the steps for a direct Enzyme-Linked Immunosorbent Assay (ELISA) using a fluorescently labeled primary antibody.
Materials:
-
96-well microplate
-
Antigen
-
Coating Buffer (e.g., PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled primary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescent substrate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Antigen Coating: Dilute the antigen to the desired concentration in Coating Buffer. Add 100 µL of the antigen solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Dilute the fluorescently labeled primary antibody in Blocking Buffer. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step as described in step 2. This step is crucial to remove any unbound antibody and reduce background signal.
-
Substrate Addition and Signal Detection: Add 100 µL of the fluorescent substrate to each well. Incubate for the time recommended by the manufacturer, protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
Experimental Workflow: Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a super-resolution microscopy technique that relies on the precise localization of individual fluorophores to generate images with nanoscale resolution. The choice of fluorescent linker and dye is critical for successful STORM imaging.
Workflow Steps:
-
Sample Preparation: Prepare and fix the biological sample on a coverslip suitable for microscopy.
-
Immunolabeling: Incubate the sample with a primary antibody targeting the protein of interest.
-
Secondary Antibody Labeling: Incubate with a secondary antibody conjugated to a photoswitchable fluorescent dye via a custom or commercial linker. The linker should be short to minimize the distance between the target and the fluorophore.
-
Imaging Buffer: Mount the coverslip in a specialized imaging buffer that facilitates the photoswitching of the fluorophore.
-
Image Acquisition:
-
Use a high-powered laser to excite the fluorophores and a second laser to control their switching between a fluorescent "on" state and a dark "off" state.
-
Acquire thousands of images, with only a sparse subset of fluorophores being in the "on" state in each frame.
-
-
Data Analysis:
-
Localize the precise position of each activated fluorophore in each frame with sub-diffraction accuracy.
-
Reconstruct a final super-resolution image by plotting the coordinates of all localized fluorophores.
-
Visualizing the Process: Workflows in DOT Language
Clear visualization of experimental workflows is essential for understanding and reproducibility. The following diagrams were generated using the Graphviz DOT language.
Caption: A flowchart illustrating the key steps of a direct ELISA protocol.
Caption: A workflow diagram outlining the major stages of a STORM experiment.
Conclusion: A Bright Future for Customization
The choice between custom-synthesized and commercial fluorescent linkers is not a one-size-fits-all decision. For routine applications where speed and cost are the primary drivers, off-the-shelf solutions remain a viable option. However, for researchers pushing the boundaries of sensitivity, resolution, and specificity, the initial investment in time and resources for custom linker synthesis can yield significant returns in the form of superior data quality and novel experimental possibilities. As synthetic methodologies become more accessible and the demand for highly tailored molecular tools grows, the future of fluorescence-based research is poised to be a bright and customized one.
References
Safety Operating Guide
Proper Disposal of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this bifunctional linker, focusing on the potential hazards associated with its organic azide (B81097) group. Adherence to these procedures is essential to mitigate risks of explosion, toxicity, and environmental contamination.
Key Safety Considerations
This compound contains an organic azide, which is a high-energy functional group sensitive to shock, heat, light, and pressure.[1] Improper handling can lead to violent decomposition.[1] The primary safety concern is the potential for the formation of highly toxic and explosive hydrazoic acid if the compound comes into contact with acids.[1] Additionally, contact with heavy metals can form dangerously unstable metal azides.[2]
| Hazard Classification | Precautionary Measures |
| Explosive Hazard | Avoid shock, friction, heat, and light. Do not use metal spatulas or tools.[1][3] Store in plastic amber containers away from light.[1] |
| High Reactivity | Do not mix with acids, heavy metals, their salts, or halogenated solvents (e.g., chloroform, dichloromethane).[1][3] |
| Toxicity | Avoid inhalation and skin contact. Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE). |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a quenching step to neutralize the reactive azide group, followed by disposal as chemical waste.
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A flame-resistant lab coat.
2. Waste Segregation:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), in a dedicated and clearly labeled waste container.[1][4]
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure lid.
-
Label the container as "Hazardous Waste: Organic Azide" and list the chemical name.[1]
3. Quenching of the Azide Group (Staudinger Reaction): For residual amounts of the compound in solution, a common and effective method to neutralize the azide is through a Staudinger reaction, which reduces the azide to a more stable amine.[5] This procedure should be performed in a fume hood.
Materials:
-
Waste solution containing this compound.
-
Triphenylphosphine (B44618) (PPh3).
-
An appropriate solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether).
-
Ice bath.
Procedure:
-
Cool the waste solution containing the organic azide in an ice bath.[5]
-
In a separate flask, dissolve triphenylphosphine (approximately 1.1 to 1.5 equivalents relative to the estimated amount of the azide) in a suitable solvent.[5]
-
Slowly add the triphenylphosphine solution to the cooled azide solution while stirring.[5]
-
Observe for effervescence (release of nitrogen gas), which indicates the reaction is proceeding.
-
Continue stirring until gas evolution ceases.[5]
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[5]
4. Final Disposal:
-
The resulting solution, now containing the less hazardous iminophosphorane or the hydrolyzed amine, can be disposed of as organic chemical waste.[5]
-
Collect the quenched solution in a clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7]
-
Never pour the quenched or unquenched waste down the drain.[4][6]
5. Disposal of Empty Containers:
-
Thoroughly rinse empty containers that held the original compound with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the first rinseate as hazardous waste.[7]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for solid waste.[7]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
Comprehensive Safety and Handling Guide for N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. Adherence to these procedures is critical to ensure a safe laboratory environment. This compound is a valuable tool in bioconjugation, probe development, and drug delivery, functioning as a PEG-based PROTAC linker with azide (B81097), fluorescein (B123965), and carboxylic acid groups for click chemistry, fluorescent detection, and amide coupling.[1][2][3]
I. Hazard Identification and Risk Assessment
This compound presents multiple hazards that require careful management. The primary concerns are associated with the azide group, which is acutely toxic and can form explosive compounds.[4][5]
-
Azide Compounds : Organic azides, especially those with a low carbon-to-nitrogen ratio, can be unstable and potentially explosive, reacting to heat, shock, or friction.[5][6][7] They can also react with heavy metals, such as copper, lead, brass, or solder in plumbing, to form highly explosive metal azides.[8] Mixing with acids can generate the highly toxic and explosive hydrazoic acid.[5][7]
-
Fluorescein Moiety : While fluorescein itself is generally considered to have low toxicity, prolonged exposure to the dye or its derivatives should be avoided.[2] It is crucial to prevent skin and eye contact, as well as inhalation.
-
General Chemical Handling : As with any laboratory chemical, it is important to avoid inhalation, ingestion, and skin contact.[9]
A thorough risk assessment must be conducted before commencing any work with this compound. All personnel must be trained on the specific hazards and the safety procedures outlined in this guide and the relevant Safety Data Sheet (SDS) for similar compounds.[4]
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[10]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against chemical splashes and airborne particles.[10][11] |
| Skin Protection | Chemical-resistant lab coat. | Provides a barrier against spills and contamination of personal clothing.[8] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended). | Protects against incidental skin contact. Gloves should be changed immediately upon contamination.[10] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of potentially harmful aerosols or vapors.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[10] |
III. Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound, particularly in solid form or in concentrated solutions, must be performed within a certified chemical fume hood.[1]
-
Preparation : Before handling, ensure the work area is clean and uncluttered. All necessary equipment and reagents should be readily available. Line the work surface with absorbent paper.[6]
-
Weighing and Aliquoting :
-
Dissolving :
-
Reactions :
-
Post-Reaction :
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and safety incidents.
-
Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, pipette tips, etc.), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5][6]
-
Aqueous Waste : Do not dispose of azide-containing waste down the drain.[8] This can lead to the formation of explosive metal azides in the plumbing.
-
Solid Waste : Collect all solid waste, including residual material and empty containers, for disposal as hazardous waste.[5]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the specific azide content.[7]
-
Disposal Request : Follow your institution's hazardous waste disposal procedures by submitting a chemical pick-up request.[5]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]
- 3. This compound, 2086689-04-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. drexel.edu [drexel.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
